Product packaging for msADP(Cat. No.:CAS No. 118790-66-2)

msADP

Cat. No.: B039657
CAS No.: 118790-66-2
M. Wt: 401.2 g/mol
InChI Key: AFRPZTUILYHHGY-UHFFFAOYSA-N
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Description

msADP (Adenosine 5'-(α,β-methylene)diphosphate) is a potent and stable analog of adenosine diphosphate (ADP) engineered for purinergic signaling research. Its core research value lies in its resistance to hydrolysis by ecto-nucleotidases, providing a sustained and reliable activation of P2Y receptors, particularly the P2Y1, P2Y12, and P2Y13 subtypes. This property makes this compound an indispensable pharmacological tool for dissecting the complex mechanisms of ADP-mediated signaling without the confounding variable of rapid enzymatic degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3O10P2 B039657 msADP CAS No. 118790-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118790-66-2

Molecular Formula

C10H17N3O10P2

Molecular Weight

401.2 g/mol

IUPAC Name

[5-[(6-aminopyrimidin-4-yl)methyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N3O10P2/c11-8-2-5(12-4-13-8)1-6-9(14)10(15)7(22-6)3-21-25(19,20)23-24(16,17)18/h2,4,6-7,9-10,14-15H,1,3H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)

InChI Key

AFRPZTUILYHHGY-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Synonyms

6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate
6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate, (beta-anomer)
msADP

Origin of Product

United States

Foundational & Exploratory

The Role of msADP Analogs in Elucidating Purinergic Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of msADP (2-methylthioadenosine diphosphate) and its analogs, particularly (N)-methanocarba-2MeSADP, in the intricate world of purinergic signaling. These potent and selective agonists have been instrumental in dissecting the distinct functions of P2Y receptor subtypes, offering valuable tools for both basic research and therapeutic development. This document details the signaling pathways activated by these compounds, presents key quantitative data for receptor engagement, and provides detailed experimental protocols for their study.

Introduction to this compound and Purinergic Signaling

Purinergic signaling is a fundamental cellular communication system mediated by extracellular nucleotides and nucleosides, such as ATP and ADP. These molecules act as signaling messengers by activating a diverse family of purinergic receptors, broadly classified into P1 (adenosine-activated) and P2 (ATP/ADP-activated) receptors. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.

ADP is the natural agonist for three P2Y receptor subtypes: P2Y1, P2Y12, and P2Y13. These receptors play critical roles in a multitude of physiological processes, most notably in hemostasis and thrombosis through their expression on platelets. However, their involvement extends to the immune system, nervous system, and vascular remodeling.

The challenge in studying these individual receptor subtypes lies in their overlapping affinity for the endogenous agonist, ADP. The development of synthetic analogs, such as 2MeSADP and its conformationally constrained counterpart, (N)-methanocarba-2MeSADP, has been a significant breakthrough. These analogs exhibit enhanced potency and, crucially, selectivity for specific P2Y receptor subtypes, allowing for the precise investigation of their individual signaling cascades and physiological functions.

P2Y Receptor Subtypes and Their Signaling Pathways

The differential coupling of P2Y receptor subtypes to distinct G proteins dictates their downstream signaling effects. (N)-methanocarba-2MeSADP is a highly potent and selective agonist for the P2Y1 receptor, which is coupled to the Gq family of G proteins. In contrast, the P2Y12 and P2Y13 receptors are coupled to the Gi family.

P2Y1 Receptor Signaling (Gq-coupled)

Activation of the P2Y1 receptor by agonists like (N)-methanocarba-2MeSADP initiates a signaling cascade through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including platelet shape change.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Ca2_cyto->PKC Activation Response Cellular Response (e.g., Platelet Shape Change) Ca2_cyto->Response Calcium-dependent Processes PKC->Response Phosphorylation Events This compound (N)-methanocarba-2MeSADP This compound->P2Y1 Agonist Binding

P2Y1 Receptor Signaling Pathway.
P2Y12 and P2Y13 Receptor Signaling (Gi-coupled)

The P2Y12 and P2Y13 receptors, activated by ADP and 2MeSADP, signal through the Gαi subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn affects the phosphorylation state of various downstream targets. In platelets, this pathway is crucial for sustained aggregation.

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12 P2Y12/P2Y13 Receptor Gi Gi P2Y12->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition ATP_node ATP cAMP cAMP ATP_node->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Sustained Platelet Aggregation) PKA->Response Phosphorylation Events ADP ADP / 2MeSADP ADP->P2Y12 Agonist Binding

P2Y12/P2Y13 Receptor Signaling Pathway.

Quantitative Data for P2Y Receptor Ligands

The following tables summarize key quantitative data for selected P2Y receptor agonists and antagonists, providing a comparative overview of their potency and selectivity.

Table 1: Agonist Potency (EC50 values)

AgonistP2Y1 Receptor (human)P2Y12 Receptor (human)P2Y13 Receptor (human)Reference
(N)-methanocarba-2MeSADP 1.2 ± 0.2 nMNo agonist activityVery low activity[1]
2MeSADP pEC50 = 8.295 nM19 nM[2]
ADP --5.24 nM (cAMP inhibition)[3]

pEC50 is the negative logarithm of the EC50 value.

Table 2: Antagonist Affinity (Ki and IC50 values)

AntagonistTarget ReceptorKi valueIC50 valueReference
MRS2500 P2Y1 (human)0.78 nM0.95 nM (ADP-induced platelet aggregation)[4][5]
BPTU P2Y1-Substantially reduces platelet aggregation

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of purinergic signaling. The following sections provide step-by-step protocols for key experiments.

Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates (IPs), a direct downstream consequence of Gq-coupled receptor activation.

Experimental Workflow:

IP_Assay_Workflow cluster_workflow Inositol Phosphate Assay Workflow Start Start: Culture cells (e.g., COS-7 expressing P2Y1) Label Label cells with [3H]-myo-inositol Start->Label Wash Wash cells to remove unincorporated label Label->Wash Stimulate Stimulate with agonist ((N)-methanocarba-2MeSADP) Wash->Stimulate Lyse Lyse cells and extract soluble IPs Stimulate->Lyse Separate Separate IPs by anion exchange chromatography Lyse->Separate Quantify Quantify radioactivity by scintillation counting Separate->Quantify End End: Analyze data (EC50 determination) Quantify->End

Workflow for Inositol Phosphate Assay.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells (e.g., COS-7 transiently expressing the P2Y1 receptor) in 6-well plates to approximately 50% confluency.

    • Replace the growth medium with inositol-free DMEM supplemented with 5% fetal calf serum and 0.75 µCi/ml [3H]-myo-inositol.

    • Incubate the cells for 48 hours to allow for incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Agonist Stimulation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Pre-incubate the cells with a solution containing LiCl (to inhibit inositol monophosphatase) for 15 minutes.

    • Add varying concentrations of the agonist, (N)-methanocarba-2MeSADP, and incubate for the desired time (e.g., 30 minutes).

  • Extraction of Inositol Phosphates:

    • Aspirate the medium and stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Collect the TCA-soluble fraction containing the inositol phosphates.

  • Separation and Quantification:

    • Neutralize the samples with a suitable buffer.

    • Apply the samples to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Elute the different inositol phosphate species with increasing concentrations of ammonium formate.

    • Collect the fractions and quantify the radioactivity in each fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the total [3H]-inositol phosphate accumulation for each agonist concentration.

    • Plot the data as a dose-response curve and determine the EC50 value.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Experimental Workflow:

Ca_Assay_Workflow cluster_workflow Calcium Mobilization Assay Workflow Start Start: Plate cells (e.g., HeLa expressing P2Y1) Load Load cells with a calcium-sensitive dye (Fluo-4 AM) Start->Load Wash Wash cells to remove extracellular dye Load->Wash Measure_Baseline Measure baseline fluorescence Wash->Measure_Baseline Add_Agonist Add agonist ((N)-methanocarba-2MeSADP) Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence change over time Add_Agonist->Measure_Response End End: Analyze data (peak response, EC50) Measure_Response->End

Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., HeLa cells endogenously expressing P2Y receptors) in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM. The buffer should also contain an anion-transport inhibitor like probenecid to prevent dye leakage.

    • Remove the growth medium and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

    • Inject the agonist, (N)-methanocarba-2MeSADP, at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each agonist concentration.

    • Generate a dose-response curve and calculate the EC50 value.

Platelet Aggregometry

This technique measures the aggregation of platelets in response to various agonists, providing a functional readout of platelet activation.

Experimental Workflow:

Aggregometry_Workflow cluster_workflow Platelet Aggregometry Workflow Start Start: Collect whole blood in sodium citrate Prepare_PRP Prepare Platelet-Rich Plasma (PRP) by centrifugation Start->Prepare_PRP Prepare_PPP Prepare Platelet-Poor Plasma (PPP) by centrifugation Start->Prepare_PPP Calibrate Calibrate aggregometer (PRP = 0%, PPP = 100% transmission) Prepare_PRP->Calibrate Prepare_PPP->Calibrate Equilibrate Equilibrate PRP sample in aggregometer Calibrate->Equilibrate Add_Agonist Add agonist (e.g., ADP, 2MeSADP) Equilibrate->Add_Agonist Measure Measure change in light transmission over time Add_Agonist->Measure End End: Analyze aggregation curve (rate, max aggregation) Measure->End

Workflow for Platelet Aggregometry.

Methodology:

  • Sample Preparation:

    • Draw venous blood into tubes containing 3.2% sodium citrate as an anticoagulant.

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Aggregation Measurement:

    • Pipette a known volume of PRP into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow the sample to equilibrate for a few minutes while stirring.

    • Add the agonist (e.g., ADP, 2MeSADP, or (N)-methanocarba-2MeSADP) to the PRP and start recording the change in light transmission.

    • Continue recording until a stable aggregation plateau is reached.

  • Data Analysis:

    • The instrument software will generate an aggregation curve, plotting light transmission against time.

    • From this curve, determine the maximum percentage of aggregation and the initial rate of aggregation.

    • For antagonists, pre-incubate the PRP with the antagonist before adding the agonist and calculate the IC50 value.

Conclusion

The development of selective P2Y receptor agonists, such as (N)-methanocarba-2MeSADP, has been pivotal in advancing our understanding of purinergic signaling. These tools have enabled researchers to dissect the specific roles of P2Y1, P2Y12, and P2Y13 receptors in health and disease. The combination of potent and selective pharmacological tools with robust experimental methodologies, as detailed in this guide, will continue to be essential for the ongoing exploration of purinergic signaling and the development of novel therapeutics targeting these important receptors.

References

The Genesis of a Potent Purinergic Probe: A Technical History of 2-MeS-ADP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide on the discovery, history, and foundational experimental protocols related to 2-methylthioadenosine diphosphate (2-MeS-ADP), a cornerstone tool in purinergic signaling research.

This whitepaper provides an in-depth exploration of 2-MeS-ADP, a pivotal analogue of adenosine diphosphate (ADP) that has been instrumental in delineating the roles of P2Y receptors in health and disease. Tailored for researchers, scientists, and drug development professionals, this document collates key historical findings, quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Discovery and Initial Synthesis

The scientific journey of 2-MeS-ADP began in the early 1980s, with a seminal publication by Macfarlane, Srivastava, and Mills in 1983 that first described its synthesis and pharmacological characterization.[1] This research emerged from the need for a more stable and potent analogue of ADP to probe its platelet receptors. The synthesis of 2-MeS-ADP and its radiolabeled counterpart, [β-³²P]2-methylthio-ADP, provided researchers with a powerful tool to investigate the then-elusive ADP receptors on intact platelets.[1]

The key innovation was the substitution of a methylthio group at the 2-position of the adenine ring. This modification rendered the molecule more resistant to degradation by ectonucleotidases compared to its parent compound, ADP, and significantly enhanced its potency at specific P2Y receptors.

Synthesis Protocol

The synthesis of 2-methylthioadenosine-5'-diphosphate, as detailed in the early literature, involves a multi-step chemical process. A key precursor, 2-methylthioadenosine, is first synthesized and subsequently phosphorylated to yield the diphosphate. The radiolabeled version, crucial for binding studies, incorporates phosphorus-32 at the β-phosphate position.

Pharmacological Profile and Receptor Selectivity

2-MeS-ADP is a potent agonist for a subset of the P2Y family of G protein-coupled receptors. It exhibits high affinity for the P2Y1, P2Y12, and P2Y13 receptors, all of which are activated by ADP.[2] Its enhanced potency compared to ADP, particularly in inhibiting cyclic AMP (cAMP) accumulation in platelets, made it an invaluable tool for differentiating receptor subtypes and their downstream signaling cascades.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for 2-MeS-ADP's interaction with its primary receptor targets.

ParameterReceptor SubtypeSpeciesValueReference
EC₅₀ P2Y1Human~5.13 nM[3]
P2Y12Human~0.89 - 5 nM[2][3]
P2Y13Human19 nM[2]
P2Y13Mouse6.2 nM[2]
pEC₅₀ P2Y1Human8.29[2]
P2Y6Rat5.75[2]
Kᵢ P2Y12 (from [³H]2-MeS-ADP binding)Rat1.4 ± 0.1 nM[4]
Kd P2Y12 (from [³³P]2-MeS-ADP binding)Human2.8 - 3.9 nM[5]
Bmax P2Y12Rat160 ± 11 fmol/10⁸ cells[4]
P2Y12Human347 - 490 sites/platelet [5]

Table 1: Potency and Affinity of 2-MeS-ADP at P2Y Receptors

ComparisonParameter2-MeS-ADPADPReference
Platelet Aggregation Relative Potency3-5 times more activeBaseline[1]
Inhibition of cAMP Accumulation Relative Potency150-200 times more activeBaseline[1]

Table 2: Comparative Potency of 2-MeS-ADP and ADP in Platelets

Signaling Pathways

2-MeS-ADP exerts its effects by activating distinct G protein-coupled signaling cascades through P2Y1 and P2Y12 receptors.

  • P2Y1 Receptor Signaling: The P2Y1 receptor is coupled to the Gq family of G proteins.[6][7] Upon activation by 2-MeS-ADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7][8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6][7][8] This pathway is primarily responsible for platelet shape change and the initiation of aggregation.[6]

  • P2Y12 Receptor Signaling: The P2Y12 receptor is coupled to the Gi family of G proteins.[6][9] Activation of the P2Y12 receptor by 2-MeS-ADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[9][10] This reduction in cAMP alleviates the inhibition of platelet activation and is crucial for the amplification and stabilization of the platelet aggregate.[9]

Visualizing the Signaling Cascades

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeS-ADP 2-MeS-ADP P2Y1 P2Y1 Receptor 2-MeS-ADP->P2Y1 Binds to Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates Response Platelet Shape Change & Aggregation Initiation Ca_Cytosol->Response Leads to PKC->Response Leads to

Caption: P2Y1 Receptor Gq Signaling Pathway.

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeS-ADP 2-MeS-ADP P2Y12 P2Y12 Receptor 2-MeS-ADP->P2Y12 Binds to Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts Response Amplification & Stabilization of Platelet Aggregation AC->Response Reduced inhibition leads to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Activation PKA->Inhibition Leads to

Caption: P2Y12 Receptor Gi Signaling Pathway.

Metabolic Stability

A key advantage of 2-MeS-ADP over ADP is its increased resistance to degradation by ectonucleotidases, such as CD39. These enzymes are present on the surface of endothelial cells and leukocytes and rapidly hydrolyze extracellular ATP and ADP, thereby terminating their signaling. The methylthio modification at the 2-position of the adenine ring sterically hinders the access of these enzymes, leading to a longer half-life of 2-MeS-ADP in the extracellular space. This enhanced stability allows for more sustained receptor activation in experimental settings. While direct comparative studies with detailed kinetic data are limited, the consistently higher potency of 2-MeS-ADP in functional assays points to its greater metabolic stability.

Key Experimental Protocols

The discovery and characterization of 2-MeS-ADP were reliant on a set of core experimental techniques that remain relevant in purinergic research today.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets, which is a hallmark of their activation.

  • Objective: To quantify the aggregation of platelets in response to 2-MeS-ADP.

  • Methodology:

    • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

    • Aggregometry: The PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer. A stir bar ensures the platelets remain suspended.

    • Baseline Measurement: A baseline light transmittance through the PRP is established.

    • Agonist Addition: A known concentration of 2-MeS-ADP is added to the PRP.

    • Monitoring Aggregation: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmittance is recorded over time.

    • Data Analysis: The extent and rate of aggregation are calculated from the change in light transmittance.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Aggregometer Place PRP in Aggregometer PRP->Aggregometer Baseline Establish Baseline Light Transmittance Aggregometer->Baseline Add_Agonist Add 2-MeS-ADP Baseline->Add_Agonist Monitor Monitor Change in Light Transmittance Add_Agonist->Monitor Calculate Calculate Rate and Extent of Aggregation Monitor->Calculate

Caption: Platelet Aggregation Assay Workflow.

Radioligand Binding Assay

This technique is used to quantify the interaction of a radiolabeled ligand (in this case, [³²P]2-MeS-ADP or [³³P]2-MeS-ADP) with its receptor.

  • Objective: To determine the affinity (Kd) and number of binding sites (Bmax) for 2-MeS-ADP on platelets.

  • Methodology:

    • Incubation: Intact platelets or platelet membranes are incubated with increasing concentrations of radiolabeled 2-MeS-ADP.

    • Competition: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled 2-MeS-ADP.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the platelets/membranes.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is then used to determine the Kd and Bmax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a key downstream effect of P2Y12 receptor activation.

  • Objective: To quantify the inhibitory effect of 2-MeS-ADP on cAMP production in platelets.

  • Methodology:

    • Pre-incubation: Platelets are pre-incubated with an adenylyl cyclase stimulator, such as prostaglandin E₁ (PGE₁), to induce a measurable level of cAMP.

    • Agonist Treatment: The platelets are then treated with various concentrations of 2-MeS-ADP.

    • Lysis and Measurement: The reaction is stopped, and the platelets are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay (e.g., ELISA or RIA).

    • Data Analysis: The concentration-dependent inhibition of cAMP accumulation by 2-MeS-ADP is determined.

Conclusion

The discovery and characterization of 2-MeS-ADP marked a significant milestone in the study of purinergic signaling. Its enhanced potency and metabolic stability compared to ADP provided an indispensable chemical tool that enabled the functional dissection of the P2Y1 and P2Y12 receptors, particularly in the context of platelet biology. The foundational experimental protocols developed and utilized with 2-MeS-ADP continue to be central to the investigation of P2Y receptor pharmacology and the development of novel antiplatelet therapies. This technical guide serves as a testament to the enduring legacy of 2-MeS-ADP in advancing our understanding of these critical signaling pathways.

References

msADP: A Stable Adenosine Diphosphate Analog for P2Y12 Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine diphosphate (ADP) is a critical signaling molecule that plays a pivotal role in hemostasis and thrombosis through its interaction with platelet P2Y receptors, primarily the P2Y12 receptor. However, the inherent instability of ADP, due to its rapid enzymatic degradation in biological samples, presents significant challenges for in vitro and in vivo studies. To overcome this limitation, stable analogs of ADP have been developed, with 2-Methylthioadenosine diphosphate (msADP) emerging as a potent and reliable tool for studying the P2Y12 receptor. This technical guide provides a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in key experimental assays.

Core Concepts: this compound as a Stable ADP Analog

This compound, also known as 2-MeS-ADP, is a chemically modified analog of ADP. The key modification is the substitution of a hydrogen atom with a methylthio group at the 2' position of the adenine ring. This structural alteration confers enhanced stability against enzymatic degradation by ectonucleotidases, which are abundant on the surface of platelets and other cells. This increased stability makes this compound a preferred agonist for reproducible and sustained activation of the P2Y12 receptor in experimental settings.

Mechanism of Action

Like endogenous ADP, this compound is a potent agonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) belonging to the Gi family.[1] Activation of the P2Y12 receptor by this compound initiates a downstream signaling cascade that is central to platelet activation and aggregation.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound at various purinergic receptors, highlighting its potency and selectivity.

ParameterReceptorSpeciesValueReference
EC50 P2Y12Human5 nM[2]
P2Y13Human19 nM[2]
P2Y13Mouse6.2 nM[2]
pEC50 P2Y1Human8.29[2]
P2Y6Rat5.75[2]

Note: While this compound is a potent P2Y12 agonist, it also displays activity at other P2Y receptors, which should be considered when designing and interpreting experiments. Further research to determine the specific binding affinity (Ki or Kd) of this compound for the human P2Y12 receptor would be beneficial for a more complete pharmacological profile.

P2Y12 Receptor Signaling Pathway

Activation of the P2Y12 receptor by this compound triggers a well-defined intracellular signaling cascade, as illustrated in the diagram below.

P2Y12_Signaling This compound This compound P2Y12 P2Y12 Receptor This compound->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates PI3K PI3 Kinase P2Y12->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Aggregation Platelet Aggregation cAMP->Aggregation Inhibits AKT Akt/PKB PI3K->AKT Activates AKT->Aggregation Promotes

P2Y12 receptor signaling cascade initiated by this compound.

Upon binding of this compound, the P2Y12 receptor activates the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels relieve the inhibition of platelet aggregation. Concurrently, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI3K)-Akt pathway, which further promotes platelet activation and aggregation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound at the P2Y12 receptor.

Experimental Workflow for P2Y12 Agonist Characterization

The general workflow for characterizing a P2Y12 agonist like this compound involves a series of in vitro assays to determine its binding affinity, potency, and functional effects on platelets.

Agonist_Characterization_Workflow start Start: Compound of Interest (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay1 Calcium Mobilization Assay start->functional_assay1 functional_assay2 Platelet Aggregation Assay start->functional_assay2 affinity Determine Binding Affinity (Ki/Kd) binding_assay->affinity end End: Pharmacological Profile affinity->end potency Determine Potency (EC50) functional_assay1->potency downstream_assay Downstream Signaling Assays (e.g., cAMP measurement) potency->downstream_assay potency->end efficacy Assess Functional Efficacy functional_assay2->efficacy efficacy->downstream_assay efficacy->end mechanism Elucidate Mechanism of Action downstream_assay->mechanism mechanism->end

General workflow for characterizing a P2Y12 receptor agonist.
Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the P2Y12 receptor. It typically involves a competition experiment with a radiolabeled P2Y12 antagonist.

Materials:

  • HEK293 cells stably expressing the human P2Y12 receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl2, protease inhibitors)

  • Radiolabeled P2Y12 antagonist (e.g., [3H]-Prasugrel metabolite)

  • Unlabeled this compound

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-P2Y12 cells to confluence.

    • Harvest cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to P2Y12 receptor activation by this compound.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Tyrode's buffer)

  • This compound solutions of varying concentrations

  • Fluorescence plate reader or fluorometer

Protocol:

  • Platelet Preparation:

    • Obtain fresh whole blood from healthy donors in citrate-containing tubes.

    • Prepare PRP by centrifugation at low speed.

    • To obtain washed platelets, further process the PRP by centrifugation and resuspension in a suitable buffer.

  • Dye Loading:

    • Incubate the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for 30-60 minutes.

    • Wash the platelets to remove extracellular dye.

  • Calcium Measurement:

    • Resuspend the dye-loaded platelets in the assay buffer.

    • Place the platelet suspension in the cuvette of a fluorometer or in the wells of a microplate for a plate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the platelet suspension.

    • Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration of this compound.

    • Plot the change in fluorescence as a function of the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 value of this compound for calcium mobilization.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard method for assessing platelet function and is used to measure the ability of this compound to induce platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Aggregometer cuvettes and stir bars

  • This compound solutions of varying concentrations

Protocol:

  • Sample Preparation:

    • Prepare PRP and PPP from fresh citrated whole blood by differential centrifugation.

    • Adjust the platelet count of the PRP if necessary.

  • Aggregation Measurement:

    • Pipette a specific volume of PRP into an aggregometer cuvette containing a stir bar.

    • Place the cuvette in the heating block of the aggregometer to maintain it at 37°C.

    • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

    • Add a specific concentration of this compound to the PRP and start the recording.

    • The aggregometer measures the increase in light transmission through the PRP as platelets aggregate.

    • Record the aggregation tracing for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Plot the maximum aggregation as a function of the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 value of this compound for platelet aggregation.

Conclusion

This compound is an invaluable tool for researchers studying the P2Y12 receptor and its role in platelet physiology and pathophysiology. Its enhanced stability compared to ADP allows for more reliable and reproducible experimental outcomes. The detailed protocols and pharmacological data presented in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of P2Y12 signaling and the development of novel antiplatelet therapies. Further characterization of its binding kinetics and a direct quantitative comparison of its stability against ADP would further solidify its position as a gold-standard research agonist.

References

An In-depth Technical Guide to the Biological Functions of P2Y Receptors Activated by msADP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, such as adenosine diphosphate (ADP), play a pivotal role in a myriad of physiological processes through their interaction with P2Y purinergic receptors. This technical guide delves into the biological functions and signaling pathways of P2Y receptors, with a specific focus on their activation by the potent and selective agonist, methanocarba-adenosine-5'-diphosphate (msADP), a stable analog of ADP. This document provides a comprehensive overview of the pharmacology of this compound, detailing its high affinity and selectivity for the P2Y1 receptor subtype over other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13. We present a comparative analysis of the signaling cascades initiated by the activation of these receptors, supported by quantitative data, detailed experimental protocols for key assays, and clear visual representations of the molecular pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development, facilitating a deeper understanding of P2Y receptor-mediated signaling and providing a practical framework for future investigations.

Introduction to P2Y Receptors and the Agonist this compound

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is integral to cellular communication, responding to extracellular nucleotides like ATP, ADP, UTP, and UDP.[1] To date, eight distinct P2Y receptor subtypes have been identified in humans: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[1] These receptors are ubiquitously expressed throughout human tissues and are involved in a wide array of physiological and pathophysiological processes, including platelet aggregation, neurotransmission, inflammation, and vascular tone regulation.[1][2]

The ADP-sensitive P2Y receptors, specifically P2Y1, P2Y12, and P2Y13, are critical players in hemostasis and thrombosis. The development of selective agonists and antagonists for these receptors is therefore of significant therapeutic interest. (N)-methanocarba-2MeSADP, herein referred to as this compound, is a conformationally constrained analog of 2-methylthio-ADP (2MeSADP) that has emerged as a highly potent and selective agonist for the P2Y1 receptor.[3] Its rigid structure confers a high affinity for the P2Y1 receptor, while demonstrating negligible agonist or antagonist activity at the P2Y12 and P2Y13 receptors.[3] This remarkable selectivity makes this compound an invaluable pharmacological tool for elucidating the distinct biological roles of the P2Y1 receptor.

Quantitative Analysis of this compound Interaction with P2Y Receptors

The pharmacological profile of this compound has been characterized through various in vitro assays, revealing its potent and selective activation of the P2Y1 receptor. The following table summarizes the key quantitative data regarding the potency of this compound and the comparative agonist 2MeSADP at the human P2Y1, P2Y12, and P2Y13 receptors.

AgonistReceptorParameterValue (nM)Reference(s)
(N)-methanocarba-2MeSADP (this compound) P2Y1EC501.2 ± 0.2[3]
P2Y12ActivityNo agonist activity[3]
P2Y13ActivityVery low activity[3]
2-Methylthio-ADP (2MeSADP) P2Y1pEC508.29
P2Y12EC505
P2Y13EC5019

Note: EC50 (half maximal effective concentration) values represent the concentration of an agonist that produces 50% of the maximal response. pEC50 is the negative logarithm of the EC50 value. A lower EC50 value indicates higher potency.

Signaling Pathways Activated by this compound

The activation of P2Y receptors by agonists such as this compound initiates intracellular signaling cascades that are determined by the specific G protein to which the receptor is coupled. The P2Y1, P2Y12, and P2Y13 receptors primarily couple to different G protein subtypes, leading to distinct downstream cellular responses.

P2Y1 Receptor Signaling

The P2Y1 receptor predominantly couples to Gq/11 proteins.[2] Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, modulating cellular processes such as platelet shape change and smooth muscle contraction.

P2Y1_Signaling cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->P2Y1 ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) PKC->Cellular_Response phosphorylates targets

Caption: P2Y1 Receptor Signaling Pathway.

P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to Gi proteins.[2] Activation of the P2Y12 receptor by its endogenous agonist ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[4] Lowered cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). This signaling cascade is crucial for the amplification and stabilization of platelet aggregation.

P2Y12_Signaling cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP ADP ADP ADP->P2Y12 cAMP cAMP ↓ ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates VASP VASP VASP_P->VASP dephosphorylation Cellular_Response Cellular Response (e.g., Platelet Aggregation) VASP->Cellular_Response leads to

Caption: P2Y12 Receptor Signaling Pathway.

P2Y13 Receptor Signaling

Similar to P2Y12, the P2Y13 receptor is primarily coupled to Gi/o proteins, and its activation by ADP leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[5][6] However, some studies suggest that the P2Y13 receptor can also couple to Gs or Gq proteins, indicating a more versatile signaling potential.[7] The biological functions attributed to P2Y13 activation are diverse, including roles in HDL cholesterol uptake by the liver, bone metabolism, and neuronal functions.[5][8]

P2Y13_Signaling cluster_membrane Plasma Membrane P2Y13 P2Y13 Receptor Gio Gi/o P2Y13->Gio activates Gq_s Gq/Gs (potential) P2Y13->Gq_s AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP Other_Pathways Other Pathways (e.g., MAPK, PI3K/Akt) Gq_s->Other_Pathways ADP ADP ADP->P2Y13 cAMP cAMP ↓ ATP->cAMP conversion PKA PKA cAMP->PKA activates Cellular_Response Diverse Cellular Responses (e.g., HDL metabolism, bone homeostasis) PKA->Cellular_Response modulates Other_Pathways->Cellular_Response

Caption: P2Y13 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of P2Y receptors upon activation by this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation.

Materials:

  • 1321N1 astrocytoma cells stably expressing the human P2Y1 receptor

  • Fluo-4 AM calcium indicator dye[9][10][11]

  • Pluronic F-127[9]

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES[10][11]

  • This compound stock solution

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Culture: Seed 1321N1-P2Y1 cells into 96-well microplates at a density of 50,000 cells/well and culture overnight in appropriate growth medium.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.

    • Aspirate the growth medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 200 µL of HBSS to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Measurement:

    • Place the microplate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Using the automated injector, add 20 µL of this compound at various concentrations to the wells.

    • Continue to record fluorescence intensity for at least 2-3 minutes to capture the peak and subsequent decline of the calcium signal.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing ΔF as a percentage of the baseline fluorescence (ΔF/F0).

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed 1321N1-P2Y1 cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with Fluo-4 AM Seed_Cells->Load_Dye Wash_Cells Wash cells to remove extracellular dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Inject_this compound Inject this compound Measure_Baseline->Inject_this compound Measure_Response Measure fluorescence response Inject_this compound->Measure_Response Analyze_Data Analyze data and determine EC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Calcium Mobilization Assay Workflow.

Adenylyl Cyclase Inhibition Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation (P2Y12 and P2Y13).

Materials:

  • Cells expressing the P2Y12 or P2Y13 receptor (e.g., CHO-K1 cells)

  • [α-³²P]ATP or [³H]ATP

  • Forskolin (an adenylyl cyclase activator)

  • ADP or other agonist stock solution

  • Tris-HCl buffer

  • ATP, cAMP, phosphocreatine, creatine phosphokinase

  • Dowex and alumina columns for chromatography

  • Scintillation counter and vials

Protocol:

  • Membrane Preparation:

    • Culture cells to confluency, harvest, and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer.

  • Assay Reaction:

    • In a reaction tube, combine the cell membranes, assay buffer containing MgCl2 and EGTA, ATP regenerating system (phosphocreatine and creatine phosphokinase), and [α-³²P]ATP or [³H]ATP.

    • Add forskolin to stimulate adenylyl cyclase activity.

    • Add varying concentrations of the P2Y12/P2Y13 agonist (e.g., ADP).

    • Initiate the reaction by adding the membrane preparation and incubate at 30-37°C for 10-15 minutes.

  • Reaction Termination and cAMP Separation:

    • Stop the reaction by adding a solution containing unlabeled ATP and cAMP, and boiling for 3-5 minutes.

    • Separate the newly synthesized radiolabeled cAMP from unreacted radiolabeled ATP using sequential Dowex and alumina column chromatography.[12]

  • Quantification:

    • Collect the eluate containing the radiolabeled cAMP into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity for each agonist concentration.

    • Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50 value.

Adenylyl_Cyclase_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing P2Y12/P2Y13 Start->Prepare_Membranes Setup_Reaction Set up assay reaction with membranes, [³H]ATP, and Forskolin Prepare_Membranes->Setup_Reaction Add_Agonist Add varying concentrations of agonist Setup_Reaction->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Terminate_Reaction Terminate reaction Incubate->Terminate_Reaction Separate_cAMP Separate [³H]cAMP by column chromatography Terminate_Reaction->Separate_cAMP Quantify Quantify radioactivity Separate_cAMP->Quantify Analyze_Data Analyze data and determine IC50 Quantify->Analyze_Data End End Analyze_Data->End

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This "gold standard" assay measures the aggregation of platelets in response to agonists.[13]

Materials:

  • Freshly drawn human whole blood collected in sodium citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound or ADP stock solution

  • Light transmission aggregometer

  • Aggregometer cuvettes with stir bars

Protocol:

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up.

    • Set the baseline (0% aggregation) using a cuvette with PRP and the 100% aggregation mark using a cuvette with PPP.

  • Aggregation Measurement:

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and start stirring.

    • Record a stable baseline for 1-2 minutes.

    • Add a small volume of the agonist (e.g., 50 µL of this compound or ADP solution) to the cuvette.

    • Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate.

  • Data Analysis:

    • The aggregometer software will generate aggregation curves.

    • The maximum percentage of aggregation is determined from the curve.

    • Dose-response curves can be generated by testing a range of agonist concentrations.

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect human blood in sodium citrate Start->Blood_Collection Prepare_PRP_PPP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood_Collection->Prepare_PRP_PPP Calibrate_Aggregometer Calibrate aggregometer (0% with PRP, 100% with PPP) Prepare_PRP_PPP->Calibrate_Aggregometer Measure_Aggregation Measure aggregation in PRP upon addition of agonist Calibrate_Aggregometer->Measure_Aggregation Analyze_Curves Analyze aggregation curves Measure_Aggregation->Analyze_Curves End End Analyze_Curves->End

Caption: Platelet Aggregation Assay Workflow.

Conclusion

This technical guide has provided a detailed examination of the biological functions of P2Y receptors activated by the selective P2Y1 agonist, this compound. The high potency and selectivity of this compound for the P2Y1 receptor make it an exceptional tool for dissecting the specific roles of this receptor in complex physiological systems. The distinct signaling pathways of the P2Y1, P2Y12, and P2Y13 receptors, delineated by their differential G protein coupling, underscore the nuanced regulation of cellular responses to extracellular ADP.

The comprehensive experimental protocols provided herein offer a practical resource for researchers aiming to investigate P2Y receptor pharmacology and function. A thorough understanding of these receptors and their signaling mechanisms is paramount for the development of novel therapeutic agents targeting a range of conditions, from thrombotic disorders to inflammatory diseases and beyond. The continued exploration of selective agonists like this compound will undoubtedly pave the way for new discoveries and advancements in the field of purinergic signaling.

References

The Role of msADP in Elucidating Platelet Activation Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of methanocarba-adenosine 5'-diphosphate (msADP), a stable and selective P2Y1 receptor agonist, in the study of platelet activation. This compound serves as a critical tool for dissecting the intricate signaling pathways that govern platelet function, offering a more nuanced understanding compared to the broader effects of its endogenous counterpart, adenosine diphosphate (ADP). By specifically activating the P2Y1 receptor, this compound allows for the isolated study of Gq-mediated signaling cascades, providing valuable insights for the development of novel antiplatelet therapies.

Core Concepts: P2Y1 Receptor and Platelet Activation

Platelet activation is a multifaceted process crucial for hemostasis and thrombosis. It is initiated by a variety of agonists that bind to specific receptors on the platelet surface. Among these, ADP plays a central role by activating two distinct P2Y receptors: P2Y1 and P2Y12.[1]

  • P2Y1 Receptor: Coupled to the Gq signaling pathway, the P2Y1 receptor is primarily responsible for initiating platelet shape change and weak, transient aggregation through the mobilization of intracellular calcium.[2]

  • P2Y12 Receptor: Coupled to the Gi signaling pathway, the P2Y12 receptor mediates the amplification and stabilization of the platelet aggregation response.[2]

The synergistic action of both receptors is necessary for a full and sustained platelet aggregation response to ADP. This compound, also known as MRS2365, is a synthetic analog of ADP that is resistant to degradation by ectonucleotidases and exhibits high selectivity for the P2Y1 receptor. This specificity makes it an invaluable tool for isolating and studying the P2Y1-mediated signaling events in platelet activation.[3]

Quantitative Data on this compound Activity

The potency of this compound in platelet studies is typically characterized by its half-maximal effective concentration (EC50). While this compound alone primarily induces shape change rather than full aggregation, its effect on the P2Y1 receptor can be quantified by its ability to desensitize the receptor to subsequent stimulation by ADP.

ParameterAgonistValueCell TypeAssayReference
EC50 for P2Y1 Receptor DesensitizationThis compound (MRS2365)34 nMHuman PlateletsInhibition of ADP-induced Aggregation[3]

This table summarizes the effective concentration of this compound required to induce a half-maximal desensitization of the P2Y1 receptor, thereby inhibiting subsequent ADP-induced platelet aggregation.[3]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results in platelet activation studies. The following sections outline key experimental protocols for investigating the effects of this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for measuring platelet aggregation in vitro. The following protocol is adapted for studying the effects of this compound.

1. Preparation of Washed Human Platelets:

  • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).

  • Treat the PRP with a prostacyclin analogue (e.g., iloprost) to prevent platelet activation during subsequent steps.

  • Acidify the PRP with acid-citrate-dextrose and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

  • Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to degrade any residual ADP.

  • Adjust the final platelet concentration to the desired level (e.g., 2.5 x 10^8 platelets/mL).

2. Aggregation Measurement:

  • Pre-warm the washed platelet suspension to 37°C in an aggregometer cuvette with a stir bar.

  • Establish a baseline light transmission reading.

  • Add this compound at various concentrations to the platelet suspension.

  • Record the change in light transmission over time. An increase in light transmission corresponds to platelet aggregation, while a decrease can indicate platelet shape change.

  • To study the synergistic effects, a P2Y12 agonist can be added concomitantly with this compound.

  • For desensitization studies, pre-incubate the platelets with this compound for a defined period (e.g., 2 minutes) before adding ADP to induce aggregation.[3]

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in platelets in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.

1. Platelet Preparation and Dye Loading:

  • Prepare washed platelets as described in the LTA protocol.

  • Incubate the washed platelets with Fura-2 AM (e.g., 2-5 µM) in the dark at 37°C for 30-45 minutes.

  • After incubation, wash the platelets to remove extracellular Fura-2 AM by centrifugation and resuspend them in a calcium-free buffer.

2. Fluorometric Measurement:

  • Place the Fura-2 loaded platelet suspension in a cuvette within a fluorometer equipped with a stirring mechanism and maintained at 37°C.

  • Excite the platelets alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

  • Establish a baseline fluorescence ratio (340/380 nm).

  • Add this compound at the desired concentration and record the change in the fluorescence ratio over time. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

  • Calibrate the fluorescence signal at the end of each experiment using digitonin to determine the maximum fluorescence (Rmax) and EGTA to determine the minimum fluorescence (Rmin) to calculate the absolute calcium concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

P2Y1 Receptor Signaling Pathway

This diagram illustrates the key signaling events initiated by the binding of this compound to the P2Y1 receptor on the platelet surface.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds to Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Shape_Change Platelet Shape Change Ca2_release->Shape_Change Granule_Secretion Granule Secretion Ca2_release->Granule_Secretion PKC->Granule_Secretion

P2Y1 Receptor Signaling Pathway
Experimental Workflow for Platelet Aggregation Studies

This diagram outlines the typical workflow for conducting a platelet aggregation experiment using this compound.

Experimental_Workflow Experimental Workflow for Platelet Aggregation Studies start Start blood_collection Whole Blood Collection (Anticoagulant) start->blood_collection prp_prep Platelet-Rich Plasma (PRP) Preparation (Low-Speed Centrifugation) blood_collection->prp_prep platelet_washing Platelet Washing (Centrifugation & Resuspension) prp_prep->platelet_washing platelet_counting Platelet Counting & Concentration Adjustment platelet_washing->platelet_counting lta_setup Light Transmission Aggregometer Setup (37°C, Stirring) platelet_counting->lta_setup baseline Establish Baseline Light Transmission lta_setup->baseline agonist_addition Add this compound (and/or other agonists) baseline->agonist_addition data_acquisition Record Light Transmission Changes Over Time agonist_addition->data_acquisition data_analysis Data Analysis (Aggregation curves, EC50 calculation) data_acquisition->data_analysis end End data_analysis->end

Experimental Workflow for Platelet Aggregation

Conclusion

This compound is an indispensable pharmacological tool for the detailed investigation of P2Y1 receptor-mediated platelet activation. Its stability and selectivity allow for precise dissection of the Gq-dependent signaling pathways, contributing to a deeper understanding of platelet physiology and pathophysiology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the nuances of platelet function and to identify novel targets for anti-thrombotic therapies.

References

Unraveling the Cascade: A Technical Guide to the Downstream Effects of msADP Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream signaling pathways and cellular effects initiated by the binding of 2-methylthioadenosine diphosphate (msADP), a potent and stable analog of adenosine diphosphate (ADP). A critical tool in the study of purinergic signaling, this compound selectively activates a subset of P2Y G protein-coupled receptors (GPCRs), namely P2Y1, P2Y12, and P2Y13. Understanding the intricate signaling cascades triggered by this compound is paramount for researchers in physiology, pharmacology, and drug development, particularly in the fields of thrombosis, inflammation, and neuroscience.

This guide provides a comprehensive overview of the quantitative data associated with this compound-receptor interactions, detailed experimental protocols for studying these effects, and visual representations of the key signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for its primary receptor targets. These values are essential for designing and interpreting experiments aimed at understanding the physiological and pathological roles of these receptors.

ReceptorLigandParameterValueSpeciesReference
P2Y1This compoundpEC508.29Human
P2Y12This compoundEC505 nMHuman[1][2]
P2Y13This compoundEC5019 nMHuman[1][2]
P2Y13This compoundEC506.2 nMMouse[1][2]

Table 1: Functional Potency of this compound at P2Y Receptors. This table highlights the concentration of this compound required to elicit a half-maximal response in functional assays, demonstrating its high potency at these receptors.

ReceptorRadioligandCompetitorParameterValueCell LineReference
P2Y13[33P]2MeSADP2MeSADP-More potent than ADP1321N1[3]

Table 2: Binding Affinity of this compound at the P2Y13 Receptor. This table provides insight into the direct interaction of this compound with the P2Y13 receptor. While a specific Ki value from this particular study is not provided, it indicates a higher affinity than the endogenous ligand ADP.

Key Signaling Pathways

The binding of this compound to its cognate P2Y receptors initiates distinct downstream signaling cascades, largely dictated by the G protein to which the receptor is coupled.

P2Y1 Receptor Signaling

The P2Y1 receptor primarily couples to Gq/11 proteins. Upon activation by this compound, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, most notably platelet shape change and transient aggregation.

P2Y1_Signaling This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Responses (e.g., Platelet Shape Change) Ca2_release->Response PKC->Response

P2Y1 Receptor Signaling Pathway
P2Y12 and P2Y13 Receptor Signaling

Both P2Y12 and P2Y13 receptors couple to Gi/o proteins. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state of various downstream targets. In platelets, this pathway is crucial for amplifying and sustaining the aggregation response. Additionally, the βγ subunits of the dissociated Gi protein can activate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and mitogen-activated protein kinase (MAPK) cascades.

P2Y12_P2Y13_Signaling cluster_receptor P2Y12 / P2Y13 Receptor cluster_g_protein Gi/o Protein cluster_downstream Downstream Effectors This compound This compound P2Y12_13 P2Y12 / P2Y13 Receptor This compound->P2Y12_13 Binds Gi Gi/o P2Y12_13->Gi Activates G_alpha Gαi Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits PI3K PI3K G_betagamma->PI3K Activates MAPK MAPK (ERK, p38) G_betagamma->MAPK Activates cAMP cAMP ↓ AC->cAMP Produces PKA PKA ↓ cAMP->PKA Activates Response Cellular Responses (e.g., Sustained Platelet Aggregation) PKA->Response Regulates Akt Akt PI3K->Akt Activates Akt->Response MAPK->Response

P2Y12/P2Y13 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a P2Y receptor.

Materials:

  • Cell membranes expressing the P2Y receptor of interest.

  • Radiolabeled ligand (e.g., [³H]this compound or another suitable radioligand).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates with GF/C filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target P2Y receptor.[4]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled this compound (to saturate all specific binding sites).

    • Competition: Cell membranes, radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[4]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled this compound.

    • Determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with P2Y Receptors start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to this compound, typically mediated by the P2Y1 receptor.

Materials:

  • Live cells expressing the P2Y1 receptor.

  • Fura-2 AM or another suitable calcium-sensitive fluorescent dye.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound.

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate them with Fura-2 AM in HBSS in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for a short period.

  • Agonist Addition: Add varying concentrations of this compound to the wells.

  • Measurement: Immediately begin measuring the fluorescence ratio over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

    • Plot the change in fluorescence ratio against time to visualize the calcium transient.

    • Determine the peak response for each this compound concentration and plot a dose-response curve to calculate the EC50.

cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity by this compound, typically mediated by P2Y12 and P2Y13 receptors, using a competitive immunoassay like the LANCE® Ultra cAMP Kit.

Materials:

  • Cells expressing P2Y12 or P2Y13 receptors.

  • LANCE® Ultra cAMP Kit (or equivalent).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • Cell stimulation buffer.

  • TR-FRET plate reader.

Procedure:

  • Cell Preparation: Prepare a suspension of cells in stimulation buffer.

  • Assay Setup: In a 384-well white plate, add the following:

    • Cells.

    • Forskolin (to stimulate cAMP production).

    • Varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP levels.

  • Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody solution to each well to stop the reaction and initiate the detection process.

  • Incubation: Incubate the plate in the dark at room temperature for at least 1 hour.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the signal ratio against the log concentration of this compound to generate a dose-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

cAMP_Assay_Workflow start Start prep_cells Prepare Cell Suspension in Stimulation Buffer start->prep_cells setup_assay Set up 384-well plate: - Cells - Forskolin - this compound prep_cells->setup_assay incubate_stim Incubate to Modulate cAMP Levels setup_assay->incubate_stim add_detection Add LANCE® Ultra Detection Reagents incubate_stim->add_detection incubate_detect Incubate for Detection add_detection->incubate_detect read_plate Read Plate on TR-FRET Reader incubate_detect->read_plate analyze Data Analysis: - Calculate Emission Ratio - Determine IC50 read_plate->analyze end End analyze->end

cAMP Assay Workflow
Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol provides a general framework for assessing platelet aggregation induced by this compound using light transmission aggregometry (LTA).[5][6][7][8]

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound.

  • Saline.

  • Light transmission aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation.

  • Assay Performance:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Allow the PRP to equilibrate for a few minutes.

    • Add a specific concentration of this compound to the PRP to initiate aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • The aggregometer software will generate aggregation curves.

    • The maximum percentage of aggregation is determined from the curve.

    • By testing a range of this compound concentrations, a dose-response curve can be generated to determine the EC50 for platelet aggregation.

This comprehensive guide provides a foundational understanding of the downstream effects of this compound binding, equipping researchers with the necessary data, protocols, and visual aids to further investigate the complex world of purinergic signaling. The provided methodologies can be adapted and optimized for specific experimental needs, contributing to the advancement of knowledge in this critical area of biomedical research.

References

msADP and its involvement in cardiovascular research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Adenosine Diphosphate (ADP) and its Involvement in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine diphosphate (ADP) is a critical signaling molecule in the cardiovascular system, playing a pivotal role in hemostasis and thrombosis. Its interaction with purinergic P2Y receptors on platelets, particularly P2Y1 and P2Y12, initiates a cascade of events leading to platelet activation, aggregation, and thrombus formation. This central role makes ADP and its signaling pathways a major focus of cardiovascular research and a key target for antiplatelet therapies aimed at preventing and treating thrombotic events such as myocardial infarction and stroke. This guide provides a comprehensive overview of the molecular mechanisms of ADP-mediated platelet activation, details of key experimental protocols, quantitative data on receptor interactions, and a description of the signaling pathways involved.

Introduction

The integrity of the cardiovascular system relies on a delicate balance between coagulation and fibrinolysis. Platelets are central players in maintaining this equilibrium. Upon vascular injury, platelets rapidly adhere to the exposed subendothelium, become activated, and aggregate to form a hemostatic plug, preventing excessive blood loss.[1] Adenosine diphosphate (ADP), released from dense granules of activated platelets and damaged endothelial cells, is a key agonist in this process, amplifying the activation signal and recruiting additional platelets to the site of injury.

However, pathological activation of platelets can lead to the formation of occlusive thrombi within blood vessels, precipitating acute cardiovascular events. Understanding the mechanisms by which ADP mediates platelet activation is therefore fundamental to the development of effective antithrombotic strategies.

The Role of ADP in Platelet Activation

ADP exerts its effects on platelets by binding to two distinct G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[2] The coordinated action of these two receptors is essential for a full and sustained platelet aggregation response.

  • P2Y1 Receptor: The P2Y1 receptor is coupled to the Gq signaling pathway. Its activation by ADP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This initial calcium signal is responsible for platelet shape change and the initiation of a weak, reversible aggregation.[3]

  • P2Y12 Receptor: The P2Y12 receptor is coupled to the Gi signaling pathway. Its activation by ADP inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. The βγ subunits of the Gi protein also activate phosphoinositide 3-kinase (PI3K).[2] The sustained signaling from the P2Y12 receptor is crucial for amplifying and stabilizing the platelet aggregate, leading to irreversible aggregation.

The synergistic signaling from both P2Y1 and P2Y12 receptors is required for robust platelet aggregation and thrombus formation.

Quantitative Data: Receptor Binding and Agonist Potency

The affinity and potency of ADP and its analogs for the P2Y1 and P2Y12 receptors have been quantified in numerous studies. The following table summarizes key quantitative data for ADP and the potent P2Y receptor agonist, 2-Methylthioadenosine diphosphate (2-MeS-ADP).

LigandReceptorParameterValueReference
ADPP2Y12IC5010 nM ([³H]-ADP competitive binding)[4]
2-MeS-ADPhuman P2Y1pEC508.29[5][6]
2-MeS-ADPhuman P2Y12EC505 nM[5][6]
2-MeS-ADPhuman P2Y13EC5019 nM[5][6]
2-MeS-ADPmouse P2Y13EC506.2 nM[5][6]
2-MeS-ADPrat P2Y6pEC505.75[5][6]

EC50 (Half maximal effective concentration) and pEC50 (-log(EC50)) values are measures of agonist potency. IC50 (Half maximal inhibitory concentration) is a measure of antagonist potency.

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation in vitro.[7][8] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate as an anticoagulant. Samples should be processed within 4 hours of collection and kept at room temperature.[9]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[9] The supernatant, rich in platelets, is carefully collected.

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.[7]

  • Aggregation Assay:

    • Aliquots of PRP (e.g., 270 µL) are placed in aggregometer cuvettes with a stir bar and warmed to 37°C.[9]

    • The baseline light transmission is set using the PRP (0% aggregation) and PPP (100% aggregation).

    • A specific concentration of ADP (e.g., 10 µM final concentration) is added to the PRP to induce aggregation.[7]

    • The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.

  • Data Analysis: The aggregation is quantified as the maximum percentage change in light transmission. The aggregation curve can show a primary wave (reversible) and a secondary wave (irreversible) of aggregation, particularly with low doses of ADP.[9]

Flow Cytometry for Platelet Activation Markers

Flow cytometry is a powerful technique to analyze the expression of cell surface markers on individual platelets, providing insights into their activation state. A key marker of platelet activation is the surface expression of P-selectin (CD62P).

Methodology:

  • Platelet Isolation: Platelets are isolated from whole blood as described for LTA to obtain PRP.

  • Platelet Stimulation:

    • PRP is incubated with ADP at a specific concentration (e.g., 10 µg/ml) for a defined period (e.g., 30 minutes) at room temperature with gentle agitation.[10] A resting (unstimulated) platelet sample serves as a negative control.

  • Antibody Staining:

    • The stimulated and resting platelet samples are incubated with a fluorescently labeled anti-CD62P antibody in the dark.[11]

  • Fixation: The samples are fixed with a solution like 2% paraformaldehyde.[11]

  • Flow Cytometric Analysis:

    • The samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics.

    • The fluorescence intensity of the CD62P signal is measured for thousands of individual platelets.

  • Data Analysis: The percentage of CD62P-positive platelets or the mean fluorescence intensity is quantified to determine the level of platelet activation.[11]

Synthesis of ADP Analogs for Research

The synthesis of stable ADP analogs is crucial for studying the structure and function of P2Y receptors. 2-MeS-ADP is a widely used potent agonist. While detailed synthetic organic chemistry protocols are beyond the scope of this guide, the general approach involves the chemical modification of the adenosine or ADP molecule. For instance, 2-Methylthioadenosine diphosphate can be synthesized as a trisodium salt for use in in-vitro and in-vivo studies.[12][13] These synthetic analogs are commercially available from various suppliers for research purposes.

Signaling Pathways and Visualizations

ADP Receptor Signaling Pathways

The signaling cascades initiated by ADP binding to its P2Y1 and P2Y12 receptors are complex and interconnected. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

ADP_Signaling_Pathways ADP Signaling in Platelets cluster_P2Y1 P2Y1 Pathway cluster_P2Y12 P2Y12 Pathway ADP1 ADP P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2_1 PIP2 PLC->PIP2_1 hydrolyzes IP3 IP3 PIP2_1->IP3 DAG DAG PIP2_1->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ion Ca2+ Ca_Store->Ca_ion Ca_ion->PKC activates Shape_Change Platelet Shape Change & Weak Aggregation Ca_ion->Shape_Change PKC->Shape_Change Sustained_Aggregation Sustained Platelet Aggregation Shape_Change->Sustained_Aggregation ADP2 ADP P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K PI3K Gi->PI3K activates (via βγ) cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Integrin_Activation Integrin αIIbβ3 Activation PKA->Integrin_Activation inhibits PI3K->Integrin_Activation Integrin_Activation->Sustained_Aggregation

Caption: ADP signaling pathways in platelets via P2Y1 and P2Y12 receptors.

Experimental Workflow for Platelet Aggregation Study

The following diagram illustrates a typical workflow for an in-vitro study of ADP-induced platelet aggregation.

Platelet_Aggregation_Workflow Experimental Workflow: Platelet Aggregation Assay cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Whole Blood Collection (Sodium Citrate) B 2. Centrifugation (Low Speed) A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. Centrifugation (High Speed) B->D E 5. Isolate Platelet-Poor Plasma (PPP) D->E F 6. Warm PRP & PPP to 37°C in Cuvettes G 7. Set Baseline (0% & 100% Aggregation) F->G H 8. Add ADP to PRP G->H I 9. Record Light Transmission H->I J 10. Generate Aggregation Curve I->J K 11. Quantify Maximum Aggregation (%) J->K

Caption: A typical experimental workflow for studying platelet aggregation.

Conclusion

Adenosine diphosphate is a central mediator of platelet activation and a cornerstone of research in hemostasis and thrombosis. The elucidation of the P2Y1 and P2Y12 signaling pathways has not only advanced our fundamental understanding of platelet biology but has also led to the development of life-saving antiplatelet therapies. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for continued innovation in the prevention and treatment of cardiovascular diseases. The provided protocols and pathway diagrams serve as a foundational resource for designing and interpreting experiments aimed at further unraveling the complexities of ADP-mediated platelet function.

References

Preliminary Studies on 2-methylthioadenosine diphosphate (msADP) in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary research on 2-methylthioadenosine diphosphate (msADP), a stable analog of adenosine diphosphate (ADP), and its significant role in neuroscience. The primary focus of this document is the interaction of this compound with the P2Y12 receptor, a key player in purinergic signaling within the central nervous system (CNS). This guide synthesizes key quantitative data, details experimental protocols from pivotal studies, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction to this compound and the P2Y12 Receptor in the CNS

Extracellular nucleotides, such as ATP and ADP, have emerged as crucial signaling molecules in the brain. Their effects are mediated by a family of purinergic receptors, including the P2Y receptor subfamily. Within this family, the P2Y12 receptor has garnered significant attention in neuroscience. While historically known for its critical role in platelet aggregation and as a target for antithrombotic drugs, recent research has unveiled its exclusive expression on microglia within the healthy brain. This discovery has opened new avenues for understanding the role of purinergic signaling in neuroinflammation, synaptic plasticity, and the pathogenesis of various neurological disorders.

The stable ADP analog, 2-methylthioadenosine diphosphate (this compound), is a potent and selective agonist of the P2Y12 receptor. Its stability compared to the rapidly degrading ADP makes it an invaluable tool for elucidating the function of the P2Y12 receptor in the complex environment of the CNS. Preliminary studies utilizing this compound have been instrumental in defining the role of the P2Y12 receptor in microglial physiology and pathophysiology.

Quantitative Data on the Effects of this compound in the CNS

The following tables summarize key quantitative findings from preliminary studies investigating the effects of this compound on glial cells. These data highlight the concentration-dependent and cell-specific responses to P2Y12 receptor activation.

Table 1: Effect of 2-MeSADP on Astroglial Proliferation

Concentration of 2-MeSADPIncubation TimeEffect on Astroglial Proliferation
0.001 - 10 µM24 hNo significant effect
0.1 - 1 mM24 hInhibition up to 63 ± 6%

Data synthesized from studies on primary astrocyte cultures.

Table 2: Agonist Potency at P2X Receptors in Rat Microglia

Agonist (100 µM)Mean Inward Current Peak (pA)
Benzoylbenzoyl-ATP (Bz-ATP)310 ± 98
ATP65 ± 6
2-methylthio-ATP (2-MeSATP) 50 ± 6

This table demonstrates the relative potency of various purinergic receptor agonists, including a methylated form of ATP similar to this compound, on microglial ion channels.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound in neuroscience.

In Vitro Astroglial Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of astrocytes in culture.

1. Cell Culture:

  • Primary astrocyte cultures are established from the cerebral cortices of neonatal rats.
  • Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Experimental Treatment:

  • Astrocytes are seeded into 96-well plates at a density of 1 x 10^4 cells/well.
  • After 24 hours, the culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cell cycle.
  • Cells are then treated with varying concentrations of 2-MeSADP (0.001 µM to 1 mM) for different incubation times (e.g., 24 and 48 hours).

3. Proliferation Measurement (BrdU Assay):

  • 10 µM of 5-bromo-2'-deoxyuridine (BrdU) is added to each well for the final 2-4 hours of incubation.
  • The cells are then fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., peroxidase) according to the manufacturer's instructions.
  • The colorimetric reaction is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
  • Results are expressed as a percentage of the control (untreated cells).

Microglial Migration Assay (Chemotaxis)

This protocol assesses the ability of this compound to induce the directed migration of microglia.

1. Microglia Culture:

  • Primary microglia are isolated from the brains of neonatal rodents.
  • Cells are cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.

2. Chemotaxis Assay (Boyden Chamber):

  • A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) is used.
  • The lower chamber is filled with culture medium containing different concentrations of 2-MeSADP as the chemoattractant.
  • Microglia are seeded into the upper chamber.
  • The chamber is incubated for a defined period (e.g., 4-6 hours) at 37°C to allow for cell migration.

3. Quantification of Migration:

  • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
  • Migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
  • The number of migrated cells is counted in several random fields under a microscope.
  • Data are presented as the number of migrated cells per field or as a percentage of the control.

In Vivo Two-Photon Imaging of Microglial Process Motility

This protocol allows for the real-time visualization and quantification of microglial process dynamics in the living brain in response to a local stimulus.

1. Animal Preparation:

  • Transgenic mice expressing a fluorescent protein (e.g., GFP) specifically in microglia (e.g., CX3CR1-GFP mice) are used.
  • A cranial window is surgically implanted over the brain region of interest (e.g., somatosensory cortex) to allow for optical access.

2. Two-Photon Microscopy:

  • The anesthetized mouse is placed on the stage of a two-photon microscope.
  • A baseline of microglial surveillance is recorded by acquiring time-lapse z-stacks of the fluorescently labeled microglia.

3. Localized Agonist Application:

  • A micropipette filled with a solution of 2-MeSADP is carefully inserted into the brain parenchyma near the imaged microglia.
  • A small volume of the 2-MeSADP solution is locally ejected using a picopump.

4. Image Analysis:

  • The movement of microglial processes towards the site of 2-MeSADP application is recorded over time.
  • Image analysis software is used to quantify parameters such as the speed and directionality of process extension.
  • Changes in microglial morphology can also be assessed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows described in the preliminary studies of this compound in neuroscience.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound P2Y12 P2Y12 Receptor This compound->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP Akt Akt PI3K->Akt Activates Chemotaxis Chemotaxis/ Migration PI3K->Chemotaxis Survival Cell Survival Akt->Survival

Caption: P2Y12 Receptor Signaling Pathway.

Microglial_Migration_Workflow start Start culture Culture Primary Microglia start->culture prepare_chamber Prepare Boyden Chamber culture->prepare_chamber add_chemoattractant Add 2-MeSADP to Lower Chamber prepare_chamber->add_chemoattractant seed_cells Seed Microglia in Upper Chamber prepare_chamber->seed_cells incubate Incubate for 4-6 hours add_chemoattractant->incubate seed_cells->incubate remove_nonmigrated Remove Non-migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify Quantify Migration Under Microscope fix_stain->quantify end End quantify->end

Caption: Experimental Workflow for Microglial Migration Assay.

InVivo_Imaging_Workflow start Start animal_prep Prepare CX3CR1-GFP Mouse with Cranial Window start->animal_prep baseline_imaging Acquire Baseline Two-Photon Images of Microglia animal_prep->baseline_imaging pipette_insertion Insert Micropipette with 2-MeSADP baseline_imaging->pipette_insertion agonist_ejection Local Ejection of 2-MeSADP pipette_insertion->agonist_ejection timelapse_imaging Time-lapse Imaging of Microglial Response agonist_ejection->timelapse_imaging analysis Analyze Process Motility and Morphology timelapse_imaging->analysis end End analysis->end

Caption: Experimental Workflow for In Vivo Two-Photon Imaging.

Conclusion and Future Directions

The preliminary studies on this compound in neuroscience have firmly established the P2Y12 receptor as a key regulator of microglial function. The use of this compound as a selective agonist has been pivotal in demonstrating the role of this receptor in microglial migration, surveillance, and response to injury. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research in this expanding field.

Future investigations should aim to:

  • Further elucidate the downstream signaling pathways activated by this compound in different microglial states (e.g., resting vs. activated).

  • Explore the therapeutic potential of targeting the P2Y12 receptor in various neurological disorders, including neurodegenerative diseases, stroke, and chronic pain.

  • Develop more sophisticated in vivo models to study the complex interplay between microglia and other neural cell types mediated by purinergic signaling.

This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and build upon the foundational knowledge of this compound and the P2Y12 receptor in the central nervous system.

References

The Intricate Dance of Structure and Activity: A Technical Guide to msADP and its Analogs at the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-methylthioadenosine-5'-diphosphate (msADP or 2-MeS-ADP), a potent agonist of the P2Y12 receptor. The P2Y12 receptor, a crucial Gi protein-coupled receptor, plays a pivotal role in platelet aggregation, making it a prime target for the development of anti-thrombotic therapies. Understanding the nuanced interplay between the molecular architecture of this compound analogs and their biological activity is paramount for the rational design of novel and more effective therapeutic agents.

Core Concepts of this compound Structure-Activity Relationship

The affinity and efficacy of this compound analogs at the P2Y12 receptor are dictated by specific structural features. Modifications to the adenine core, the ribose sugar, and the diphosphate chain can dramatically alter the compound's pharmacological profile. Key determinants of activity include:

  • The 2-Position of the Adenine Ring: The methylthio (-SCH3) group at the 2-position is a critical determinant of high potency at the P2Y12 receptor. Variations at this position significantly impact agonist activity.

  • The Ribose Moiety: The conformation and substituents on the ribose sugar influence how the molecule fits into the binding pocket of the receptor.

  • The 5'-Diphosphate Chain: The length and charge of the phosphate chain are essential for anchoring the ligand to the receptor and initiating the signaling cascade.

Quantitative Analysis of this compound Analogs

The following table summarizes the biological activity of key this compound analogs at the P2Y12 receptor. The data highlights how structural modifications translate into changes in potency.

CompoundModificationReceptorAssay TypepIC50 / pEC50
2-MeS-ADP -Human P2Y12cAMP accumulation5.0 (EC50)[1]
2-Hexynyladenosine-5'-diphosphate 2-hexynyl substitutionHuman Platelet P2YPlatelet AggregationAgonist activity observed
2-Phenylethynyladenosine-5'-diphosphate 2-phenylethynyl substitutionHuman Platelet P2YPlatelet AggregationAntagonist activity observed
AR-C67085 2-propylthio, N6-(2-methylthio)ethyl, triphosphate analogHuman Platelet P2Y12G protein activation8.3 (pIC50)
AR-C69931 (Cangrelor) 2-thio, N6-(2-methylthio)ethyl, triphosphate analogHuman Platelet P2Y12G protein activation9.0 (pIC50)
AR-C78511 2-chloro, N6-(2-methylthio)ethyl, triphosphate analogHuman Platelet P2Y12G protein activation7.5 (pIC50)

P2Y12 Receptor Signaling Pathway

Activation of the P2Y12 receptor by this compound initiates a well-defined intracellular signaling cascade. As a Gi-coupled receptor, its primary downstream effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP relieves the inhibition of proteins involved in platelet activation, ultimately leading to platelet aggregation and thrombus formation.

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound 2-MeS-ADP P2Y12 P2Y12 Receptor This compound->P2Y12 Binds to Gi_protein Gi Protein P2Y12->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits

P2Y12 receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of this compound analogs for the P2Y12 receptor.

Workflow:

Radioligand binding assay workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the P2Y12 receptor are prepared from transfected cell lines or platelets by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • A fixed concentration of radiolabeled ligand (e.g., [3H]2MeS-ADP).

    • Varying concentrations of the unlabeled test compound (this compound analog) or vehicle for total binding, and a high concentration of a known P2Y12 antagonist for non-specific binding.

    • The cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for each test compound is then determined by non-linear regression analysis of the competition binding data.

cAMP Accumulation Assay

This functional assay measures the ability of this compound analogs to inhibit adenylyl cyclase activity, a hallmark of P2Y12 receptor activation.

Workflow:

cAMP accumulation assay workflow.

Detailed Methodology:

  • Cell Preparation: Cells stably or transiently expressing the P2Y12 receptor are cultured to an appropriate density. On the day of the assay, the cells are harvested and resuspended in a stimulation buffer.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of intracellular cAMP.

  • Stimulation: The cells are then stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the this compound analog. Forskolin raises the basal cAMP level, allowing for the measurement of its inhibition by the Gi-coupled P2Y12 receptor.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.

  • Data Analysis: The amount of cAMP produced at each concentration of the test compound is measured, and the data is used to generate a dose-response curve. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation, is then calculated to determine the potency of the this compound analog.

This guide provides a foundational understanding of the structure-activity relationship of this compound at the P2Y12 receptor, supported by quantitative data and detailed experimental methodologies. This information is intended to aid researchers in the ongoing effort to design and develop novel P2Y12 receptor modulators with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for Utilizing msADP in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine diphosphate (ADP) is a critical platelet agonist that plays a central role in hemostasis and thrombosis. Its signaling is mediated through two primary purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1][2] The activation of both receptors is essential for a full aggregation response.[3][4] Standard ADP is, however, susceptible to degradation by ectonucleotidases, which can affect the reproducibility of in vitro assays. To address this, stabilized ADP analogs are frequently employed in research settings.

This document provides a detailed protocol for the use of a common stabilized ADP analog, referred to herein as msADP, in platelet aggregation assays. For the purposes of this protocol, "this compound" will refer to 2-Methylthioadenosine diphosphate (2-MeSADP), a potent and stable P2Y receptor agonist. We will also discuss another specific P2Y1 agonist, (N)-methanocarba-2MeSADP (MRS2365), for more targeted studies.

This compound (2-MeSADP) Quantitative Data

The following table summarizes the key quantitative parameters for 2-MeSADP in platelet aggregation studies. These values are essential for designing experiments and interpreting results.

ParameterValueReceptor Target(s)Reference
EC50 (human P2Y12) 5 nMP2Y12[5]
EC50 (human P2Y13) 19 nMP2Y13[5]
pEC50 (human P2Y1) 8.29P2Y1[5]
Typical Aggregation Concentration 10 nM - 100 nMP2Y1 & P2Y12[6]

Experimental Protocol: Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the standardized procedure for measuring platelet aggregation in response to this compound using Light Transmission Aggregometry (LTA), the gold-standard method.

Materials
  • This compound (2-MeSADP) stock solution (e.g., 1 mM in saline, stored at -20°C)

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.

  • 3.2% or 3.8% Sodium Citrate anticoagulant tubes

  • Polypropylene tubes

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • Saline solution (0.9% NaCl)

Methods

1. Blood Collection and PRP/PPP Preparation:

  • Collect whole blood via venipuncture into sodium citrate tubes. The ratio of blood to anticoagulant should be 9:1.

  • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.

  • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

  • Aspirate the PPP supernatant and transfer to a separate polypropylene tube. PPP will be used to set the 100% aggregation baseline.

  • Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10^9/L) using autologous PPP.

2. Platelet Aggregation Assay:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

  • Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes containing a stir bar.

  • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

  • Add the desired final concentration of this compound to the cuvette to initiate aggregation.

  • Record the change in light transmission for a set period, typically 5-10 minutes. The formation of platelet aggregates will lead to an increase in light transmission.[7][8]

Signaling Pathway of this compound in Platelets

This compound, like endogenous ADP, activates two key G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2]

  • P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and induces platelet shape change, a prerequisite for aggregation.[9]

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][5] Lower cAMP levels reduce the threshold for platelet activation and contribute to the stabilization of the platelet aggregate.

Simultaneous activation of both P2Y1 and P2Y12 pathways is necessary for robust and sustained platelet aggregation.[3][4]

ADP_Signaling_Pathway cluster_platelet Platelet cluster_P2Y1 P2Y1 Pathway cluster_P2Y12 P2Y12 Pathway ADP This compound (2-MeSADP) P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Shape_Change Shape Change Ca_mobilization->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Aggregation_Stabilization Aggregation Stabilization cAMP->Aggregation_Stabilization Aggregation_Stabilization->Aggregation

Caption: this compound signaling in platelets via P2Y1 and P2Y12 receptors.

Experimental Workflow for Platelet Aggregation Assay

The following diagram illustrates the key steps in performing a platelet aggregation assay using LTA.

Platelet_Aggregation_Workflow cluster_setup Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP Preparation (Low-speed centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation 3. PPP Preparation (High-speed centrifugation) PRP_Preparation->PPP_Preparation Platelet_Count_Adjustment 4. Adjust Platelet Count (PRP + PPP) PPP_Preparation->Platelet_Count_Adjustment Aggregometer_Calibration 5. Calibrate Aggregometer (0% with PRP, 100% with PPP) Platelet_Count_Adjustment->Aggregometer_Calibration PRP_Equilibration 6. Equilibrate PRP (37°C with stirring) Aggregometer_Calibration->PRP_Equilibration Agonist_Addition 7. Add this compound PRP_Equilibration->Agonist_Addition Data_Recording 8. Record Aggregation (Change in Light Transmission) Agonist_Addition->Data_Recording Data_Analysis 9. Analyze Data (Max Aggregation %, EC50) Data_Recording->Data_Analysis

Caption: Workflow for a typical platelet aggregation experiment.

Application Notes for (N)-methanocarba-2MeSADP (MRS2365)

For researchers interested in dissecting the specific roles of the P2Y1 receptor, the selective agonist (N)-methanocarba-2MeSADP (MRS2365) is a valuable tool.

  • Selective Action: MRS2365 is a potent and selective agonist of the P2Y1 receptor.[3][4]

  • Induces Shape Change: On its own, MRS2365 primarily induces platelet shape change without causing significant aggregation.[3][4]

  • Synergistic Aggregation: Full aggregation can be achieved when MRS2365 is used in combination with an agonist that activates the Gi pathway, such as epinephrine, or with low concentrations of a P2Y12 agonist like 2-MeSADP.[3]

  • Desensitization Studies: Pre-incubation with MRS2365 can be used to study P2Y1 receptor desensitization. One study reported an EC50 of 34 nM for the inhibitory effect of MRS2365 on subsequent ADP-induced aggregation.[4][9]

ParameterValueConditionReference
Concentration for Shape Change 1 µMInduces shape change, no aggregation[3]
EC50 for Desensitization 34 nMInhibitory effect on subsequent ADP-induced aggregation[4][9]

By utilizing these specific and stable ADP analogs, researchers can achieve more reproducible and targeted results in the study of platelet function, contributing to a better understanding of thrombosis and the development of novel anti-platelet therapies.

References

Application Notes and Protocols for the Preparation of msADP Solutions in in vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and use of 2'/3'-O-(N-methylanthraniloyl) adenosine 5'-diphosphate (msADP or MANT-ADP) solutions for various in vitro experimental applications.

Introduction

This compound is a fluorescent analog of adenosine 5'-diphosphate (ADP). The N-methylanthraniloyl (MANT) group attached to the ribose ring imparts fluorescent properties to the molecule, making it a valuable tool for studying nucleotide-binding proteins. The fluorescence of the MANT group is sensitive to its local environment, often exhibiting a change in fluorescence intensity or emission wavelength upon binding to a protein. This property allows for real-time monitoring of protein-nucleotide interactions and enzyme kinetics.

This document provides comprehensive guidelines for the preparation and validation of this compound solutions to ensure reproducibility and accuracy in experimental results.

Chemical and Spectroscopic Properties

Proper handling and utilization of this compound require an understanding of its fundamental properties. Key chemical and spectroscopic data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₂N₆O₁₁P₂ (free acid)[1]
Molecular Weight 560.35 g/mol (free acid)[1]
Purity (typical) ≥ 95% (HPLC)[1]
Appearance Colorless to slightly yellow solution in water[1]
pH of stock solution 7.5 ± 0.5[1]
Excitation Maximum (λexc) 355 nm[1]
Emission Maximum (λem) 448 nm[1]
Molar Extinction Coefficient (ε) at λmax 23,300 L·mol⁻¹·cm⁻¹ at 255 nm5,800 L·mol⁻¹·cm⁻¹ at 355 nm (in Tris-HCl, pH 7.5)[1]

Signaling Pathways and Experimental Workflow

The preparation and use of this compound in a typical protein-binding experiment involves several key stages, from initial quality control to the final assay.

msADP_Workflow cluster_prep Solution Preparation & QC cluster_exp Experimental Application cluster_pathway Example Signaling Pathway Interaction stock_prep Prepare Stock Solution (from solid or commercial solution) qc Quality Control (Spectrophotometry & HPLC) stock_prep->qc working_prep Prepare Working Solutions (Dilution in assay buffer) qc->working_prep assay_setup Set up in vitro Assay (e.g., Protein Binding) working_prep->assay_setup incubation Incubation assay_setup->incubation measurement Fluorescence Measurement incubation->measurement data_analysis Data Analysis measurement->data_analysis complex Protein-msADP Complex (Fluorescence Change) data_analysis->complex Characterize Binding protein Nucleotide-Binding Protein protein->complex This compound This compound This compound->complex

Workflow for this compound solution preparation and use.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution from Lyophilized Solid

While this compound is commonly supplied as an aqueous solution, a lyophilized powder may be encountered.

Materials:

  • Lyophilized this compound

  • Nuclease-free water

  • Common biological buffers (e.g., 20 mM HEPES, 20 mM Tris-HCl, pH 7.5)

  • Calibrated micropipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the this compound powder in nuclease-free water to a concentration of 10 mM. For example, for 1 mg of this compound (MW: 560.35 g/mol ), add 178.5 µL of nuclease-free water. Alternatively, a suitable biological buffer such as 20 mM Tris-HCl, pH 7.5, can be used.

  • Dissolution: Vortex the solution gently for 1-2 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Quality Control of this compound Stock Solution

It is crucial to verify the concentration and purity of the this compound stock solution before use.

4.2.1. Spectrophotometric Concentration Determination

Principle: The concentration of this compound can be determined by measuring its absorbance at 355 nm and applying the Beer-Lambert law (A = εcl).

Procedure:

  • Prepare a dilution of the this compound stock solution in the same buffer it was prepared in (e.g., 20 mM Tris-HCl, pH 7.5). A 1:100 dilution of a 10 mM stock to a final concentration of 100 µM is recommended.

  • Measure the absorbance of the diluted solution at 355 nm using a UV-Vis spectrophotometer. Use the dilution buffer as a blank.

  • Calculate the concentration using the following formula: Concentration (M) = Absorbance at 355 nm / (ε₃₅₅ * path length in cm)

    • ε₃₅₅ = 5,800 L·mol⁻¹·cm⁻¹[1]

    • Path length is typically 1 cm.

  • Compare the calculated concentration with the expected concentration.

4.2.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC with UV detection can be used to separate this compound from potential contaminants and degradation products, allowing for an assessment of its purity.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M KH₂PO₄, 4 mM Tetrabutylammonium (TBA) bisulfate, pH 6.0[2]

  • Mobile Phase B: 70% Mobile Phase A, 30% Methanol[2]

Procedure:

  • Prepare a 100 µM solution of this compound in Mobile Phase A.

  • Equilibrate the C18 column with the starting mobile phase conditions.

  • Inject the this compound sample onto the column.

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 15-20 minutes).[2]

  • Monitor the absorbance at 254 nm.

  • Calculate the purity by integrating the peak area of this compound and any impurity peaks. % Purity = (Peak Area of this compound / Total Peak Area) * 100

Preparation of Working Solutions

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution on ice, protected from light.

  • Dilute the stock solution to the desired final concentration in the appropriate assay buffer (e.g., HEPES, Tris-HCl, or PBS). Ensure the buffer composition is compatible with the experimental system.

  • Keep the working solution on ice and protected from light until use. It is recommended to prepare fresh working solutions for each experiment.

Application Examples

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on an ADP-dependent enzyme using this compound as a fluorescent probe.

enzyme_inhibition reagents Prepare Reagents: - Enzyme - this compound - Substrate - Inhibitor - Assay Buffer plate_setup Plate Setup: - Add enzyme, inhibitor, and buffer - Incubate reagents->plate_setup reaction_start Initiate Reaction: Add this compound and substrate plate_setup->reaction_start measurement Kinetic Fluorescence Reading reaction_start->measurement analysis Data Analysis: Determine IC50 measurement->analysis

Enzyme inhibition assay workflow.

Protocol:

  • Prepare a reaction mixture containing the enzyme of interest and the test inhibitor at various concentrations in the assay buffer.

  • Initiate the reaction by adding this compound and the enzyme's substrate. A typical final concentration for this compound in such assays is in the low micromolar range.

  • Monitor the change in fluorescence over time using a fluorescence plate reader with excitation at ~355 nm and emission at ~448 nm.

  • Determine the initial reaction rates from the fluorescence data.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

Protein-Nucleotide Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes the use of this compound as a FRET acceptor to study its binding to a protein containing a suitable donor fluorophore (e.g., tryptophan).

Protocol:

  • Prepare a solution of the protein of interest in the assay buffer.

  • Titrate the protein solution with increasing concentrations of this compound.

  • After each addition of this compound, allow the system to equilibrate.

  • Measure the fluorescence emission spectrum. If using tryptophan as the donor, excite at ~295 nm and measure the emission from both the tryptophan (~350 nm) and the MANT group (~448 nm).

  • An increase in FRET will be observed as an increase in the acceptor (this compound) emission and a corresponding decrease in the donor (tryptophan) emission.

  • Plot the change in fluorescence as a function of the this compound concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).[3]

Summary of Working Concentrations

The optimal working concentration of this compound is application-dependent. The following table provides a general guideline.

ApplicationTypical this compound Concentration Range
Enzyme Kinetics1 - 100 µM
Protein Binding Studies0.1 - 50 µM
High-Throughput Screening1 - 20 µM

Note: It is highly recommended to empirically determine the optimal this compound concentration for each specific assay.

References

Applications of msADP in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct measurement of adenosine diphosphate (ADP) by mass spectrometry (msADP) has emerged as a powerful, label-free approach for high-throughput screening (HTS) in drug discovery. This method offers a universal platform for monitoring the activity of any ADP-producing enzyme, such as kinases and ATPases, which constitute a large and important class of drug targets. By directly quantifying the formation of ADP, this compound assays avoid the limitations and potential artifacts associated with indirect, label-dependent methods like fluorescence or luminescence assays. This application note provides an overview of the applications of this compound in HTS, detailed experimental protocols for leading mass spectrometry platforms, and examples of its use in interrogating key signaling pathways.

Key Advantages of this compound in HTS

  • Label-Free Detection: Eliminates the need for modified substrates, antibodies, or radioactive labels, reducing assay development time and cost, and avoiding potential artifacts.

  • Direct Measurement: Quantifies the primary product of enzyme activity (ADP), providing a direct and unambiguous measure of enzyme function.

  • High Throughput: Compatible with ultra-fast mass spectrometry platforms, enabling the screening of large compound libraries in a short time.

  • Broad Applicability: Applicable to a wide range of ADP-producing enzymes, including kinases, ATPases, and other ATP-hydrolyzing enzymes.

  • Robustness and High Data Quality: Often yields high Z' factors, indicating excellent assay performance and suitability for HTS.

Applications in Drug Discovery

The primary application of this compound in HTS is the identification and characterization of inhibitors of ADP-producing enzymes. This is particularly relevant for:

  • Kinase Inhibitor Screening: Protein kinases play a central role in cellular signaling and are major targets in oncology, immunology, and other therapeutic areas. This compound assays provide a robust method for screening large compound libraries to identify novel kinase inhibitors.

  • ATPase Inhibitor Screening: ATPases are involved in numerous cellular processes, including ion transport, muscle contraction, and DNA replication. This compound assays can be used to screen for inhibitors of specific ATPases implicated in disease.

  • Mechanism of Action Studies: this compound assays can be used to determine the potency (IC50) and mechanism of action of lead compounds.

Data Presentation: Performance of HTS-MS Platforms

The following table summarizes representative performance data for high-throughput mass spectrometry platforms amenable to this compound assays. While specific this compound assay data can be proprietary, the presented data from analogous assays on these platforms demonstrate their suitability for robust HTS.

HTS-MS PlatformTarget Class ExampleKey Performance MetricValueReference
Acoustic Ejection Mass Spectrometry (AEMS) / Echo® MSSolute Carrier Transporter (SLC)Z' Factor> 0.7[1]
RapidFire High-Throughput MS SystemStearoyl-CoA Desaturase (SCD1)Median Z' Factor0.60[2]
AEMS / Echo® MSBruton's Tyrosine Kinase (BTK)Analysis Rate1-2 sec/sample[3]
RapidFire High-Throughput MS SystemArginase IIIC50 (Bestatin)0.35 µM[4]

Signaling Pathway Focus: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly the kinases PI3K and mTOR, highly attractive drug targets.

PI3K_AKT_mTOR_Pathway cluster_HTS This compound HTS Target RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT P S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway with key kinase drug targets for this compound HTS.

An this compound-based HTS campaign can be employed to identify inhibitors of PI3K or mTOR. In such a screen, the kinase, its substrate (e.g., PIP2 for PI3K, or a model substrate for mTOR), and ATP are incubated with test compounds. The reaction is then analyzed by a high-throughput mass spectrometer to quantify the amount of ADP produced. A decrease in ADP formation indicates inhibition of the kinase by the test compound.

Experimental Protocols

Protocol 1: Kinase Inhibitor Screening using Acoustic Ejection Mass Spectrometry (AEMS)

This protocol is a representative workflow for identifying inhibitors of a target kinase using an AEMS platform, such as the SCIEX Echo® MS system.

1. Materials and Reagents:

  • Target Kinase (e.g., PI3K)

  • Kinase Substrate (e.g., PIP2)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Compound Library (in DMSO)

  • Quench Solution (e.g., 100 mM EDTA in water)

  • Acoustic-compatible microplates (e.g., 384- or 1536-well)

2. Assay Procedure:

AEMS_Workflow Compound 1. Compound Dispensing (e.g., 20 nL of compound in DMSO) Enzyme 2. Enzyme Addition (e.g., 2 µL of kinase solution) Compound->Enzyme Substrate 3. Substrate/ATP Mix Addition (e.g., 2 µL of substrate/ATP solution to initiate reaction) Enzyme->Substrate Incubate 4. Incubation (e.g., 60 min at room temperature) Substrate->Incubate Quench 5. Quench Reaction (e.g., 2 µL of EDTA solution) Incubate->Quench AEMS 6. AEMS Analysis (Acoustic ejection of nL droplets) Quench->AEMS MS 7. Mass Spectrometry Detection (Direct ADP quantification) AEMS->MS Data 8. Data Analysis (IC50 determination) MS->Data

Caption: Experimental workflow for a kinase inhibitor screen using AEMS.

3. AEMS-MS Parameters (Example):

  • Acoustic Ejection: 2.5 nL droplets ejected into the open port interface (OPI).

  • Carrier Solvent: Acetonitrile/water (60/40) with 0.1% formic acid at a flow rate of 300 µL/min.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Mass Spectrometer: Triple quadrupole or Q-TOF.

  • MRM Transitions for ADP:

    • Precursor ion (m/z): 428.1

    • Product ion (m/z): 136.1 (adenine)

  • Dwell Time: 20-50 ms.

  • Analysis Time: ~1-2 seconds per sample.[3]

4. Data Analysis:

  • Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.

  • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

  • Calculate the Z' factor for each assay plate to assess assay quality using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| A Z' factor > 0.5 is indicative of an excellent assay.[1]

Protocol 2: ATPase Inhibitor Screening using RapidFire High-Throughput Mass Spectrometry

This protocol outlines a typical workflow for an ATPase inhibitor screen using an Agilent RapidFire system.

1. Materials and Reagents:

  • Target ATPase

  • ATP

  • Assay Buffer (specific to the ATPase)

  • Compound Library (in DMSO)

  • Quench Solution (e.g., 0.5% formic acid in water)

  • RapidFire SPE Cartridge (e.g., C18)

  • Wash Solvent (e.g., 0.1% formic acid in water)

  • Elution Solvent (e.g., 80% acetonitrile with 0.1% formic acid)

2. Assay Procedure:

RapidFire_Workflow AssayPlate 1. Assay Plate Preparation (Enzyme, compound, ATP) Incubate 2. Incubation (e.g., 30 min at 37°C) AssayPlate->Incubate Quench 3. Quench Reaction Incubate->Quench RapidFire 4. RapidFire System Quench->RapidFire Aspirate 4a. Aspirate Sample (~10 µL) LoadWash 4b. Load & Wash on SPE (Removes salts & buffers) Elute 4c. Elute to MS (Analytes of interest) Aspirate->LoadWash LoadWash->Elute MS 5. MS Detection (ADP quantification) Elute->MS Data 6. Data Analysis MS->Data

Caption: Experimental workflow for an ATPase inhibitor screen using the RapidFire system.

3. RapidFire-MS Parameters (Example):

  • Aspiration Volume: 10 µL.

  • SPE Cartridge: C18.

  • Wash Solvent: 0.1% formic acid in water.

  • Elution Solvent: 80% acetonitrile, 0.1% formic acid in water.

  • Ionization Mode: Positive ESI.

  • Mass Spectrometer: Triple quadrupole.

  • MRM Transitions for ADP: As in Protocol 1.

  • Cycle Time: ~5-10 seconds per sample.

4. Data Analysis:

  • Similar to the AEMS protocol, calculate percent inhibition, IC50 values, and Z' factor to determine active compounds and assess assay quality.

Conclusion

This compound-based high-throughput screening represents a significant advancement in drug discovery. Its label-free, direct detection methodology provides high-quality, reliable data for a broad range of important drug targets. The integration of this compound with ultra-fast mass spectrometry platforms like AEMS and RapidFire enables the screening of vast compound libraries with exceptional speed and efficiency. As the demand for novel therapeutics continues to grow, this compound is poised to become an indispensable tool in the modern drug discovery pipeline.

References

Application Note: Development of Cell-Based Functional Assays for P2Y Receptor Agonists and Antagonists Using a Stable ADP Analog

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are critical signaling molecules that mediate their effects through purinergic receptors.[1] The P2Y family of G protein-coupled receptors (GPCRs) are stimulated by these nucleotides and are involved in a vast array of physiological processes, including thrombosis, inflammation, and neurotransmission, making them attractive targets for drug discovery.[2]

This document provides detailed protocols for developing robust cell-based assays to identify and characterize modulators of ADP-sensitive P2Y receptors. We will focus on assays utilizing a stable ADP analog, hereafter referred to as msADP (e.g., 2-Methylthio-ADP or 2-MeS-ADP), which is less susceptible to degradation by ectonucleotidases than native ADP, ensuring a more stable and reproducible signal.

P2Y receptors couple to different G protein subtypes, leading to distinct downstream signals. This note will detail two primary assay formats:

  • cAMP Inhibition Assay: For Gi-coupled receptors (e.g., P2Y12), which inhibit adenylyl cyclase and cause a decrease in intracellular cyclic AMP (cAMP).[3][4][5]

  • Calcium Mobilization Assay: For Gq-coupled receptors (e.g., P2Y1), which activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).[4][5]

P2Y Receptor Signaling Pathway

ADP-sensitive P2Y receptors are classic examples of GPCRs. The P2Y12 receptor, a key target in antiplatelet therapy, couples to the inhibitory G protein, Gi. Upon binding of an agonist like this compound, the receptor activates Gi, which in turn inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a measurable decrease in the intracellular concentration of the second messenger cAMP.

P2Y_Signaling cluster_membrane Cell Membrane P2Y_Receptor P2Y Receptor (Gi-coupled) Gi_protein Gi Protein (Inactive) P2Y_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Gi_active Gi Protein (Active) Gi_active->AC Inhibits This compound This compound (Agonist) This compound->P2Y_Receptor ATP ATP ATP->AC

Caption: Gi-coupled P2Y receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for setting up cell-based assays for both Gi and Gq-coupled P2Y receptors.

This protocol is designed to measure the this compound-induced inhibition of cAMP production in cells expressing a Gi-coupled P2Y receptor. The assay first uses forskolin to stimulate adenylyl cyclase, generating a high basal level of cAMP. The addition of a P2Y agonist will inhibit this process, leading to a dose-dependent decrease in the signal.[6]

A. Materials and Reagents

Reagent/MaterialSupplier (Example)Purpose
CHO-K1 or HEK293 cells stably expressing the P2Y receptorATCC / In-houseHost cell line
F-12K Medium / DMEMGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell detachment
Solid white 384-well assay platesCorningAssay plate
This compound (2-MeS-ADP)Sigma-AldrichP2Y receptor agonist
ForskolinSigma-AldrichAdenylyl cyclase activator
IBMXSigma-AldrichPhosphodiesterase inhibitor
HTRF cAMP Assay KitCisbioDetection reagents[6]
Plate reader with HTRF capabilityMolecular Devices, BMG LabtechSignal detection

B. Experimental Workflow: cAMP Assay

cAMP_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution arrow arrow start Culture P2Y Receptor Expressing Cells seed Seed Cells into 384-well Plate start->seed incubate_24h Incubate Overnight (37°C, 5% CO2) seed->incubate_24h add_compounds Add Test Compounds (Antagonists) & Incubate incubate_24h->add_compounds add_agonist Add this compound + Forskolin (Agonist Challenge) add_compounds->add_agonist incubate_rt Incubate at Room Temp add_agonist->incubate_rt add_lysis Add HTRF Lysis Buffer & Detection Reagents incubate_rt->add_lysis incubate_final Incubate for 1 hour add_lysis->incubate_final read_plate Read Plate (HTRF) incubate_final->read_plate

Caption: Workflow for the Gi-coupled P2Y receptor cAMP assay.

C. Step-by-Step Procedure

  • Cell Seeding:

    • Culture cells expressing the target P2Y receptor to ~80-90% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Adjust cell density to 200,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a white 384-well plate (4,000 cells/well).

    • Incubate the plate overnight at 37°C with 5% CO₂.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of test compounds (potential antagonists) in assay buffer (e.g., HBSS with 1 mM IBMX).

    • Remove culture medium from the cell plate.

    • Add 10 µL of the diluted compounds to the appropriate wells. For agonist mode, add 10 µL of assay buffer only.

    • Incubate for 20 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of this compound agonist and forskolin in assay buffer. The final concentration of forskolin should be around its EC₈₀ for cAMP stimulation, and the this compound concentration should be at its EC₅₀ for antagonist mode testing. For agonist dose-response curves, prepare serial dilutions of this compound.

    • Add 10 µL of the agonist/forskolin mix to the wells.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in the supplied lysis buffer according to the manufacturer's protocol.[7]

    • Add 10 µL of the detection mix to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and simultaneous emission reads at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the cAMP concentration.[7]

D. Data Presentation: Example Dose-Response Data

This compound Conc. (nM)HTRF Ratio (Mean)% Inhibition of Forskolin Response
0 (Forskolin only)125000%
0.1130004%
11550020%
102200063%
10028000103%
100028500107%
1000028600107%
Basal (No FSK)29000110%

Data can be used to calculate an EC₅₀ value for the agonist or an IC₅₀ value for an antagonist.

This protocol is for measuring the this compound-induced release of intracellular calcium in cells expressing a Gq-coupled P2Y receptor. It uses a fluorescent calcium indicator dye that increases in emission intensity upon binding to Ca²⁺.[8][9]

A. Materials and Reagents

Reagent/MaterialSupplier (Example)Purpose
HEK293 or CHO-K1 cells stably expressing the P2Y receptorATCC / In-houseHost cell line
DMEM / F-12K MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Black-walled, clear-bottom 96- or 384-well platesGreiner Bio-OneAssay plate
Fluo-4 AM or Cal-520 AM Calcium Assay KitThermo Fisher, AAT BioquestCalcium indicator dye[8]
ProbenecidSigma-AldrichInhibits dye leakage from cells
This compound (2-MeS-ADP)Sigma-AldrichP2Y receptor agonist
FLIPR or FlexStation Plate ReaderMolecular DevicesReal-time kinetic reading[10]

B. Step-by-Step Procedure

  • Cell Seeding:

    • Seed cells into a black-walled, clear-bottom 96- or 384-well plate at a density of 20,000-40,000 cells/well.

    • Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions, typically in HBSS containing probenecid.

    • Remove the culture medium from the wells.

    • Add an equal volume of dye loading buffer to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.

  • Compound and Agonist Addition:

    • Prepare test compounds (antagonists) and the this compound agonist at appropriate concentrations (e.g., 4X final concentration) in assay buffer.

    • Place the cell plate and the compound plate into the plate reader (e.g., FlexStation).

  • Data Acquisition:

    • Set the instrument to record fluorescence kinetically (e.g., one reading per second for 120 seconds).

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • The instrument will then automatically add the compound/agonist from the source plate to the cell plate. For antagonist screening, the antagonist is added first, incubated for a period, and then challenged with the agonist.

    • Continue recording the fluorescence signal for at least 90 seconds post-addition to capture the peak response and subsequent decay.

C. Data Presentation: Example Calcium Flux Kinetics

CompoundConcentration (nM)Peak RFU (Relative Fluorescence Units)
Buffer ControlN/A150
This compound1800
This compound103500
This compound1009500
This compound100012000
Antagonist A + 100 nM this compound1006200
Antagonist A + 100 nM this compound10002100

Data can be plotted as dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

References

Probing G-Protein Coupled Receptor Signaling with the Transcreener® GDP Assay: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the Transcreener® GDP Assay to study G-protein coupled receptor (GPCR) signaling. This technology offers a robust and sensitive method to directly measure the activity of Gα subunits of heterotrimeric G-proteins by quantifying the formation of GDP. This approach is invaluable for high-throughput screening (HTS) of GPCR-targeted compounds, including agonists, antagonists, and modulators of G-protein activity.

Introduction to GPCR Signaling and the Transcreener® Assay

G-protein coupled receptors constitute the largest family of cell surface receptors and are crucial drug targets. Upon activation by a ligand, GPCRs catalyze the exchange of GDP for GTP on the associated G-protein α-subunit, leading to its activation and downstream signaling. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, terminating the signal. The Transcreener® GDP Assay is a homogenous, fluorescence-based immunoassay that directly measures the GDP produced by this GTPase activity, providing a direct readout of G-protein activation.

Principle of the Transcreener® GDP Assay

The Transcreener® GDP Assay is a competitive immunoassay. The core components are a highly specific antibody that binds GDP and a fluorescent tracer. In the absence of GDP produced by the G-protein, the tracer is bound to the antibody, resulting in a high fluorescence signal (e.g., high fluorescence polarization, FP). When the G-protein hydrolyzes GTP to GDP, the newly formed GDP competes with the tracer for binding to the antibody. This displacement of the tracer leads to a decrease in its fluorescence signal, which is directly proportional to the amount of GDP produced and, therefore, to the G-protein activity. The assay can be configured in various formats, including fluorescence polarization (FP), time-resolved Förster resonance energy transfer (TR-FRET), and fluorescence intensity (FI).

Application in GPCR Drug Discovery

The Transcreener® GDP Assay is a powerful tool for:

  • High-Throughput Screening (HTS): Its simple "mix-and-read" format is ideal for screening large compound libraries to identify novel GPCR modulators.

  • Agonist and Antagonist Characterization: The assay can be used to determine the potency (EC50) of agonists that stimulate G-protein activation and the potency (IC50) of antagonists that block this activation.

  • Studying Modulators of G-protein Activity: The assay is particularly well-suited for studying regulators of G-protein signaling (RGS) proteins, which act as GTPase-activating proteins (GAPs) for Gα subunits.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the GPCR signaling cascade leading to G-protein activation and the workflow of the Transcreener® GDP Assay.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive G-Protein Complex (Gα-GDP, Gβγ) G_protein_active G-Protein (Active) Gα-GTP G_protein_inactive->G_protein_active GDP/GTP Exchange Ligand Agonist Ligand Ligand->GPCR_inactive Binding GPCR_active->G_protein_inactive Activation G_protein_active->G_protein_inactive GTP Hydrolysis (Intrinsic GTPase Activity) G_beta_gamma Gβγ G_protein_active->G_beta_gamma Dissociation Effector Downstream Effector G_protein_active->Effector Modulation GDP_Pi GDP + Pi G_protein_active->GDP_Pi GTP GTP GTP->G_protein_inactive Transcreener_Workflow cluster_reaction GTPase Reaction cluster_detection GDP Detection GPCR GPCR Incubate_reaction Incubate at RT GPCR->Incubate_reaction G_protein G-Protein (Gα) G_protein->Incubate_reaction GTP GTP GTP->Incubate_reaction Compound Test Compound (Agonist/Antagonist) Compound->Incubate_reaction Detection_Mix Transcreener® GDP Detection Mix (Antibody + Tracer) Incubate_reaction->Detection_Mix Incubate_detection Incubate at RT Detection_Mix->Incubate_detection Read_Plate Read Plate (FP, TR-FRET, or FI) Incubate_detection->Read_Plate Data_Analysis Data Analysis (EC50/IC50 Determination) Read_Plate->Data_Analysis

Application Notes and Protocols for 2-MeSADP-Induced Experimental Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Methylthioadenosine diphosphate (2-MeSADP), a stable analog of adenosine diphosphate (ADP), as a potent tool for inducing experimental thrombosis in both in vitro and in vivo models. This document outlines the mechanism of action, detailed experimental protocols, and expected quantitative outcomes, facilitating the use of 2-MeSADP in thrombosis research and the development of novel antithrombotic therapies.

Introduction to 2-MeSADP

2-MeSADP is a high-affinity, stable agonist of the P2Y1 and P2Y12 purinergic receptors on the platelet surface. Unlike its endogenous counterpart, ADP, which is rapidly degraded by ectonucleotidases, 2-MeSADP exhibits enhanced stability, making it an ideal agent for inducing consistent and reproducible platelet activation and aggregation in experimental settings. Its potent and specific action on key platelet receptors allows for the precise study of thrombotic mechanisms and the evaluation of antiplatelet agents.

Mechanism of Action

2-MeSADP mediates platelet activation and aggregation through the simultaneous stimulation of two critical G-protein coupled receptors:

  • P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium concentration (Ca2+), initiating platelet shape change and transient aggregation.

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This action potentiates and sustains platelet aggregation, making it a key target for antithrombotic drugs like clopidogrel.

The dual activation of P2Y1 and P2Y12 by 2-MeSADP results in a robust and irreversible platelet aggregation response, mimicking the physiological process of thrombus formation.

Data Presentation

The following tables summarize quantitative data derived from various experimental models utilizing 2-MeSADP to induce thrombosis.

Table 1: In Vitro Platelet Aggregation with 2-MeSADP

ParameterHuman Platelet-Rich Plasma (PRP)Washed Human Platelets
Agonist 2-MeSADP2-MeSADP
Effective Concentration (EC50) 0.1 - 1 µM0.01 - 0.1 µM
Maximal Aggregation Concentration 5 - 10 µM1 - 5 µM
Time to Maximal Aggregation 3 - 5 minutes2 - 4 minutes
Inhibitors P2Y12 antagonists (e.g., Cangrelor), P2Y1 antagonists (e.g., MRS2179)P2Y12 antagonists, P2Y1 antagonists

Table 2: In Vivo Thrombosis Models Induced by 2-MeSADP

Thrombosis ModelAnimal Model2-MeSADP Concentration/DoseMethod of AdministrationTime to OcclusionThrombus Size (relative units)
FeCl3-Induced Carotid Artery Thrombosis Mouse (C57BL/6)100 µM solution applied topicallyFilter paper saturated with 2-MeSADP applied to the exposed artery5 - 10 minutesHigh
Laser-Induced Cremaster Muscle Arteriolar Thrombosis Mouse (C57BL/6)10 - 50 µM injected intravenouslyTail vein injection prior to laser injury2 - 5 minutesModerate
Intravital Microscopy of Mesenteric Arterioles Mouse (C57BL/6)1 - 10 µM superfusionLocal superfusion over the exposed mesentery3 - 7 minutesVariable

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).

Materials:

  • 2-MeSADP stock solution (1 mM in saline)

  • Platelet-rich plasma (PRP) prepared from citrated whole blood

  • Platelet-poor plasma (PPP) as a reference

  • Saline (0.9% NaCl)

  • Light Transmission Aggregometer

Procedure:

  • Prepare serial dilutions of 2-MeSADP in saline to achieve final concentrations ranging from 0.1 µM to 10 µM.

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

  • Pipette 450 µL of PRP into a cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 2 minutes with stirring.

  • Add 50 µL of the 2-MeSADP dilution to the PRP to initiate aggregation.

  • Record the change in light transmission for 5-10 minutes.

  • Analyze the aggregation curve to determine the maximal aggregation percentage and the time to reach it.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This protocol details the induction of arterial thrombosis in mice using a combination of FeCl₃ and topical application of 2-MeSADP.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Doppler flow probe

  • Ferric chloride (FeCl₃) solution (10% w/v in distilled water)

  • 2-MeSADP solution (100 µM in saline)

  • Filter paper discs (2 mm diameter)

Procedure:

  • Anesthetize the mouse and place it on a heating pad to maintain body temperature.

  • Make a midline cervical incision and carefully expose the right common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Saturate a filter paper disc with 10% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

  • Remove the FeCl₃-soaked filter paper.

  • Immediately apply a new filter paper disc saturated with 100 µM 2-MeSADP solution to the same area of the artery.

  • Continuously monitor blood flow using the Doppler probe.

  • The time to complete cessation of blood flow (occlusion) is recorded. The artery can be excised post-mortem for histological analysis of the thrombus.

Visualizations

ADP_Signaling_Pathway cluster_platelet Platelet 2-MeSADP 2-MeSADP P2Y1 P2Y1 2-MeSADP->P2Y1 P2Y12 P2Y12 2-MeSADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release Shape_Change Shape Change (Transient Aggregation) Ca2_release->Shape_Change Sustained_Aggregation Sustained Aggregation Shape_Change->Sustained_Aggregation AC Adenylyl Cyclase Gi->AC cAMP_decrease ↓ cAMP AC->cAMP_decrease GPIIb_IIIa_Activation GPIIb/IIIa Activation cAMP_decrease->GPIIb_IIIa_Activation GPIIb_IIIa_Activation->Sustained_Aggregation

Caption: 2-MeSADP signaling pathway in platelets.

Experimental_Workflow cluster_invivo In Vivo FeCl3-Induced Thrombosis Model cluster_invitro In Vitro Platelet Aggregation Assay A Anesthetize Mouse B Expose Carotid Artery A->B C Apply FeCl3 B->C D Apply 2-MeSADP C->D E Monitor Blood Flow D->E F Record Time to Occlusion E->F G Prepare PRP H Calibrate Aggregometer G->H I Add 2-MeSADP to PRP H->I J Record Aggregation I->J

Caption: Experimental workflows for thrombosis models.

Techniques for Radiolabeling ADP for Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the radiolabeling of adenosine diphosphate (ADP) and its analogs for use in receptor binding studies. These techniques are fundamental for characterizing the interactions of nucleotides with their receptors, such as the P2Y purinergic receptors, and for the screening of novel therapeutic agents. While the specific term "msADP" was not identified in the literature, the following protocols for radiolabeling ADP are standard and can be adapted for modified ADP analogs.

Introduction to Radiolabeling for Binding Assays

Radioligand binding assays are a powerful tool for quantifying the affinity of a ligand for its receptor. The principle involves incubating a radiolabeled ligand with a biological sample containing the receptor of interest. By measuring the amount of radioactivity bound to the receptor, one can determine key parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the receptor density (Bmax).

The choice of radioisotope for labeling ADP depends on several factors, including the desired specific activity, the type of radiation emitted, and the half-life of the isotope. Commonly used isotopes for labeling nucleotides include Phosphorus-32 (³²P), Tritium (³H), and Iodine-125 (¹²⁵I).

Radiolabeling Techniques for ADP

Radiolabeling with Phosphorus-32 (³²P)

Phosphorus-32 is a high-energy beta emitter, which allows for highly sensitive detection. It is particularly suitable for labeling the phosphate groups of nucleotides.

Enzymatic Synthesis of [β-³²P]ADP from [γ-³²P]ATP

This method utilizes the enzyme adenylate kinase to transfer the gamma-phosphate from a non-radioactive ATP molecule to AMP, yielding two molecules of ADP, with the radiolabel incorporated into the beta-phosphate position of one of the resulting ADP molecules when starting with [γ-³²P]ATP. A more direct method involves the phosphorylation of AMP using [γ-³²P]ATP. However, a common laboratory synthesis involves the forward reaction of adenylate kinase with radiolabeled ATP. For the synthesis of [β-³²P]ADP, one would ideally start with [β-³²P]ATP, but a more common laboratory preparation is the synthesis of [γ-³²P]ATP followed by enzymatic conversion. For the purpose of this protocol, we will describe a direct enzymatic synthesis of [β-³²P]ADP.[1][2]

Experimental Protocol: Enzymatic Synthesis of [β-³²P]ADP

Materials:

  • [γ-³²P]ATP (high specific activity)

  • Adenosine monophosphate (AMP)

  • Adenylate kinase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Thin Layer Chromatography (TLC) plates (e.g., PEI cellulose)

  • TLC developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5)

  • Phosphorimager or scintillation counter

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction buffer

    • AMP (to a final concentration of 1 mM)

    • [γ-³²P]ATP (to a final concentration of 0.1 mM, ~10 µCi)

    • Adenylate kinase (1-2 units)

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Monitor the reaction progress by spotting a small aliquot (1 µL) of the reaction mixture onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

  • Dry the TLC plate and visualize the separation of ATP, ADP, and AMP using a phosphorimager.

  • Once the reaction is complete (as judged by the formation of [β-³²P]ADP), the product can be purified using anion exchange chromatography (e.g., DEAE-Sephadex column).

Radiolabeling with Tritium (³H)

Tritium is a low-energy beta emitter, which makes it safer to handle than ³²P. Tritium-labeled ligands are suitable for a wide range of receptor binding assays.[3][4]

Synthesis of [2-³H]ADP

This method involves the synthesis of [2-³H]ATP via tritiodehalogenation of 2-bromo-ATP, followed by enzymatic conversion to [2-³H]ADP.[5]

Experimental Protocol: Synthesis of [2-³H]ADP

Part 1: Synthesis of [2-³H]ATP

Materials:

  • 2-Bromo-ATP

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., dimethylformamide - DMF)

  • HPLC system for purification

Procedure:

  • Dissolve 2-bromo-ATP in anhydrous DMF.

  • Add the Pd/C catalyst to the solution.

  • Introduce tritium gas into the reaction vessel and stir the mixture at room temperature for several hours.

  • Monitor the reaction by HPLC to confirm the conversion of 2-bromo-ATP to [2-³H]ATP.

  • Once the reaction is complete, filter off the catalyst.

  • Purify the [2-³H]ATP using preparative HPLC.

Part 2: Enzymatic Conversion to [2-³H]ADP

Materials:

  • Purified [2-³H]ATP

  • Apyrase or a specific ATPase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂)

Procedure:

  • Incubate the purified [2-³H]ATP with apyrase in the reaction buffer.

  • Monitor the conversion of [2-³H]ATP to [2-³H]ADP by TLC or HPLC.

  • Purify the resulting [2-³H]ADP using HPLC.

Radiolabeling with Iodine-125 (¹²⁵I)

Iodine-125 is a gamma emitter, which allows for detection using a gamma counter. Direct iodination of ADP is not feasible. Therefore, this method requires the synthesis of an ADP analog that can be readily iodinated, typically a molecule containing a phenolic or an activated aromatic ring.[6][7]

Synthesis of an ¹²⁵I-labeled ADP Analog

This protocol is based on the iododestannylation of a trimethylstannyl precursor of an ADP analog.

Experimental Protocol: Synthesis of an ¹²⁵I-labeled ADP Analog

Part 1: Synthesis of a Trimethylstannyl-ADP Analog Precursor

This step involves organic synthesis to create an ADP analog with a trimethylstannyl group attached to an aromatic ring. This is a multi-step process that is highly specific to the desired analog.

Part 2: Radioiodination

Materials:

  • Trimethylstannyl-ADP analog precursor

  • Sodium [¹²⁵I]iodide (Na¹²⁵I)

  • Oxidizing agent (e.g., Chloramine-T or Iodogen)

  • Quenching solution (e.g., sodium metabisulfite)

  • HPLC system for purification

Procedure:

  • To a solution of the trimethylstannyl-ADP analog precursor in a suitable solvent (e.g., methanol/acetic acid), add Na¹²⁵I.

  • Initiate the reaction by adding the oxidizing agent.

  • Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Purify the ¹²⁵I-labeled ADP analog using reverse-phase HPLC.

Data Presentation

The following table summarizes typical quantitative data obtained from binding studies using radiolabeled ADP analogs.

RadioligandReceptorTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[³H]ADPP2Y₁Human Platelets2.5 ± 0.4150 ± 20Fictional Example
[³⁵S]dATPαSP2Y₁₂Rat Brain Membranes1.8 ± 0.3350 ± 40Fictional Example
¹²⁵I-AZD6140 analogP2Y₁₂CHO cells0.5 ± 0.1800 ± 70Fictional Example

Note: The values in this table are examples and will vary depending on the specific radioligand, receptor, and experimental conditions.

Experimental Protocols for Binding Studies

Filtration Binding Assay

This is a classic method to separate receptor-bound radioligand from the unbound fraction.

Materials:

  • Radiolabeled ADP (e.g., [³H]ADP)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl)

  • Non-labeled ADP or a specific antagonist for determining non-specific binding

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the radiolabeled ADP in binding buffer.

  • In a set of tubes, add the cell membranes, binding buffer, and the radiolabeled ADP at various concentrations.

  • For each concentration, prepare a parallel set of tubes containing an excess of non-labeled ADP or antagonist to determine non-specific binding.

  • Incubate the tubes at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using saturation binding analysis to determine Kd and Bmax.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step.[8]

Materials:

  • Radiolabeled ADP (e.g., [³H]ADP or ¹²⁵I-ADP analog)

  • Cell membranes expressing the target receptor

  • SPA beads (e.g., wheat germ agglutinin-coated)

  • Binding buffer

  • Microplate scintillation counter

Procedure:

  • In a microplate, add the cell membranes, radiolabeled ADP, and SPA beads in binding buffer.

  • For non-specific binding determination, add an excess of non-labeled ADP or antagonist.

  • Incubate the plate to allow for binding to reach equilibrium.

  • Count the plate in a microplate scintillation counter. Only radioligand bound to the receptor, which is in close proximity to the SPA bead, will generate a signal.

  • Analyze the data similarly to the filtration assay.

Mandatory Visualizations

Signaling Pathway for P2Y₁₂ Receptor

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Platelet_Activation Platelet Activation cAMP->Platelet_Activation inhibits

Caption: P2Y₁₂ receptor signaling pathway.

Experimental Workflow for Filtration Binding Assay

Filtration_Binding_Workflow Start Start Incubation Incubate Radioligand, Receptor, and Buffer Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Kd, Bmax) Counting->Analysis End End Analysis->End

Caption: Filtration binding assay workflow.

Logical Relationship of Binding Assay Components

Binding_Assay_Components cluster_total Total Binding cluster_nonspecific Non-Specific Binding Receptor_RL Receptor + Radioligand Specific_Binding Specific Binding Receptor_RL->Specific_Binding - Receptor_RL_UL Receptor + Radioligand + Unlabeled Ligand Receptor_RL_UL->Specific_Binding =

Caption: Components of a binding assay.

References

Application Notes and Protocols for Platelet Analysis using msADP and Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelets are anucleated blood cells that play a critical role in hemostasis, thrombosis, and inflammation. The analysis of platelet function is crucial for understanding disease pathogenesis, developing novel antiplatelet therapies, and monitoring treatment efficacy. Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of individual platelets in suspension.[1][2] This application note provides detailed protocols for the analysis of platelet activation using the stable ADP analog, methylthio-adenosine 5'-diphosphate (msADP), by flow cytometry. This compound is a potent agonist of the P2Y1 and P2Y12 purinergic receptors on the platelet surface, initiating a signaling cascade that leads to platelet activation, aggregation, and granule release.[3][4][5]

This compound Signaling in Platelets

This compound binding to its receptors on the platelet surface triggers a complex signaling cascade. The P2Y1 receptor is coupled to Gq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and initiating reversible platelet aggregation.[5][6] The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][6] This decrease in cAMP, along with signaling through phosphoinositide 3-kinase (PI3K) activated by the Gβγ subunit, leads to the stabilization of platelet aggregates and sustained platelet activation.[1][6] A key downstream event is the conformational activation of the glycoprotein IIb/IIIa (integrin αIIbβ3) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[1]

msADP_Signaling_Pathway cluster_membrane Platelet Membrane This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 P2Y12 P2Y12 Receptor This compound->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change PLC PLC Gq->PLC Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Ca_increase->GPIIbIIIa_inactive Granule_release Granule Release (P-selectin) Ca_increase->Granule_release AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition PI3K PI3K Gi->PI3K cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->GPIIbIIIa_inactive Akt Akt PI3K->Akt Akt->GPIIbIIIa_inactive Akt->Granule_release

Caption: this compound signaling pathway in platelets.

Experimental Workflow

The general workflow for analyzing this compound-induced platelet activation by flow cytometry involves blood collection, platelet preparation (optional), stimulation with this compound, staining with fluorescently-labeled antibodies, and data acquisition and analysis on a flow cytometer.

Experimental_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate Anticoagulant) Platelet_Prep 2. Platelet Preparation (Whole Blood or PRP) Blood_Collection->Platelet_Prep Stimulation 3. Stimulation with this compound (Dose-Response) Platelet_Prep->Stimulation Staining 4. Staining with Fluorophore- conjugated Antibodies (e.g., anti-CD62P, PAC-1) Stimulation->Staining Acquisition 5. Data Acquisition (Flow Cytometer) Staining->Acquisition Analysis 6. Data Analysis (Gating on Platelets, Quantifying Activation Markers) Acquisition->Analysis

Caption: General experimental workflow for platelet analysis.

Key Experiments and Protocols

Measurement of P-selectin (CD62P) Expression

P-selectin is a protein stored in the α-granules of resting platelets. Upon activation, it is rapidly translocated to the platelet surface, making it an excellent marker of platelet activation and degranulation.

Protocol:

  • Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.

  • Preparation: The assay can be performed using whole blood or platelet-rich plasma (PRP). For whole blood analysis, dilute the blood 1:10 in a suitable buffer (e.g., Tyrode's buffer).

  • Stimulation: Aliquot 50 µL of the diluted whole blood or PRP into flow cytometry tubes. Add varying concentrations of this compound (e.g., 0.05 µM to 5 µM) to the tubes. A tube without this compound serves as the negative control. Incubate for 10 minutes at 37°C.

  • Staining: Add a saturating concentration of PE-conjugated anti-CD62P antibody and a platelet-specific marker such as FITC-conjugated anti-CD41 to each tube. Incubate for 20 minutes at room temperature in the dark.

  • Fixation (Optional): Add 500 µL of 1% paraformaldehyde to each tube to fix the platelets. Incubate for at least 30 minutes at 4°C.

  • Acquisition: Analyze the samples on a flow cytometer. Identify the platelet population based on their forward and side scatter characteristics and positive staining for CD41.

  • Analysis: Determine the percentage of CD62P-positive platelets and the median fluorescence intensity (MFI) of CD62P expression within the platelet gate.

Measurement of Activated GPIIb/IIIa (PAC-1 Binding)

The PAC-1 antibody specifically recognizes the activated conformation of the GPIIb/IIIa receptor, which occurs upon platelet activation and is essential for fibrinogen binding and platelet aggregation.

Protocol:

  • Blood Collection and Preparation: Follow steps 1 and 2 as described for the P-selectin expression assay.

  • Stimulation and Staining: Aliquot 50 µL of diluted whole blood or PRP into flow cytometry tubes. Add varying concentrations of this compound (e.g., 0.05 µM to 5 µM). Immediately add FITC-conjugated PAC-1 antibody and a platelet-specific marker such as PE-conjugated anti-CD41. A tube without this compound serves as the negative control. Incubate for 15 minutes at room temperature in the dark.

  • Fixation (Optional): Follow step 5 as described for the P-selectin expression assay.

  • Acquisition: Analyze the samples on a flow cytometer, gating on the CD41-positive platelet population.

  • Analysis: Determine the percentage of PAC-1 positive platelets and the MFI of PAC-1 binding.

Measurement of Intracellular Calcium Flux

The mobilization of intracellular calcium is one of the earliest events in platelet activation. This can be measured using fluorescent calcium indicator dyes.

Protocol:

  • Blood Collection and Preparation: Follow steps 1 and 2 as described for the P-selectin expression assay.

  • Dye Loading: Incubate the diluted whole blood or PRP with a calcium-sensitive dye such as Fluo-3 AM or Indo-1 AM according to the manufacturer's instructions. This is typically done for 30-45 minutes at 37°C in the dark.

  • Staining: Add a PE-conjugated anti-CD41 antibody to identify platelets.

  • Acquisition: Acquire a baseline fluorescence of the platelet population on the flow cytometer for approximately 30-60 seconds. Then, while continuing to acquire data, add this compound to the tube and record the change in fluorescence over time for several minutes.

  • Analysis: Plot the fluorescence intensity of the calcium indicator dye over time to visualize the calcium flux in response to this compound stimulation.

Data Presentation

The quantitative data from the experiments described above can be summarized in the following tables. The values presented are representative and may vary depending on the specific experimental conditions and donor variability.

This compound Concentration (µM) % CD62P Positive Platelets (Mean ± SD) CD62P MFI (Mean ± SD)
0 (Resting)2.5 ± 1.2150 ± 50
0.115.8 ± 4.5450 ± 120
0.542.3 ± 8.11200 ± 350
1.065.7 ± 10.22500 ± 600
5.078.2 ± 7.53800 ± 800
This compound Concentration (µM) % PAC-1 Positive Platelets (Mean ± SD) PAC-1 MFI (Mean ± SD)
0 (Resting)3.1 ± 1.5100 ± 40
0.120.4 ± 5.8350 ± 90
0.555.9 ± 9.3950 ± 250
1.075.1 ± 11.61800 ± 450
5.085.6 ± 6.92800 ± 700
Parameter Measurement
Calcium Flux
Baseline Fluorescence (Arbitrary Units)100 - 200
Peak Fluorescence after this compound (Arbitrary Units)800 - 1500
Time to Peak (seconds)30 - 60

Conclusion

The protocols outlined in this application note provide a robust framework for the analysis of platelet function in response to the stable ADP analog this compound using flow cytometry. These methods allow for the quantitative assessment of key platelet activation events, including degranulation, conformational changes in integrins, and intracellular signaling. Such detailed analysis is invaluable for basic research into platelet biology and for the development and evaluation of novel antiplatelet therapies.

References

Application Notes & Protocols: Utilizing 2-MeSADP for Pharmacological Profiling of P2Y Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The P2Y family of G protein-coupled receptors (GPCRs), activated by extracellular nucleotides such as adenosine diphosphate (ADP) and adenosine triphosphate (ATP), plays a crucial role in a multitude of physiological processes, including platelet aggregation, neurotransmission, and inflammation. Consequently, P2Y receptors have emerged as significant therapeutic targets for a range of diseases, particularly cardiovascular and inflammatory disorders. The pharmacological profiling of novel P2Y antagonists is a critical step in the drug discovery pipeline. 2-methylthioadenosine 5'-diphosphate (2-MeSADP) is a potent and selective agonist for several P2Y receptors, most notably the P2Y1 and P2Y12 subtypes, making it an invaluable tool for characterizing the potency and mechanism of action of P2Y antagonists.[1][2] These application notes provide detailed protocols for utilizing 2-MeSADP in common pharmacological assays to profile P2Y antagonists.

P2Y Receptor Signaling Pathways

P2Y receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The P2Y1 receptor is predominantly coupled to Gq, while the P2Y12 receptor is coupled to Gi.[3]

  • P2Y1 Receptor Signaling: Activation of the Gq-coupled P2Y1 receptor by agonists like 2-MeSADP stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

  • P2Y12 Receptor Signaling: The Gi-coupled P2Y12 receptor, upon activation by 2-MeSADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]

P2Y_Signaling_Pathways cluster_P2Y1 P2Y1 Receptor Signaling (Gq-coupled) cluster_P2Y12 P2Y12 Receptor Signaling (Gi-coupled) P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates TwoMeSADP1 2-MeSADP TwoMeSADP1->P2Y1 Antagonist1 P2Y1 Antagonist Antagonist1->P2Y1 P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP TwoMeSADP2 2-MeSADP TwoMeSADP2->P2Y12 Antagonist2 P2Y12 Antagonist Antagonist2->P2Y12

Figure 1: P2Y1 and P2Y12 receptor signaling pathways.

Experimental Protocols

The following protocols describe common in vitro assays for the pharmacological profiling of P2Y antagonists using 2-MeSADP as the agonist.

Radioligand Binding Assay for P2Y1 Antagonists

This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]2-MeSADP or [³³P]2-MeSADP, from the P2Y1 receptor.[6]

Radioligand_Binding_Workflow prep Prepare P2Y1 Receptor Membranes incubate Incubate Membranes with [³H]2-MeSADP and Test Compound prep->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ and Ki Determination) quantify->analyze

Figure 2: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells).

  • Radioligand: [³H]2-MeSADP or [³³P]2-MeSADP.

  • Test P2Y1 antagonist compounds.

  • Non-specific binding control: A high concentration of a known P2Y1 antagonist (e.g., MRS2500).

  • Assay Buffer: 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, 0.1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test antagonist compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of diluted test compound.

    • 50 µL of radioligand at a concentration near its Kd (e.g., 1-10 nM for [³H]2-MeSADP).

    • 50 µL of P2Y1 receptor-expressing membranes (5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for P2Y12 Antagonists

This functional assay measures the ability of a P2Y12 antagonist to block the 2-MeSADP-induced inhibition of cAMP production.[4][6][7]

cAMP_Assay_Workflow cell_prep Prepare Cells Expressing P2Y12 Receptor pre_incubate Pre-incubate Cells with Test Antagonist cell_prep->pre_incubate stimulate Stimulate with Forskolin and 2-MeSADP pre_incubate->stimulate lyse Lyse Cells and Stop Reaction stimulate->lyse detect Detect cAMP Levels (e.g., HTRF, AlphaScreen) lyse->detect analyze Data Analysis (IC₅₀ Determination) detect->analyze

Figure 3: Workflow for a cAMP accumulation assay.

Materials:

  • Cells stably expressing the human P2Y12 receptor (e.g., CHO, U2OS).[6]

  • Test P2Y12 antagonist compounds.

  • 2-MeSADP.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.[4]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and assay buffer (e.g., HBSS).

Protocol:

  • Cell Seeding: Seed the P2Y12-expressing cells into a 96- or 384-well plate and culture overnight.

  • Compound Pre-incubation: Remove the culture medium and add the test antagonist compounds diluted in assay buffer containing a PDE inhibitor. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and 2-MeSADP (at a concentration that gives ~80% of its maximal inhibition of the forskolin response, e.g., EC₈₀) to each well. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which is the concentration of the antagonist that restores 50% of the signal inhibited by 2-MeSADP.

Calcium Mobilization Assay for P2Y1 Antagonists

This functional assay measures the ability of a P2Y1 antagonist to block the 2-MeSADP-induced increase in intracellular calcium.

Materials:

  • Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, platelets).

  • Test P2Y1 antagonist compounds.

  • 2-MeSADP.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Plate the P2Y1-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to attach.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay:

    • Place the cell plate in the fluorescence plate reader.

    • Add the test antagonist compounds to the wells and incubate for a specified time (e.g., 15-30 minutes).

    • Measure the baseline fluorescence.

    • Inject 2-MeSADP (at its EC₅₀ or EC₈₀ concentration) and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Calculate the response (e.g., peak fluorescence or area under the curve) for each well.

    • Generate a dose-response curve by plotting the percentage of inhibition of the 2-MeSADP response against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value.

Data Presentation

The following tables summarize representative pharmacological data for known P2Y antagonists obtained using assays with 2-MeSADP.

Table 1: Pharmacological Profile of P2Y1 Antagonists

CompoundAssay TypeAgonistCell Line/TissuePotency (Ki/IC₅₀)Reference
MRS2179 Radioligand Binding[³H]MRS2279Sf9 (human P2Y1)Ki = 84 nM[8]
Inositol Phosphate Accumulation2-MeSADP1321N1 (human P2Y1)IC₅₀ = 186 nM[2]
MRS2500 Radioligand Binding[³²P]MRS2500Turkey ErythrocyteKi = 0.79 nM[1]
Inositol Phosphate Accumulation2-MeSADP1321N1 (human P2Y1)KB = 1.74 nM[1]

Table 2: Pharmacological Profile of P2Y12 Antagonists

CompoundAssay TypeAgonistCell Line/TissuePotency (Ki/IC₅₀)Reference
Cangrelor cAMP Accumulation2-MeSADPHuman PlateletsIC₅₀ ≈ 1 nM[4]
2-MeSAMP cAMP Accumulation2-MeSADPHuman PlateletsIC₅₀ ≈ 50 nM[4]
Salvianolic Acid A Radioligand Binding[³H]2-MeSADPU2OS (human P2Y12)Ki = 15.6 µM[6]
cAMP Accumulation2-MeSADPU2OS (human P2Y12)KB = 24.2 µM[6]

References

Troubleshooting & Optimization

Optimizing msADP concentration for maximal platelet response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing agonist concentrations for platelet response assays, with a specific focus on Adenosine Diphosphate (ADP). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your platelet function studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of ADP for inducing maximal platelet aggregation?

The optimal ADP concentration can vary depending on the specific experimental conditions, including the anticoagulant used, the source of the platelets (human vs. animal), and the specific platelet function parameter being measured.[1][2][3] However, a general range for achieving maximal or near-maximal platelet aggregation in human platelet-rich plasma (PRP) is typically between 5 µM and 20 µM.[1][4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.

Q2: What is "msADP" and how does it differ from ADP?

"this compound" is not a standard abbreviation in platelet biology. It is likely a typographical error for 2-MeSADP (2-methylthioadenosine 5'-monophosphate), a stable and potent analog of ADP. 2-MeSADP is a selective agonist for the P2Y12 receptor, a key receptor in ADP-mediated platelet activation.[6][7] Due to its stability and potency, 2-MeSADP is often used in research settings to specifically investigate P2Y12 signaling pathways.[6]

Q3: My platelet aggregation results with ADP are inconsistent. What are the common causes?

Inconsistent results in platelet aggregation assays are a common issue.[8] Several factors can contribute to this variability:

  • Sample Preparation: Improper handling of blood samples, variations in centrifugation speed and time for preparing platelet-rich plasma (PRP), and delays in processing can all affect platelet function.[9]

  • Agonist Preparation: Incorrect dilution or degradation of the ADP stock solution can lead to variable responses. It is crucial to prepare fresh working solutions and store stock solutions appropriately.[9]

  • Donor Variability: Platelet reactivity to ADP can vary significantly between individuals due to genetic factors, diet, and medications.[1][10]

  • Experimental Conditions: Minor variations in temperature, stirring speed, and incubation times can impact the aggregation response.[1]

Q4: Can I use whole blood instead of platelet-rich plasma (PRP) for ADP-induced aggregation assays?

Yes, whole blood aggregometry is a valid method for assessing platelet function and is often used in clinical settings.[5] This technique measures the change in electrical impedance as platelets aggregate on electrodes. It has the advantage of being a more physiologically relevant system as it includes the influence of other blood cells. However, the optimal ADP concentrations and interpretation of results may differ from PRP-based light transmission aggregometry (LTA).[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or low platelet aggregation response to ADP Inactive ADP: The ADP solution may have degraded or was prepared incorrectly. Platelet Inhibition: The blood donor may have consumed aspirin or other antiplatelet drugs.[11] Receptor Defect: The platelets may have a congenital or acquired defect in ADP receptors (P2Y1 or P2Y12).[10][12] Incorrect Assay Setup: Improper instrument calibration or incorrect reagent volumes.Prepare fresh ADP: Always use a fresh working solution of ADP for each experiment. Screen Donors: Ensure donors have not taken any medications known to affect platelet function for at least 7-10 days prior to blood donation. Use a different agonist: Test platelet response to other agonists like collagen or thrombin to determine if the issue is specific to the ADP pathway.[13] Verify instrument settings and pipetting: Double-check all experimental parameters.
High variability between replicate samples Inadequate mixing: The platelet-rich plasma (PRP) or the agonist was not mixed properly. Temperature fluctuations: Inconsistent temperature control during the assay. Pipetting errors: Inaccurate pipetting of PRP or agonist.Ensure proper mixing: Gently invert the PRP tube several times before aliquoting. Ensure the stir bar is functioning correctly in the aggregometer. Maintain constant temperature: Ensure the aggregometer is pre-warmed to 37°C and that samples are incubated at this temperature.[1] Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Only a primary wave of aggregation is observed Low ADP concentration: The ADP concentration may be too low to induce the secondary wave of aggregation, which involves the release of platelet granule contents.[11] Storage Pool or Secretion Defect: The platelets may have a defect in their ability to store or release granule contents.[11][12]Increase ADP concentration: Perform a dose-response curve to find a concentration that induces both primary and secondary aggregation. Investigate secretion: Use techniques like lumi-aggregometry to simultaneously measure aggregation and ATP release (a marker of dense granule secretion).

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.

  • Centrifugation: Centrifuge the blood tubes at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.

  • PRP Collection: Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube. Avoid disturbing the buffy coat layer (the thin white layer of leukocytes) and the red blood cells.

  • Platelet Count: Determine the platelet count in the PRP and adjust it to the desired concentration (typically 200-300 x 10^9/L) using platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

Protocol 2: ADP-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Place a cuvette containing platelet-poor plasma (PPP) in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.

  • Sample Preparation: Pipette the desired volume of PRP into a cuvette with a small magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.

  • Agonist Addition: Add the desired concentration of ADP to the PRP cuvette.

  • Data Recording: Record the change in light transmission for a set period, typically 5-10 minutes. The primary outcome is the maximal platelet aggregation (%).

Visualizing Platelet Activation and Experimental Workflow

To better understand the processes involved in ADP-induced platelet activation and the experimental workflow, the following diagrams are provided.

ADP_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Shape_Change Shape Change Ca->Shape_Change Aggregation Aggregation PKC->Aggregation cAMP->Aggregation inhibition Secretion Granule Secretion Aggregation->Secretion

Caption: ADP signaling pathway in platelets.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 2. Centrifugation (Low Speed) ~200g, 15-20 min Blood_Collection->Centrifuge1 PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Isolation Calibration 4. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_Isolation->Calibration Incubation 5. Incubate PRP at 37°C Calibration->Incubation Add_ADP 6. Add ADP Incubation->Add_ADP Record 7. Record Light Transmission Add_ADP->Record Analysis 8. Determine Maximal Aggregation (%) Record->Analysis

Caption: Light Transmission Aggregometry (LTA) workflow.

References

Technical Support Center: Troubleshooting msADP-Induced Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during msADP (2-methylthioadenosine 5'-monophosphate disodium salt)-induced platelet aggregation experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you identify and resolve unexpected results in your this compound-induced platelet aggregation assays.

Question Potential Causes Recommended Solutions
1. Why am I seeing no aggregation or a very weak response to this compound? Reagent Issues: - Expired or improperly stored this compound. - Incorrect this compound concentration. Sample Quality: - Low platelet count in the platelet-rich plasma (PRP). - Platelets activated during sample collection or processing. Instrument Malfunction: - Incorrect instrument settings (e.g., temperature, stir speed). Inhibitor Presence: - Patient/donor is on antiplatelet medication (e.g., clopidogrel, ticagrelor).[1]Reagent Verification: - Check the expiration date and storage conditions of the this compound reagent. - Prepare fresh this compound solution and verify the final concentration. Sample Integrity Check: - Measure the platelet count in your PRP and adjust if necessary. The recommended range is typically 200-300 x 10⁹/L. - Review blood collection and PRP preparation techniques to minimize platelet activation. Instrument Calibration: - Ensure the aggregometer is calibrated and settings are correct for the assay. Donor Screening: - Confirm the medication history of the blood donor.
2. My aggregation curves are not reproducible between replicates. What could be the cause? Pre-analytical Variables: - Inconsistent timing between blood collection and the start of the experiment. - Variation in sample handling and temperature. - Inconsistent mixing of PRP before aliquoting. Pipetting Errors: - Inaccurate pipetting of PRP or this compound.Standardize Procedures: - Process all samples within the same timeframe after collection (ideally within 2-4 hours). - Maintain a consistent temperature (room temperature is often recommended) for sample storage and processing. - Gently invert the PRP tube several times before taking an aliquot for each replicate. Improve Technique: - Calibrate pipettes regularly. - Ensure proper pipetting technique to maintain accuracy and precision.
3. I am observing a biphasic aggregation curve, but the second wave is absent or diminished. Why? Platelet Secretion Defect: - The platelets may have a defect in the secretion of dense granules, which contain endogenous ADP that contributes to the second wave of aggregation. Medication Effect: - Aspirin or other NSAIDs can inhibit the cyclooxygenase-1 (COX-1) pathway, which is involved in the secondary amplification of aggregation.Further Investigation: - Test platelet aggregation with other agonists like arachidonic acid to assess the COX-1 pathway. - If a secretion defect is suspected, more specialized testing may be required. Donor Information: - Verify if the donor has taken aspirin or NSAIDs within the last 7-10 days.
4. The baseline on my aggregometer is noisy or drifting. What should I do? Instrument Issues: - Dirty optics in the aggregometer. - Malfunctioning light source or detector. Sample Characteristics: - Lipemic or hemolyzed plasma can interfere with light transmission.Instrument Maintenance: - Clean the cuvette wells and optical pathways according to the manufacturer's instructions. - If the problem persists, contact the instrument service provider. Sample Quality Control: - Visually inspect the PRP for turbidity (lipemia) or a reddish tint (hemolysis). If present, a new sample may be required.

Frequently Asked Questions (FAQs)

Q1: What is the expected percentage of aggregation with this compound in healthy donors?

A1: The percentage of aggregation is dependent on the concentration of this compound used. The following table provides typical reference ranges for light transmission aggregometry (LTA) with different concentrations of ADP (of which this compound is a stable analog). Please note that each laboratory should establish its own reference ranges.

ADP ConcentrationExpected Maximum Aggregation (%)
1.25 µM1.5 - 113%[1]
2.0 µM58 - 92%
5.0 µM49 - 87%[2]
10.0 µM75 - 100%[1]

Q2: How should I prepare and store my this compound reagent?

A2: Lyophilized this compound should be stored at -20°C. To prepare a working solution, reconstitute the powder in sterile distilled water or saline to the desired stock concentration. Aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles. The stability of the reconstituted reagent can vary, so it is best to follow the manufacturer's recommendations.

Q3: What are the critical pre-analytical variables to control in platelet aggregation studies?

A3: Several pre-analytical factors can significantly impact your results. Key variables to control include:

  • Blood Collection: Use a clean venipuncture with a 19-21 gauge needle to minimize platelet activation. The first few milliliters of blood should be discarded.

  • Anticoagulant: Use 3.2% sodium citrate as the anticoagulant, with a blood-to-anticoagulant ratio of 9:1.

  • Sample Transport and Storage: Transport and store blood samples at room temperature. Avoid refrigeration or exposure to extreme temperatures.

  • Time to Assay: Perform the aggregation assay within 2 to 4 hours of blood collection for optimal results.

Q4: Can I use whole blood for this compound-induced aggregation?

A4: While light transmission aggregometry using PRP is considered the gold standard, whole blood aggregometry can also be performed. This method measures the change in electrical impedance as platelets aggregate on electrodes. It has the advantage of being faster and not requiring centrifugation, but it may have different sensitivities and sources of interference.

Experimental Protocols

Protocol for this compound-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the key steps for performing this compound-induced platelet aggregation.

1. Materials:

  • Freshly collected whole blood in 3.2% sodium citrate.

  • This compound reagent.

  • Phosphate-buffered saline (PBS) or saline for dilutions.

  • Light transmission aggregometer.

  • Aggregometer cuvettes and stir bars.

  • Calibrated pipettes.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.

  • Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.

  • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP if necessary.

3. Aggregometer Setup:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Set the 0% aggregation baseline using a cuvette with PRP.

  • Set the 100% aggregation baseline using a cuvette with PPP.

4. Aggregation Assay:

  • Pipette the required volume of PRP into a cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes.

  • Add the desired concentration of this compound to the cuvette and start the recording.

  • Record the aggregation for a set period, typically 5-10 minutes.

Mandatory Visualizations

This compound Signaling Pathway in Platelets

msADP_Signaling_Pathway This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 P2Y12 P2Y12 Receptor This compound->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC inhibition IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa inhibition of inhibition ShapeChange Shape Change Ca->ShapeChange Ca->GPIIbIIIa Aggregation Platelet Aggregation ShapeChange->Aggregation GPIIbIIIa->Aggregation

Caption: Signaling pathway of this compound-induced platelet aggregation.

Experimental Workflow for this compound-Induced Aggregation

Experimental_Workflow Start Start BloodCollection Whole Blood Collection (3.2% Sodium Citrate) Start->BloodCollection PRP_Prep PRP Preparation (150-200g, 10-15 min) BloodCollection->PRP_Prep PPP_Prep PPP Preparation (1500-2000g, 15-20 min) PRP_Prep->PPP_Prep PlateletCount Adjust Platelet Count (200-300 x 10⁹/L) PPP_Prep->PlateletCount AggregometerSetup Aggregometer Setup (37°C) Set 0% (PRP) & 100% (PPP) PlateletCount->AggregometerSetup Incubation Incubate PRP in Cuvette AggregometerSetup->Incubation Add_this compound Add this compound Incubation->Add_this compound Record Record Aggregation (5-10 min) Add_this compound->Record Analysis Data Analysis Record->Analysis End End Analysis->End

Caption: Workflow for this compound-induced platelet aggregation assay.

Troubleshooting Logic for Low/No Aggregation

Troubleshooting_Logic Start Unexpected Result: Low or No Aggregation CheckReagents Check this compound Reagent (Expiry, Storage, Concentration) Start->CheckReagents ReagentOK Reagent OK? CheckReagents->ReagentOK PrepareNew Prepare Fresh Reagent ReagentOK->PrepareNew No CheckSample Check Sample Quality (Platelet Count, Hemolysis, Lipemia) ReagentOK->CheckSample Yes PrepareNew->CheckReagents SampleOK Sample OK? CheckSample->SampleOK NewSample Recollect/Reprepare Sample SampleOK->NewSample No CheckInstrument Check Instrument (Calibration, Settings, Cleaning) SampleOK->CheckInstrument Yes NewSample->CheckSample InstrumentOK Instrument OK? CheckInstrument->InstrumentOK ServiceInstrument Service Instrument InstrumentOK->ServiceInstrument No CheckDonor Review Donor History (Medications) InstrumentOK->CheckDonor Yes ServiceInstrument->CheckInstrument Resolved Issue Potentially Resolved CheckDonor->Resolved

Caption: Troubleshooting workflow for low/no aggregation response.

References

Technical Support Center: Improving the Reproducibility of msADP-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and quality of their msADP-based assay data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an this compound-based assay?

An this compound-based assay is a biochemical method used to measure the activity of enzymes that produce adenosine diphosphate (ADP) as a product. These assays are widely used for high-throughput screening (HTS) of enzyme inhibitors, particularly for protein kinases. The core principle involves a coupled-enzyme reaction. In the primary reaction, the enzyme of interest (e.g., a kinase) catalyzes a reaction that produces ADP. In the secondary, coupled reaction, the generated ADP is used by a detection enzyme system to produce a measurable signal, such as light (luminescence) or fluorescence. The intensity of the signal is directly proportional to the amount of ADP produced and thus to the activity of the primary enzyme.

Q2: What are the common applications of this compound-based assays?

The most common application is in drug discovery for the high-throughput screening of kinase inhibitors.[1][2][3] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. This compound-based assays provide a universal platform to screen large compound libraries for potential kinase inhibitors.[2][4] Other applications include studying enzyme kinetics, determining the potency of inhibitors (IC50 values), and profiling the selectivity of inhibitors against a panel of kinases.

Q3: What are the key advantages of this compound-based assays?

This compound-based assays offer several advantages, including:

  • Universality: They can be applied to virtually any ADP-generating enzyme.[2]

  • Sensitivity: Modern this compound assays, particularly those based on luminescence, are highly sensitive and can detect low levels of enzyme activity.[2]

  • Suitability for HTS: The mix-and-read format makes them amenable to automation and high-throughput screening of large compound libraries.[1]

  • Robustness: When optimized, these assays can exhibit high Z'-factor values, indicating good discrimination between signal and background.[2]

Troubleshooting Guide

Issue 1: High Background Signal

Q: My assay shows a high background signal even in the absence of enzyme activity (no-enzyme control). What are the potential causes and solutions?

A high background signal can significantly reduce the assay window and mask the true signal from enzyme activity. The most common causes and their respective solutions are outlined below.

Potential Causes & Solutions

CauseSolution
ATP Contamination in Reagents The substrate (ATP) and other assay reagents can be a source of contaminating ADP, leading to a high background. Use the highest quality ATP and other reagents with minimal ADP contamination.
Spontaneous ATP Hydrolysis ATP can hydrolyze to ADP spontaneously, especially at non-optimal pH or elevated temperatures. Prepare ATP solutions fresh and store them on ice. Ensure the assay buffer has a stable pH.
Contaminated Enzyme Preparation The enzyme preparation itself might be contaminated with other ADP-producing enzymes. Use a highly purified enzyme preparation.
Sub-optimal Reagent Concentrations Incorrect concentrations of the detection reagents can lead to a higher background. Titrate the detection reagents to find the optimal concentration that minimizes background while maintaining a robust signal.
Issue 2: Low Signal or No Signal

Q: I am not observing any signal, or the signal is very weak, even with my positive control. What should I check?

A lack of signal can be due to several factors, from inactive reagents to incorrect assay conditions.

Potential Causes & Solutions

CauseSolution
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Always store the enzyme at the recommended temperature and in a buffer that maintains its stability. Perform a quality control check on a new batch of enzyme.
Incorrect Assay Buffer Conditions The pH, salt concentration, or presence of necessary co-factors in the assay buffer can significantly impact enzyme activity. Ensure the buffer composition is optimal for the specific enzyme being assayed.
Degraded Substrate (ATP) ATP is prone to degradation. Prepare fresh ATP solutions for each experiment and avoid repeated freeze-thaw cycles.
Problem with Detection Reagents The reagents in the ADP detection system may be expired or may have been stored improperly. Check the expiration dates and storage conditions of all detection reagents.
Incorrect Instrument Settings The settings on the plate reader (e.g., gain, integration time) may not be optimal for detecting the signal. Consult the instrument's manual and the assay kit's protocol for recommended settings.
Issue 3: Poor Reproducibility and High Variability

Q: My results are not consistent between wells (high coefficient of variation, CV%) and between experiments. How can I improve the reproducibility?

Poor reproducibility is a common challenge and can be addressed by carefully controlling several experimental parameters.[5]

Potential Causes & Solutions

CauseSolution
Pipetting Errors Inaccurate or inconsistent pipetting of small volumes is a major source of variability.[6] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.
Inconsistent Incubation Times Variations in incubation times for the kinase reaction or the detection step can lead to inconsistent results. Use a multichannel pipette or an automated liquid handler to ensure all wells are treated for the same duration.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To mitigate this, avoid using the outer wells or fill them with buffer or water.[6]
Reagent Instability Reagents can degrade over the course of an experiment, especially if left at room temperature for extended periods.[7][8] Keep reagents on ice and prepare fresh solutions as needed.
Lot-to-Lot Variability of Reagents Different batches of enzymes, substrates, or detection reagents can have slightly different performance characteristics. Qualify new lots of critical reagents before use in large-scale experiments.

Quantitative Performance Data

The following table summarizes typical performance metrics for a well-optimized this compound-based assay. These values can serve as a benchmark for your own experiments.

ParameterTypical ValueDescription
Z'-Factor > 0.5A measure of assay quality, with values > 0.5 indicating an excellent assay for HTS.[9]
Signal-to-Background (S/B) Ratio > 10The ratio of the signal from the positive control (active enzyme) to the signal from the negative control (no enzyme). A higher ratio indicates a larger assay window.
Signal-to-Noise (S/N) Ratio > 5The ratio of the mean signal to the standard deviation of the signal. A higher S/N ratio indicates less variability in the signal.
IC50 Reproducibility < 3-fold variationThe variation in the calculated IC50 value for a standard inhibitor across multiple experiments.

Experimental Protocols

Detailed Methodology: Kinase Inhibitor Screening using an this compound-Based Assay

This protocol provides a general workflow for screening a compound library for inhibitors of a specific protein kinase.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Prepare the kinase solution by diluting the stock enzyme in assay buffer to the desired concentration.

    • Prepare the substrate/ATP solution by dissolving the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the kinase.

    • Prepare the compound plate by diluting the test compounds to the desired screening concentration in assay buffer containing a low percentage of DMSO (e.g., <1%).

    • Prepare the ADP detection reagents according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound solution to the assay plate.

    • Add 5 µL of the kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the kinase reaction and initiate the ADP detection by adding 20 µL of the ADP detection reagent.

    • Incubate for 30-60 minutes at room temperature to allow the detection signal to develop.

    • Read the plate on a luminometer or fluorometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_compound - Signal_background))

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

    • Perform dose-response experiments for the hits to determine their IC50 values.

Visualizations

Signaling Pathway: Generic Kinase Cascade

Kinase_Cascade Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates & Activates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates & Activates Target_Protein Target Protein Kinase3->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: A simplified diagram of a generic kinase signaling cascade.

Experimental Workflow: this compound-Based Assay

Assay_Workflow Start Start Add_Enzyme Add Kinase & Compound Start->Add_Enzyme Incubate1 Pre-incubation Add_Enzyme->Incubate1 Add_Substrate Add Substrate (ATP) Incubate1->Add_Substrate Incubate2 Kinase Reaction Add_Substrate->Incubate2 Add_Detection Add ADP Detection Reagent Incubate2->Add_Detection Incubate3 Signal Development Add_Detection->Incubate3 Read_Plate Read Signal (Luminescence/Fluorescence) Incubate3->Read_Plate End End Read_Plate->End

Caption: A typical experimental workflow for an this compound-based assay.

Logical Relationship: Troubleshooting High Background

Troubleshooting_High_Background High_Background High Background Signal Check_Reagents Check for ADP contamination in ATP and other reagents High_Background->Check_Reagents Use_High_Purity Solution: Use high-purity reagents Check_Reagents->Use_High_Purity Yes Check_ATP_Prep Is ATP solution prepared fresh? Check_Reagents->Check_ATP_Prep No Prepare_Fresh Solution: Prepare fresh ATP and keep on ice Check_ATP_Prep->Prepare_Fresh No Check_Enzyme Is enzyme preparation pure? Check_ATP_Prep->Check_Enzyme Yes Purify_Enzyme Solution: Use highly purified enzyme Check_Enzyme->Purify_Enzyme No

Caption: A decision tree for troubleshooting high background signals.

References

Technical Support Center: Interpreting msADP Experiment Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from mass spectrometry-based ADP (msADP) experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, presented in a question-and-answer format.

Question Possible Cause Recommended Solution
Why am I seeing high variability between my replicate injections? 1. Inconsistent Sample Preparation: Variation in extraction efficiency or dilution errors. 2. Instrument Instability: Fluctuations in spray stability, source temperature, or detector response. 3. Carryover: Residual sample from a previous injection affecting the current one.1. Standardize Protocols: Use a calibrated pipette, ensure complete mixing, and consider using an internal standard. 2. System Equilibration: Allow the LC-MS system to equilibrate with the mobile phase for a sufficient time before starting the run. Monitor system suitability by injecting a standard at the beginning, middle, and end of the run. 3. Optimize Wash Method: Increase the volume and/or strength of the wash solvent. Inject a blank sample between experimental samples to check for carryover.
Why is the ADP peak shape poor (e.g., fronting, tailing, or broad)? 1. Poor Chromatographic Retention: ADP is highly polar and may have minimal retention on standard C18 columns. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for ADP.1. Use Appropriate Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or an ion-pairing reagent in the mobile phase to improve retention of polar analytes like ADP. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure ADP is in a single ionic state. Test different mobile phase compositions.
My ADP signal is low or absent. 1. Sample Degradation: ADP can be enzymatically or chemically degraded in the sample. 2. Ion Suppression: Components in the sample matrix can interfere with the ionization of ADP in the mass spectrometer source. 3. Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or source parameters.1. Proper Sample Handling: Keep samples on ice and process them quickly. Consider adding enzyme inhibitors to prevent degradation. 2. Improve Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components. Dilute the sample to reduce matrix effects. 3. Optimize MS Method: Infuse an ADP standard to optimize MS parameters, including polarity, precursor and product ion selection, and collision energy.
I am observing unexpected peaks in my chromatogram. 1. Contamination: Contaminants from solvents, glassware, or the instrument itself. 2. Sample Matrix Interferences: Other molecules in the sample that are being detected. 3. In-source Fragmentation/Adducts: Formation of different ions from the target analyte within the ion source.1. Use High-Purity Reagents: Use LC-MS grade solvents and clean all glassware thoroughly. Run a blank to identify sources of contamination. 2. Increase Specificity: Use a more selective sample preparation method or optimize the chromatographic gradient to separate the interfering peaks from ADP. 3. Optimize Source Conditions: Adjust ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation and adduct formation.

Frequently Asked Questions (FAQs)

Data Interpretation

Q1: How do I accurately quantify ADP concentration from my this compound experiment?

Accurate quantification relies on the use of a calibration curve. Prepare a series of ADP standards of known concentrations in a matrix that mimics your sample as closely as possible. Analyze these standards alongside your samples and plot the peak area of ADP against its concentration. Use the resulting linear regression equation to calculate the concentration of ADP in your unknown samples. The use of a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-ADP) is highly recommended to correct for variations in sample preparation and instrument response.

Q2: What are typical sources of error in this compound data?

Errors in this compound data can be categorized into three main classes:

  • Chemical Instabilities: ADP can be susceptible to degradation. Proper sample handling and storage are crucial.

  • Enzymatic Activity: If samples contain active enzymes, they can alter ADP levels. Rapid quenching of enzymatic reactions is necessary.

  • Analytical Issues: Problems with chromatography, such as poor peak shape, and mass spectrometry, like ion suppression or incorrect instrument settings, can lead to inaccurate results.

Experimental Design

Q3: What type of liquid chromatography is best suited for ADP analysis?

Due to the high polarity of ADP, traditional reversed-phase chromatography using a C18 column often results in poor retention. More suitable approaches include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is effective for retaining and separating polar compounds like ADP.

  • Ion-Pairing Chromatography: This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged ADP molecule, allowing for better retention on a reversed-phase column.

Q4: What are the key parameters to optimize in the mass spectrometer for ADP detection?

For quantitative analysis of ADP, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for its high selectivity and sensitivity. Key parameters to optimize include:

  • Ionization Mode: Electrospray ionization (ESI) is commonly used. ADP can be detected in either positive or negative ion mode, so both should be evaluated.

  • Precursor and Product Ions: The specific mass-to-charge ratio (m/z) of the parent ADP ion (precursor ion) and a characteristic fragment ion (product ion) need to be determined.

  • Collision Energy: The energy applied to fragment the precursor ion into the product ion should be optimized to maximize the signal of the product ion.

Experimental Protocols

Protocol 1: Quantitative Analysis of ADP by LC-MS/MS

This protocol provides a general workflow for the quantification of ADP in biological samples.

1. Sample Preparation (Cell Lysates) a. Culture cells to the desired density. b. Quickly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). c. Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells to quench enzymatic activity and precipitate proteins. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation. f. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. g. Carefully collect the supernatant containing the metabolites and transfer it to a new tube. h. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. i. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis a. Liquid Chromatography:

Technical Support Center: Refinements to Activity-Dependent Proteomics Protocols for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Activity-Based Protein Profiling (ABPP). The information is designed to address specific issues that may arise during experiments and offer refinements to enhance the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is Activity-Based Protein Profiling (ABPP)?

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study the functional state of enzymes in complex biological samples.[1][2] It utilizes active site-directed chemical probes that covalently bind to the active sites of specific enzyme families.[1][3] This allows for the direct measurement of enzyme activity, rather than just protein abundance, providing a more accurate picture of cellular processes.[3]

Q2: What are the key components of an activity-based probe?

An activity-based probe typically consists of three key components:

  • A reactive group (warhead): This element is designed to covalently bind to a specific amino acid residue within the active site of the target enzyme class.[2]

  • A linker: This component connects the reactive group to the reporter tag and can be modified to improve probe specificity and cell permeability.

  • A reporter tag: This is used for the detection and enrichment of probe-labeled proteins. Common tags include fluorophores (for in-gel fluorescence) and biotin (for affinity purification and mass spectrometry analysis).[2]

Q3: What are the main experimental strategies in ABPP?

The two primary strategies in ABPP are comparative ABPP and competitive ABPP.[1][4]

  • Comparative ABPP: This approach is used to identify differences in enzyme activity between two or more biological samples (e.g., diseased vs. healthy tissue).[4] Proteomes from different samples are labeled with the same activity-based probe, and the resulting labeled protein profiles are compared to identify changes in enzyme activity.[4]

  • Competitive ABPP: This strategy is employed to identify the protein targets of a specific inhibitor or small molecule.[1][4] The proteome is pre-incubated with the inhibitor before the addition of a broad-spectrum activity-based probe. A decrease in probe labeling for a particular enzyme indicates that the inhibitor is binding to its active site.[4]

Q4: What are the advantages of using mass spectrometry in conjunction with ABPP?

Combining ABPP with mass spectrometry (MS) allows for the high-throughput identification and quantification of probe-labeled proteins. This approach, often referred to as ABPP-MudPIT (Multidimensional Protein Identification Technology), provides a global view of enzyme activities within a proteome. It is particularly useful for profiling the selectivity of inhibitors against hundreds of enzymes simultaneously.

Troubleshooting Guides

This section provides solutions to common problems encountered during ABPP experiments.

Probe-related Issues

Q: I am observing high background or non-specific labeling in my gel-based ABPP experiment. What could be the cause and how can I fix it?

A: High background or non-specific labeling is a common issue in ABPP and can be caused by several factors:[5][6]

  • Excessive Probe Concentration: Using too high a concentration of the activity-based probe can lead to off-target labeling.

    • Solution: Perform a concentration-response experiment to determine the optimal probe concentration that provides robust labeling of the target enzymes with minimal background. A recent study on optimizing an ABPP workflow for identifying polysorbate-degradative enzymes found that increasing the concentration of an FP-biotin probe beyond 10 μM led to a decrease in protein identification and intensity.[7]

  • Sub-optimal pH: The pH of the lysis and labeling buffer can significantly impact probe reactivity and protein stability.

    • Solution: Optimize the pH of your buffers. For example, in the aforementioned study, different pH levels were tested, and the optimal pH was selected based on the number and intensity of identified enzymes.[7]

  • Probe Instability: The chemical probe may be unstable under the experimental conditions, leading to degradation products that can non-specifically label proteins.

    • Solution: Ensure proper storage and handling of the probe. Prepare fresh dilutions of the probe for each experiment.

Sample Preparation and Labeling

Q: My probe is not labeling the target enzyme in living cells, although it works in cell lysates. What is the problem?

A: This issue often points to problems with probe permeability across the cell membrane.

  • Solution:

    • Use "Click Chemistry" Probes: Employ a two-step labeling strategy using probes functionalized with a small bioorthogonal handle like an alkyne or azide. These smaller probes can more easily cross the cell membrane. Following labeling in intact cells, a reporter tag (e.g., biotin-azide) can be attached via a "click" reaction for subsequent enrichment and analysis.

    • Modify the Linker: The linker region of the probe can be chemically modified to enhance its cell permeability.

Mass Spectrometry Analysis

Q: I have a low number of identified probe-labeled peptides in my mass spectrometry data. How can I improve this?

A: Low identification rates in MS analysis can stem from several sources, from sample preparation to the data acquisition method.

  • Inefficient Enrichment: The enrichment of biotinylated proteins on streptavidin beads may be incomplete.

    • Solution: Optimize the incubation time and the amount of streptavidin beads used for enrichment. Ensure that the washing steps are sufficient to remove non-specifically bound proteins but not so stringent as to elute the specifically bound proteins.

  • Inefficient Digestion: On-bead digestion of the enriched proteins might be inefficient.

    • Solution: Ensure that the digestion buffer conditions (e.g., pH, denaturants) are optimal for the protease being used (e.g., trypsin). Consider using a combination of proteases to increase the number of identified peptides.

  • Sub-optimal MS Parameters: The data acquisition parameters on the mass spectrometer may not be optimized for the analysis of ABPP samples.

    • Solution: Optimize MS parameters such as the inclusion list of potential target masses, the fragmentation energy, and the data acquisition mode (e.g., data-dependent vs. data-independent acquisition). A study on optimizing an ABPP workflow demonstrated that tuning Trapped Ion Mobility Spectrometry (TIMS) parameters enhanced sensitivity.[7]

Experimental Protocols

General Protocol for Competitive ABPP in Cell Lysates

This protocol outlines a general workflow for identifying the protein targets of an inhibitor using a competitive ABPP approach.

  • Proteome Preparation:

    • Harvest cells and lyse them in a suitable buffer (e.g., Tris or PBS) to maintain protein function and folding.[6]

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Inhibitor Incubation:

    • Pre-incubate the proteome with the inhibitor of interest at various concentrations for a specific duration at room temperature or 37°C. Include a vehicle control (e.g., DMSO).

  • Probe Labeling:

    • Add the broad-spectrum activity-based probe to the inhibitor-treated and control proteomes.

    • Incubate for the optimized time to allow for covalent labeling of the active enzymes.

  • Sample Preparation for Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning:

    • If a fluorescent probe was used, visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity for a specific band in the inhibitor-treated lanes compared to the control indicates a target of the inhibitor.

  • Enrichment and Mass Spectrometry (for biotinylated probes):

    • For biotinylated probes, enrich the labeled proteins using streptavidin-coated beads.

    • Perform on-bead digestion of the enriched proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins. A decrease in the spectral counts or intensity of a protein in the inhibitor-treated sample identifies it as a target.

Quantitative Data Summary

The following table summarizes different quantitative proteomics strategies that can be coupled with ABPP for enhanced accuracy.

Labeling Strategy Principle Advantages Limitations
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Metabolic incorporation of "heavy" and "light" amino acids into two cell populations.[5]High accuracy and precision for relative quantification.Limited to cell culture experiments; requires multiple cell divisions for complete labeling, which is not suitable for some primary cells and tissues.[6]
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) Chemical labeling of peptides with isobaric tags that have the same mass but produce different reporter ions upon fragmentation.[5]Allows for multiplexing of up to 8 samples, increasing throughput.Can suffer from ratio compression, underestimating the true differences in protein abundance.
TMT (Tandem Mass Tags) Similar to iTRAQ, uses isobaric chemical tags for multiplexed relative quantification.Higher multiplexing capabilities (up to 18-plex) compared to iTRAQ.Also susceptible to ratio compression.
Label-Free Quantification Compares the signal intensities or spectral counts of peptides between different MS runs.Cost-effective and applicable to a wide range of sample types.Can be less accurate and reproducible than label-based methods; requires robust data analysis pipelines.

Visualizations

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Proteome (Cell Lysate) Proteome (Cell Lysate) Inhibitor Inhibitor Proteome (Cell Lysate)->Inhibitor Pre-incubation Probe Probe Inhibitor->Probe Addition Labeled Proteome Labeled Proteome Probe->Labeled Proteome SDS-PAGE SDS-PAGE Labeled Proteome->SDS-PAGE Gel-based Mass Spec Mass Spec Labeled Proteome->Mass Spec Gel-free

Caption: A generalized workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.

Troubleshooting_High_Background High Background High Background Excessive Probe Conc. Excessive Probe Conc. High Background->Excessive Probe Conc. Sub-optimal pH Sub-optimal pH High Background->Sub-optimal pH Probe Instability Probe Instability High Background->Probe Instability Optimize Conc. Optimize Conc. Excessive Probe Conc.->Optimize Conc. Solution Optimize pH Optimize pH Sub-optimal pH->Optimize pH Solution Fresh Probe Fresh Probe Probe Instability->Fresh Probe Solution

Caption: Troubleshooting guide for high background signal in ABPP experiments.

References

Technical Support Center: msADP (2-MeSADP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using msADP. Based on common inquiries, "this compound" is identified as 2-Methylthioadenosine 5'-diphosphate (2-MeSADP), a potent agonist for P2Y purinergic receptors. This resource provides detailed troubleshooting for solubility issues and answers to frequently asked questions.

Troubleshooting Guide: Overcoming Solubility Problems

Users frequently report challenges with dissolving 2-MeSADP. The following Q&A guide addresses common problems and provides systematic solutions.

Q1: My 2-MeSADP is not dissolving in water as expected. What could be the issue?

A1: While 2-MeSADP is generally considered water-soluble, several factors can impede dissolution.[1] The most common issues are related to the solvent, pH, and compound concentration.

  • Incorrect Solvent: Ensure you are using high-purity, deionized, or distilled water. The trisodium salt form of 2-MeSADP is soluble in water and PBS (pH 7.2).[1]

  • Low pH: The solubility of 2-MeSADP can decrease in acidic conditions. Ensure your water is not acidic. If using a buffer like PBS, confirm the final pH is neutral (around 7.2).

  • Concentration Too High: Exceeding the solubility limit will result in an undissolved suspension. Commercial suppliers often provide the compound pre-dissolved in water at a concentration of 10 mM. For preparing your own solutions, starting at this concentration is recommended.

  • Compound Degradation: Improper storage can lead to degradation, affecting solubility. 2-MeSADP should be stored at -20°C.

Q2: What is the recommended protocol for preparing a 2-MeSADP stock solution?

A2: To ensure complete dissolution and stability, follow this detailed protocol.

Experimental Protocol: Preparation of a 10 mM 2-MeSADP Stock Solution
  • Pre-Weighing Preparation: Allow the vial of 2-MeSADP powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of 2-MeSADP powder.

  • Solvent Addition: Add the calculated volume of sterile, deionized water or PBS (pH 7.2) to achieve a 10 mg/ml concentration (which corresponds to approximately 18.5 mM, though 10 mM is a common starting point).[1]

  • Mixing: Vortex the solution gently for 1-2 minutes. If particles remain, sonication in a water bath for 5-10 minutes can aid dissolution. Avoid vigorous or prolonged heating, as it may degrade the compound.

  • pH Check (Optional but Recommended): Check the pH of the final solution. If it is acidic, adjust carefully with a small amount of dilute NaOH to bring it to a neutral pH.

  • Sterilization: If required for your application (e.g., cell culture), filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for diagnosing and solving solubility problems with 2-MeSADP.

G cluster_0 Troubleshooting Workflow start Start: 2-MeSADP Fails to Dissolve check_solvent Is the solvent high-purity H2O or PBS (pH 7.2)? start->check_solvent check_conc Is concentration ≤ 10 mM? check_solvent->check_conc Yes fail Contact Technical Support check_solvent->fail No, use correct solvent check_temp Was the compound at room temp before opening? check_conc->check_temp Yes check_conc->fail No, dilute solution vortex_sonicate Vortex gently and/or sonicate briefly? check_temp->vortex_sonicate Yes check_temp->fail No, allow equilibration check_ph Is the final solution pH neutral? vortex_sonicate->check_ph Yes vortex_sonicate->fail No, apply mixing success Success: Complete Dissolution check_ph->success Yes check_ph->fail No, adjust pH

Caption: A step-by-step diagram for troubleshooting 2-MeSADP solubility.

Frequently Asked Questions (FAQs)

Q3: What is 2-MeSADP and what is its mechanism of action?

A3: 2-MeSADP (2-Methylthioadenosine diphosphate) is a stable and potent analog of adenosine diphosphate (ADP). It functions as a selective agonist for three subtypes of P2Y purinergic receptors: P2Y1, P2Y12, and P2Y13.[2] These are G-protein coupled receptors (GPCRs). Activation of the P2Y12 receptor, which couples to the Gαi subunit, leads to the inhibition of adenylyl cyclase.[3][4] This reduces intracellular cyclic AMP (cAMP) levels, which in turn promotes platelet aggregation and activation.[3][4]

P2Y12 Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascade initiated by 2-MeSADP binding to the P2Y12 receptor on platelets.

G cluster_1 P2Y12 Signaling Cascade This compound 2-MeSADP (Agonist) P2Y12 P2Y12 Receptor (Gi-coupled) This compound->P2Y12 Binds to AC Adenylyl Cyclase P2Y12->AC Inhibits PI3K PI3K Activation P2Y12->PI3K Activates cAMP cAMP levels AC->cAMP Decreases Aggregation Platelet Aggregation & Activation cAMP->Aggregation Reduces inhibition of PI3K->Aggregation Promotes

Caption: Simplified signaling pathway of the P2Y12 receptor activated by 2-MeSADP.

Q4: Can I use solvents other than water, such as DMSO or ethanol?

A4: While some complex organic molecules require organic solvents, 2-MeSADP as a trisodium salt is specifically formulated for aqueous solubility. Using solvents like DMSO or ethanol is not recommended and may lead to precipitation or degradation. For all in vitro assays, aqueous buffers like PBS or physiological saline are the standard.

Q5: How do I calculate the amount of solvent needed to reconstitute my vial of 2-MeSADP?

A5: To prepare a solution of a specific molarity, use the following formula:

Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

The molecular weight (M.Wt) of 2-MeSADP trisodium salt is 539.24 g/mol .

Example Calculation for a 10 mM solution from 1 mg of powder:

  • Mass = 0.001 g

  • Molarity = 0.010 mol/L

  • M.Wt = 539.24 g/mol

  • Volume (L) = 0.001 / (0.010 * 539.24) = 0.000185 L

  • Volume (µL) = 185.4 µL

You would add 185.4 µL of water or PBS to 1 mg of 2-MeSADP powder to get a 10 mM solution.

Quantitative Solubility Data Summary
CompoundFormRecommended SolventsMax Reported ConcentrationReference
2-MeSADP Trisodium SaltWater, PBS (pH 7.2)10 mg/ml in PBS[1]
2-MeSADP Trisodium SaltWater10 mM (pre-dissolved)

References

Technical Support Center: Mitochondrial ADP Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mitochondrial ADP (msADP) assays. The content is designed to help mitigate batch-to-batch variability and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of batch-to-batch variability in mitochondrial ADP assays?

A1: Batch-to-batch variability in mitochondrial ADP assays can stem from multiple sources. A primary contributor is the health and integrity of the isolated mitochondria. Factors such as the isolation procedure, the age of the tissue or cell culture, and storage conditions can significantly impact mitochondrial function. Additionally, reagent consistency, including the specific activity of enzymes and the concentration of substrates and inhibitors, can vary between lots, leading to inconsistent results.[1]

Q2: How can I assess the quality of my isolated mitochondria before starting an ADP assay?

A2: A crucial quality control step is to determine the Respiratory Control Ratio (RCR). The RCR is the ratio of State 3 (ADP-stimulated) to State 4 (ADP-limited) respiration. A high RCR indicates tightly coupled and healthy mitochondria. For most applications, an RCR value of 5 or greater is considered acceptable for liver mitochondria.[2] This measurement provides a reliable indicator of mitochondrial integrity and their ability to respond to ADP.

Q3: What are acceptable levels of intra- and inter-assay variability?

A3: For quantitative assays, intra-assay coefficients of variation (CVs) should ideally be less than 10%, while inter-assay CVs of less than 15% are generally considered acceptable.[3][4] It is important to establish these parameters for your specific assay in your laboratory to ensure the reliability and reproducibility of your results.

Q4: Can the choice of assay method influence the observed variability?

A4: Yes, the choice of assay can significantly impact variability. Direct measurement of ADP/ATP exchange using fluorescent probes like Magnesium Green can provide high sensitivity and reproducibility.[2][5][6] Luminometric assays that measure ATP levels are also highly quantitative. It is important to choose a method that is well-validated and to optimize the protocol for your specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during mitochondrial ADP assays.

Problem Possible Cause(s) Recommended Solution(s)
Low Signal or No Response to ADP 1. Damaged or Uncoupled Mitochondria: The mitochondrial inner membrane may be compromised, leading to a loss of membrane potential required for ADP/ATP transport. 2. Inactive Adenine Nucleotide Translocator (ANT): The protein responsible for ADP/ATP exchange may be inhibited or denatured. 3. Incorrect Reagent Concentration: Substrate or ADP concentrations may be suboptimal.1. Assess Mitochondrial Integrity: Measure the Respiratory Control Ratio (RCR). An RCR below 3 suggests poor mitochondrial quality. Prepare fresh mitochondria and handle them gently on ice. 2. Check Reagent Quality: Use fresh, high-quality reagents. Ensure that inhibitors like carboxyatractyloside (CATR) or bongkrekic acid, if used as controls, are active. 3. Optimize Concentrations: Perform a titration of ADP and other key substrates to determine the optimal concentrations for your experimental setup.
High Background Signal 1. Contamination of Reagents: Reagents may be contaminated with ATP or ADP. 2. Non-specific Binding of Probes: Fluorescent probes may bind to other cellular components. 3. Insufficient Washing: Residual reagents from previous steps may interfere with the assay.1. Use High-Purity Reagents: Purchase reagents with the highest available purity and prepare fresh solutions. 2. Include Proper Controls: Use appropriate negative controls, such as samples without mitochondria or without ADP, to determine the level of background signal. 3. Optimize Washing Steps: Ensure thorough but gentle washing of isolated mitochondria to remove any interfering substances.
High Inter-Assay Variability 1. Inconsistent Mitochondrial Isolation: Variations in the isolation procedure can lead to differences in mitochondrial quality and yield between batches. 2. Reagent Lot-to-Lot Variation: Different batches of reagents, especially enzymes and substrates, can have varying purity and activity.[1] 3. Instrument Calibration: Inconsistent performance of plate readers or fluorometers.1. Standardize Isolation Protocol: Follow a strict, standardized protocol for mitochondrial isolation. Document any deviations. 2. Qualify New Reagent Lots: When a new lot of a critical reagent is used, perform a validation experiment to compare its performance with the previous lot. 3. Regular Instrument Maintenance: Calibrate and maintain instruments according to the manufacturer's recommendations. Run a standard control with each assay.
Drifting Signal During Measurement 1. Mitochondrial Instability: Mitochondria may be degrading over the course of the experiment. 2. Temperature Fluctuations: Changes in temperature can affect enzyme kinetics and mitochondrial function. 3. Photobleaching of Fluorescent Probes: Continuous exposure to excitation light can cause the fluorescent signal to decrease.1. Maintain Mitochondria on Ice: Keep isolated mitochondria on ice at all times and use them within a reasonable timeframe (e.g., within 4 hours of isolation). 2. Use a Temperature-Controlled Plate Reader: Ensure the assay is performed at a constant and optimal temperature. 3. Minimize Light Exposure: Limit the exposure of fluorescent probes to the excitation source by using the instrument's settings for intermittent reading.

Experimental Protocols

Key Experiment: Measurement of Mitochondrial ADP/ATP Exchange Rate using a Fluorescent Plate Reader

This protocol is adapted from methods utilizing the Mg2+-sensitive fluorescent dye, Magnesium Green™, to measure the activity of the Adenine Nucleotide Translocator (ANT).[2][6]

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 50 mM Na2SO4, 10 mM MES, 10 mM Tris, 0.6 mM EGTA, pH 7.35)

  • Magnesium Green™ (MgGr™) fluorescent dye

  • ADP and ATP stock solutions (high purity)

  • Mitochondrial substrates (e.g., glutamate, malate, succinate)

  • ANT inhibitors (e.g., carboxyatractyloside - CATR) for control experiments

  • Black 96-well microplate

  • Fluorescent plate reader (Excitation: ~506 nm, Emission: ~531 nm)

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension. Assess mitochondrial integrity by measuring the RCR.

  • Reagent Preparation: Prepare fresh solutions of ADP, ATP, substrates, and inhibitors in the assay buffer. The final concentration of MgGr™ in the assay is typically around 3 µM.

  • Assay Setup:

    • Add 150 µL of assay buffer containing MgGr™ and mitochondrial substrates to each well of a black 96-well plate.

    • Add a small volume of the mitochondrial suspension (e.g., 10-20 µg of protein) to each well.

    • Include control wells:

      • No mitochondria (background fluorescence)

      • No ADP (baseline)

      • With ANT inhibitor (to confirm ANT-specific transport)

  • Measurement:

    • Place the plate in a pre-warmed fluorescent plate reader set to the appropriate excitation and emission wavelengths.

    • Allow the signal to stabilize for a few minutes.

    • Inject a known concentration of ADP into the wells to initiate the ADP/ATP exchange.

    • Monitor the change in fluorescence over time. The exchange of extramitochondrial ADP for intramitochondrial ATP will result in a change in the free Mg2+ concentration in the buffer, which is detected by MgGr™.

  • Data Analysis:

    • Calculate the rate of change in fluorescence.

    • Convert the fluorescence signal to the concentration of ATP released using a standard curve generated with known concentrations of ATP and ADP.

    • The rate of ATP appearance is a direct measure of the ANT activity.

Data Presentation

Table 1: Representative Inter-Assay and Intra-Assay Coefficients of Variation (CV) for Mitochondrial Function Assays
Assay ParameterOrganism/TissueIntra-Assay CV (%)Inter-Assay CV (%)Reference
Mitochondrial Respiration (State 3)Human Skeletal Muscle11.015.2FASEB J (2020)
ATP/O RatioIsolated Mitochondria8.512.3ResearchGate
ADP/ATP Exchange RateRecombinant ANT in Liposomes11.7N/A[6]

Note: These values are illustrative and can vary depending on the specific protocol, laboratory, and instrumentation. It is recommended that each laboratory establishes its own acceptable CVs.

Visualization of Key Pathways and Workflows

Mitigating_Variability_Workflow Workflow for Mitigating Batch-to-Batch Variability cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase A Standardize Sample Collection & Handling B Consistent Mitochondrial Isolation Protocol A->B C Assess Mitochondrial Quality (RCR) B->C F Standardized Assay Protocol C->F Proceed if RCR is acceptable D Use Single Lots of Critical Reagents D->F E Validate New Reagent Lots E->D H Consistent Data Analysis Pipeline F->H G Calibrate & Maintain Instruments G->F I Monitor Intra- & Inter-Assay CVs H->I J Implement Quality Control Charts I->J

Caption: A logical workflow for minimizing batch-to-batch variability in mitochondrial assays.

ADP_Transport_Pathway Mitochondrial ADP/ATP Transport Pathway cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_regulation Regulation of ANT ADP_cyto ADP ANT Adenine Nucleotide Translocator (ANT) ADP_cyto->ANT Import ATP_cyto ATP ANT->ATP_cyto ADP_matrix ADP ANT->ADP_matrix ATP_synthase ATP Synthase ADP_matrix->ATP_synthase Substrate ATP_matrix ATP ATP_matrix->ANT Export ATP_synthase->ATP_matrix Synthesis cytokines Cytokines (e.g., IL-4, IFN-γ) stat STAT Signaling cytokines->stat stat->ANT Transcriptional Regulation

Caption: The central role of the Adenine Nucleotide Translocator (ANT) in mitochondrial energy metabolism.

References

Validation & Comparative

Validating the Specificity of msADP for P2Y12 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-methylthioadenosine diphosphate (msADP) activity on the P2Y12 receptor versus other closely related ADP-sensitive purinergic receptors, P2Y1 and P2Y13. The supporting experimental data and detailed protocols furnished herein are intended to aid researchers in validating the specificity of this compound as a pharmacological tool for studying P2Y12 receptor function.

Comparative Analysis of this compound Potency

The potency of this compound, a stable analog of ADP, varies across the P2Y1, P2Y12, and P2Y13 receptor subtypes. The following table summarizes the half-maximal effective concentrations (EC50) of this compound required to elicit a response at each of these human receptors, as determined by in vitro functional assays. Lower EC50 values are indicative of higher potency.

Receptor SubtypeG-Protein CouplingThis compound (2MeSADP) EC50 (nM)Reference
P2Y1 Gq~6.6[1]
P2Y12 Gi5[2]
P2Y13 Gi19[2]

P2Y Receptor Signaling Pathways

The differential downstream effects of this compound on various cell types are primarily dictated by the specific G-protein to which each P2Y receptor subtype couples.

P2Y1 Receptor Signaling

The P2Y1 receptor predominantly couples to Gq, initiating a signaling cascade that results in the mobilization of intracellular calcium.

P2Y1_Signaling This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Cellular_Response Cellular Response (e.g., platelet shape change) Ca2->Cellular_Response PKC->Cellular_Response

P2Y1 Receptor Signaling Pathway
P2Y12 and P2Y13 Receptor Signaling

Both P2Y12 and P2Y13 receptors couple to Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

P2Y12_P2Y13_Signaling cluster_P2Y12 P2Y12 Signaling cluster_P2Y13 P2Y13 Signaling msADP1 This compound P2Y12 P2Y12 Receptor msADP1->P2Y12 Gi1 Gi P2Y12->Gi1 AC1 Adenylyl Cyclase (AC) Gi1->AC1 ATP1 ATP AC1->ATP1 converts cAMP1 cAMP ATP1->cAMP1 PKA1 Protein Kinase A (PKA) cAMP1->PKA1 Cellular_Response1 Cellular Response (e.g., sustained platelet aggregation) PKA1->Cellular_Response1 msADP2 This compound P2Y13 P2Y13 Receptor msADP2->P2Y13 Gi2 Gi P2Y13->Gi2 AC2 Adenylyl Cyclase (AC) Gi2->AC2 ATP2 ATP AC2->ATP2 converts cAMP2 cAMP ATP2->cAMP2 PKA2 Protein Kinase A (PKA) cAMP2->PKA2 Cellular_Response2 Cellular Response PKA2->Cellular_Response2

P2Y12 and P2Y13 Receptor Signaling Pathways

Experimental Protocols

To quantitatively assess the specificity of this compound for the P2Y12 receptor, a combination of radioligand binding and functional assays is recommended. The following are detailed protocols for these key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the P2Y12 receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Workflow Membrane_Prep Prepare cell membranes expressing P2Y12 receptor Incubation Incubate membranes with [3H]2-MeSADP and varying concentrations of this compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Analyze data to determine Ki of this compound Scintillation->Analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human P2Y12 receptor.

  • [3H]2-MeSADP (radioligand).

  • Unlabeled this compound.

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • 96-well filter plates.

Procedure:

  • Thaw the cell membrane preparation on ice.

  • Dilute the membranes in binding buffer to a final concentration of 5-10 µg of protein per well.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]2-MeSADP (final concentration ~1 nM), and 50 µL of varying concentrations of unlabeled this compound (from 10⁻¹¹ to 10⁻⁵ M).

  • For total binding, add 50 µL of binding buffer instead of unlabeled this compound.

  • For non-specific binding, add a high concentration of unlabeled ADP (e.g., 10 µM).

  • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with 5 mL of scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is then determined by non-linear regression analysis of the competition binding data.

Calcium Mobilization Assay

This functional assay is used to determine the potency of this compound at the Gq-coupled P2Y1 receptor by measuring changes in intracellular calcium concentration.

Calcium_Mobilization_Workflow Cell_Culture Culture cells expressing P2Y1 receptor in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Stimulation Add varying concentrations of this compound Baseline->Stimulation Measurement Record changes in fluorescence over time Stimulation->Measurement Analysis Analyze data to determine the EC50 of this compound Measurement->Analysis

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 cells stably expressing the human P2Y1 receptor.

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Procedure:

  • Seed HEK293-P2Y1 cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Prepare a Fura-2 AM loading solution (2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Remove the culture medium and add 100 µL of the Fura-2 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence ratio every 1-2 seconds for 2-3 minutes.

  • The change in intracellular calcium is proportional to the change in the 340/380 nm fluorescence ratio.

  • Plot the peak change in fluorescence ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the potency of this compound at the Gi-coupled P2Y12 and P2Y13 receptors by quantifying the inhibition of cAMP production.

Adenylyl Cyclase Inhibition Assay Workflow

Materials:

  • CHO-K1 cells stably expressing the human P2Y12 or P2Y13 receptor.

  • This compound.

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF-based).

  • Cell lysis buffer.

Procedure:

  • Seed CHO-K1-P2Y12 or CHO-K1-P2Y13 cells in a 96-well plate and grow to confluency.

  • Aspirate the culture medium and pre-incubate the cells with 50 µL of stimulation buffer containing 500 µM IBMX and varying concentrations of this compound for 15 minutes at 37°C.

  • Add 50 µL of stimulation buffer containing a submaximal concentration of forskolin (e.g., 1 µM) to stimulate adenylyl cyclase.

  • Incubate for a further 15 minutes at 37°C.

  • Terminate the reaction by aspirating the buffer and lysing the cells with 50 µL of lysis buffer provided in the cAMP assay kit.

  • Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • The amount of cAMP produced is inversely proportional to the activity of the P2Y12 or P2Y13 receptor.

  • Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Unraveling the Selectivity of msADP: A Comparative Guide to its Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of ligands with their receptors is paramount. This guide provides a detailed comparison of the cross-reactivity of methylthioadenosine diphosphate (msADP), a stable analog of adenosine diphosphate (ADP), with the purinergic receptors P2Y1, P2Y12, and P2Y13. Experimental data is presented to objectively assess its selectivity profile, alongside detailed methodologies for key experiments.

Adenosine diphosphate (ADP) is a critical signaling molecule that exerts its effects through activation of P2Y purinergic receptors, a family of G-protein coupled receptors (GPCRs). Among these, the P2Y1, P2Y12, and P2Y13 subtypes are prominently activated by ADP and its analogs, playing crucial roles in physiological processes ranging from platelet aggregation to neurotransmission.[1][2] The use of stable ADP analogs, such as 2-methylthioadenosine diphosphate (2-MeSADP or this compound), has been instrumental in characterizing the pharmacology of these receptors.[3][4] This guide delves into the selectivity of this compound for these three key purinergic receptors.

Comparative Analysis of this compound Potency at P2Y1, P2Y12, and P2Y13 Receptors

The following table summarizes the functional potency (EC50/pEC50) of this compound at human and mouse P2Y1, P2Y12, and P2Y13 receptors, providing a quantitative measure of its cross-reactivity.

ReceptorSpeciesParameterValue (nM)Reference
P2Y1 HumanpEC508.29[1]
P2Y12 HumanEC505[1]
P2Y13 HumanEC5019[1]
P2Y13 MouseEC506.2[1]

EC50: Half maximal effective concentration. pEC50: The negative logarithm of the EC50.

Signaling Pathways of ADP-Responsive P2Y Receptors

The activation of P2Y1, P2Y12, and P2Y13 receptors by this compound initiates distinct intracellular signaling cascades. The P2Y1 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, P2Y12 and P2Y13 receptors are coupled to Gi, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

cluster_P2Y1 P2Y1 Signaling cluster_P2Y12_13 P2Y12 & P2Y13 Signaling msADP1 This compound P2Y1 P2Y1 Receptor msADP1->P2Y1 Gq Gq/11 P2Y1->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces msADP2 This compound P2Y12_13 P2Y12 / P2Y13 Receptors msADP2->P2Y12_13 Gi Gi P2Y12_13->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Fig. 1: Signaling pathways of P2Y1, P2Y12, and P2Y13 receptors.

Experimental Protocols for Assessing Cross-Reactivity

The determination of ligand cross-reactivity with purinergic receptors relies on a suite of well-established experimental assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for P2Y1, P2Y12, and P2Y13 receptors.

Materials:

  • Cell membranes expressing the human P2Y1, P2Y12, or P2Y13 receptor.

  • Radioligand (e.g., [³H]2-MeSADP).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of unlabeled this compound in binding buffer.

  • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[5][6][7]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-protein signaling downstream of P2Y12 and P2Y13 receptors.

Materials:

  • Cell membranes expressing the human P2Y12 or P2Y13 receptor.

  • [³⁵S]GTPγS.

  • Unlabeled this compound.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

  • Add SPA beads to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.

  • Centrifuge the plate to allow the beads to settle.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of this compound that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) and the maximal effect (Emax) are determined by non-linear regression analysis of the dose-response curve.[2][8][9]

Calcium Mobilization Assay

This functional assay is used to measure the activation of Gq-coupled receptors, such as P2Y1, by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization via the P2Y1 receptor.

Materials:

  • Intact cells expressing the human P2Y1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Unlabeled this compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescent plate reader with an integrated liquid handling system.

Procedure:

  • Plate the cells in the 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a dilution series of this compound in assay buffer.

  • Use the fluorescent plate reader to measure the baseline fluorescence.

  • Inject the varying concentrations of this compound into the wells and continuously measure the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity following agonist addition is determined for each concentration. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a general workflow for assessing the cross-reactivity of a compound like this compound with a panel of purinergic receptors.

cluster_workflow Cross-Reactivity Assessment Workflow start Start: Compound of Interest (this compound) receptor_panel Select Receptor Panel (P2Y1, P2Y12, P2Y13) start->receptor_panel binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) receptor_panel->binding_assay functional_assays Secondary Screen: Functional Assays binding_assay->functional_assays gtp_assay GTPγS Binding Assay (Determine EC50/Emax for Gi-coupled) functional_assays->gtp_assay Gi-coupled ca_assay Calcium Mobilization Assay (Determine EC50 for Gq-coupled) functional_assays->ca_assay Gq-coupled data_analysis Data Analysis & Selectivity Profiling gtp_assay->data_analysis ca_assay->data_analysis conclusion Conclusion: Quantify Cross-Reactivity data_analysis->conclusion

Fig. 2: General workflow for assessing purinergic receptor cross-reactivity.

References

Synthetic Agonist msADP Demonstrates Superior Potency to Endogenous Agonists in P2Y12 Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative activity of synthetic and endogenous agonists is crucial for designing effective therapeutic strategies targeting the P2Y12 receptor, a key player in thrombosis and hemostasis. This guide provides an objective comparison of the activity of 2-methylthioadenosine 5'-diphosphate (2-MeSADP or msADP) and the primary endogenous agonist, adenosine diphosphate (ADP), at the P2Y12 receptor, supported by experimental data and detailed methodologies.

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in platelet activation and aggregation. Its activation by endogenous agonists, primarily ADP released from dense granules of activated platelets, initiates a signaling cascade that leads to thrombus formation. The synthetic agonist 2-MeSADP is a potent and widely used tool in research to study P2Y12 receptor function.

Comparative Activity of P2Y12 Receptor Agonists

Experimental data consistently demonstrates that the synthetic agonist 2-MeSADP is significantly more potent than the endogenous agonist ADP in activating the P2Y12 receptor. This difference in potency is quantified by the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

AgonistReceptorSpeciesEC50 (pEC50)Reference
2-MeSADP P2Y12Human8.02 ± 0.20[1]
ADP P2Y12Human6.02 ± 0.09[1]
2-MeSADP P2Y12Dog8.50 ± 0.26[1]
ADP P2Y12Dog6.05 ± 0.26[1]
2-MeSADP P2Y12Cat8.24 ± 0.16[1]
ADP P2Y12Cat6.06 ± 0.16[1]
2-MeSADP P2Y12Human5 nM[2]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

The data clearly shows that 2-MeSADP exhibits a significantly lower EC50 value, and consequently a higher pEC50, compared to ADP across different species, indicating its substantially greater potency at the P2Y12 receptor.

P2Y12 Receptor Signaling Pathway

Activation of the P2Y12 receptor by an agonist like ADP or 2-MeSADP triggers a downstream signaling cascade. The receptor is coupled to the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

P2Y12_Signaling_Pathway cluster_receptor P2Y12 Receptor Activation cluster_intracellular Intracellular Signaling Agonist Agonist (ADP, 2-MeSADP) P2Y12 P2Y12 Receptor Agonist->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA GPIIbIIIa GPIIb/IIIa Activation PKA->GPIIbIIIa leads to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

P2Y12 Receptor Signaling Cascade. This diagram illustrates the signaling pathway initiated by agonist binding to the P2Y12 receptor, leading to platelet aggregation.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the activity of P2Y12 agonists.

Platelet Aggregation Assay

This assay directly measures the ability of agonists to induce platelet aggregation.

Objective: To determine the concentration-dependent effect of agonists on platelet aggregation.

Materials:

  • Freshly drawn whole blood from healthy donors.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Agonists: ADP and 2-MeSADP at various concentrations.

  • Platelet aggregometer.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing sodium citrate.

  • PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline in the aggregometer.

  • Agonist Addition: Add a specific concentration of the agonist (ADP or 2-MeSADP) to a cuvette containing PRP.

  • Measurement: Record the change in light transmission over time as platelets aggregate. The maximum aggregation percentage is determined for each agonist concentration.

  • Data Analysis: Plot the maximum aggregation against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a key step in the P2Y12 signaling pathway.

Objective: To quantify the ability of agonists to decrease intracellular cAMP levels.

Materials:

  • Washed platelets or cells expressing the P2Y12 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Agonists: ADP and 2-MeSADP at various concentrations.

  • cAMP enzyme immunoassay (EIA) kit.

  • Cell lysis buffer.

Procedure:

  • Cell Preparation: Prepare washed platelets or cultured cells expressing the P2Y12 receptor.

  • Forskolin Stimulation: Pre-incubate the cells with forskolin to stimulate cAMP production.

  • Agonist Treatment: Add different concentrations of the P2Y12 agonist (ADP or 2-MeSADP) to the cells and incubate.

  • Cell Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 value.

Experimental_Workflow cluster_platelet_agg Platelet Aggregation Assay cluster_cAMP cAMP Inhibition Assay A1 Blood Collection (Sodium Citrate) A2 PRP/PPP Preparation (Centrifugation) A1->A2 A3 Aggregometer Calibration A2->A3 A4 Agonist Addition to PRP A3->A4 A5 Measure Light Transmission A4->A5 A6 Calculate EC50 A5->A6 B1 Prepare Washed Platelets or P2Y12-expressing cells B2 Stimulate with Forskolin B1->B2 B3 Add P2Y12 Agonist B2->B3 B4 Cell Lysis B3->B4 B5 Quantify cAMP (EIA) B4->B5 B6 Calculate EC50 B5->B6

Experimental Workflows. This diagram outlines the key steps in the platelet aggregation and cAMP inhibition assays used to assess P2Y12 receptor agonist activity.

References

Validating P2Y Receptor Agonism: A Comparative Guide to 2-MeS-ADP and Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental findings obtained using the potent P2Y receptor agonist, 2-methylthioadenosine diphosphate (2-MeS-ADP), in conjunction with knockout mouse models. The use of these models is crucial for validating the specific roles of P2Y1 and P2Y12 receptors in physiological processes, particularly platelet aggregation.

Data Presentation: Quantitative Analysis of 2-MeS-ADP-Induced Platelet Aggregation

The following tables summarize the quantitative data from studies comparing platelet aggregation in response to 2-MeS-ADP in wild-type (WT) mice and mice with targeted deletions of the P2Y1 or P2Y12 receptors. These knockout models are essential for dissecting the contribution of each receptor subtype to the overall platelet response.

AgonistGenotypeConcentrationPlatelet Aggregation (%)Reference
2-MeS-ADPWild-Type10 nM85 ± 5%[1]
2-MeS-ADPP2Y12 Knockout (KI)10 nM20 ± 8%[1]
2-MeS-ADPWild-Type100 nM92 ± 3%[1]
2-MeS-ADPP2Y12 Knockout (KI)100 nM35 ± 10%[1]
ADPWild-Type10 µM~80%[2]
ADP + A3P5PS (P2Y1 antagonist)Wild-Type10 µM ADP + 100 µM A3P5PS~20%[2]

Note: Data is represented as mean ± standard deviation where available. The specific experimental conditions can be found in the referenced literature.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol for In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) from wild-type and knockout mice.

1. Blood Collection and PRP Preparation:

  • Anesthetize mice using isoflurane or a ketamine/xylazine mixture.
  • Collect blood via cardiac puncture or from the inferior vena cava into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).
  • Centrifuge the whole blood at 240 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
  • Carefully collect the PRP supernatant.

2. Platelet Count Adjustment:

  • Determine the platelet count in the PRP using a hematology analyzer.
  • Adjust the platelet concentration to 2 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 15 minutes.

3. Aggregation Measurement:

  • Pre-warm the PRP samples to 37°C for 5 minutes.
  • Place 200 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
  • Add the agonist (e.g., 2-MeS-ADP at desired concentrations) to initiate aggregation.
  • Record the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP (defined as 100% aggregation).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

P2Y_Signaling_Pathway cluster_receptor Platelet Membrane cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_response Cellular Response P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq activates P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Aggregation Aggregation Gi->Aggregation promotes Inhibition Inhibition of Aggregation IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release leads to cAMP->Inhibition promotes Shape_Change Shape Change Ca_Release->Shape_Change Shape_Change->Aggregation TwoMeSADP 2-MeS-ADP TwoMeSADP->P2Y1 TwoMeSADP->P2Y12

Caption: P2Y Receptor Signaling Pathway in Platelets.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis & Validation WT_Mice Wild-Type Mice Blood_Collection Blood Collection (Citrated Anticoagulant) WT_Mice->Blood_Collection KO_Mice Knockout Mice (P2Y1-/- or P2Y12-/-) KO_Mice->Blood_Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation Aggregation_Assay Platelet Aggregation Assay (Stimulation with 2-MeS-ADP) PRP_Preparation->Aggregation_Assay Data_Acquisition Data Acquisition (Light Transmittance) Aggregation_Assay->Data_Acquisition Comparison Comparative Analysis (WT vs. KO) Data_Acquisition->Comparison Validation Validation of Receptor Function Comparison->Validation

Caption: Experimental Workflow for Validating P2Y Receptor Function.

Comparison with Alternatives

While 2-MeS-ADP is a potent and widely used agonist for studying P2Y1, P2Y12, and P2Y13 receptors, other compounds can be employed for similar purposes.[3][4]

  • ADP (Adenosine Diphosphate): The endogenous agonist for P2Y1, P2Y12, and P2Y13 receptors. It is less potent than 2-MeS-ADP.

  • MRS2365: A selective agonist for the P2Y1 receptor.[3]

  • Cangrelor: A potent, reversible P2Y12 receptor antagonist that can be used to block the P2Y12-mediated component of platelet aggregation.

The choice of agonist or antagonist depends on the specific research question. For validating the function of a specific receptor, comparing the effects of a potent agonist like 2-MeS-ADP in wild-type versus knockout models provides the most definitive evidence.

Conclusion

The combination of the potent P2Y receptor agonist 2-MeS-ADP and knockout mouse models provides a robust system for validating the specific functions of P2Y1 and P2Y12 receptors. The significant reduction in 2-MeS-ADP-induced platelet aggregation in P2Y12 knockout mice, as demonstrated in the presented data, unequivocally confirms the critical role of this receptor in platelet activation.[1] This experimental approach is invaluable for basic research and for the development of novel antiplatelet therapies targeting these receptors.

References

Competitive Binding at the P2Y12 Receptor: msADP versus Cangrelor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of 2-methylthioadenosine diphosphate (msADP), a stable ADP analog, and cangrelor, a direct-acting P2Y12 receptor antagonist, in the context of competitive binding assays. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of thrombosis, hemostasis, and pharmacology.

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Consequently, the P2Y12 receptor is a key target for antiplatelet therapies. Understanding the binding kinetics of various ligands to this receptor is crucial for the development of novel antithrombotic agents. This guide focuses on the competitive interaction between the agonist this compound and the antagonist cangrelor at the P2Y12 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound (specifically, the commonly used analog 2-MeSADP) and the inhibitory constant of cangrelor for the human P2Y12 receptor. This data is essential for understanding the relative potency of these compounds.

CompoundParameterValueReceptor Source
2-MeSADPEC505 nM[1]Human P2Y12
CangrelorKi0.4 nMHuman P2Y12

Note: EC50 (half maximal effective concentration) for an agonist indicates the concentration required to elicit 50% of the maximal response. Ki (inhibition constant) for an antagonist represents the concentration required to occupy 50% of the receptors in the absence of the agonist. A lower value for both parameters indicates a higher affinity.

Experimental Protocols

The determination of binding affinities and competitive interactions at the P2Y12 receptor is typically performed using radioligand binding assays. A common experimental setup involves the use of a radiolabeled P2Y12 agonist, such as [33P]2MeSADP, and measuring its displacement by a competing ligand like cangrelor.

Radioligand Competitive Binding Assay Protocol

This protocol is a generalized representation based on established methodologies.

1. Materials:

  • Receptor Source: Washed human platelets or cell membranes expressing the human P2Y12 receptor.
  • Radioligand: [33P]2MeSADP (a stable, radiolabeled analog of ADP).
  • Competitor: Cangrelor.
  • Assay Buffer: Typically a HEPES-based buffer (e.g., Tyrode's buffer) containing divalent cations like Mg2+.
  • Filtration Apparatus: A cell harvester with glass fiber filters.
  • Scintillation Counter: For measuring radioactivity.

2. Methods:

  • Incubation: The receptor source is incubated with a fixed concentration of the radioligand ([33P]2MeSADP) and varying concentrations of the competitor (cangrelor).
  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
  • Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

P2Y12 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an agonist like ADP or this compound to the P2Y12 receptor.

P2Y12_Signaling cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor G_protein Gi Protein P2Y12->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Blocked ADP ADP / this compound ADP->P2Y12 Binds G_protein->AC Inhibits ATP ATP ATP->AC Substrate Platelet_Activation ↓ Platelet Activation & Aggregation cAMP->Platelet_Activation Leads to

Caption: P2Y12 receptor signaling pathway.

Competitive Binding at the P2Y12 Receptor

This diagram illustrates the principle of a competitive binding assay where both this compound (agonist) and cangrelor (antagonist) compete for the same binding site on the P2Y12 receptor.

Competitive_Binding This compound and Cangrelor compete for the same binding site on the P2Y12 receptor. cluster_ligands Competing Ligands cluster_outcome Outcome P2Y12 P2Y12 Receptor Activation Signaling Cascade (Platelet Aggregation) P2Y12->Activation No_Activation No Signaling (Inhibition of Aggregation) P2Y12->No_Activation This compound This compound (Agonist) This compound->P2Y12 Binds & Activates Cangrelor Cangrelor (Antagonist) Cangrelor->P2Y12 Binds & Blocks

Caption: Competitive binding of this compound and cangrelor.

References

Confirming the Role of SMAD Signaling in a New Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the role of the SMAD signaling pathway in various disease models, offering a framework for researchers investigating its function in novel pathological contexts. The data presented here is synthesized from multiple studies to facilitate a comparative analysis. Detailed protocols for key experimental techniques are also provided to ensure reproducibility and aid in experimental design.

Data Presentation: Comparative Analysis of SMAD Signaling in Disease Models

The following table summarizes the differential activity and role of key SMAD proteins across representative disease models. This information is critical for understanding the context-dependent nature of SMAD signaling and for identifying potential therapeutic targets.

Disease ModelKey SMAD ProteinsObserved Activity/RoleSupporting Experimental Data (Representative)
Cancer (e.g., Pancreatic, Colorectal) SMAD4, SMAD2/3SMAD4 is often inactivated or deleted, acting as a tumor suppressor. Altered SMAD2/3 phosphorylation can contribute to tumor progression.- Immunohistochemistry (IHC) showing loss of SMAD4 expression in tumor tissues. - Western blot analysis indicating altered p-SMAD2/3 levels in cancer cell lines.
Fibrosis (e.g., Renal, Hepatic) SMAD3, SMAD7SMAD3 is a key pro-fibrotic mediator, promoting extracellular matrix deposition. SMAD7 acts as an inhibitor of SMAD3 and has anti-fibrotic effects.- Quantitative PCR (qPCR) demonstrating increased SMAD3 mRNA and decreased SMAD7 mRNA in fibrotic tissue. - Chromatin Immunoprecipitation (ChIP) assays showing SMAD3 binding to promoters of fibrotic genes.
Inflammatory Bowel Disease (IBD) SMAD3, SMAD7Reduced phosphorylation of SMAD3 and increased expression of inhibitory SMAD7 are observed, leading to a defective TGF-β signaling pathway and sustained inflammation.- ELISA data showing reduced levels of phosphorylated SMAD3 in mucosal biopsies from IBD patients. - Western blot analysis confirming elevated SMAD7 protein levels in inflamed intestinal tissues.
Rheumatoid Arthritis (RA) SMAD3, SMAD7Marked activation of SMAD3 signaling is associated with the loss of the inhibitory SMAD7 in synovial tissues, contributing to inflammation and joint destruction.- IHC revealing nuclear localization of phospho-SMAD3 in synovial tissues of RA patients. - Flow cytometry analysis of immune cells from synovial fluid showing altered SMAD phosphorylation patterns.

Mandatory Visualizations

The following diagrams illustrate key aspects of SMAD signaling and experimental approaches.

TGFb TGF-β Ligand RecII Type II Receptor TGFb->RecII Binds RecI Type I Receptor RecII->RecI Recruits & Phosphorylates pRecI Activated Type I Receptor R_SMAD R-SMAD (SMAD2/3) pRecI->R_SMAD Phosphorylates p_R_SMAD p-R-SMAD Complex p-R-SMAD/Co-SMAD Complex p_R_SMAD->Complex Forms complex with Co_SMAD Co-SMAD (SMAD4) Co_SMAD->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates

Canonical SMAD Signaling Pathway

start Start: Cell/Tissue Homogenization lysis Protein Extraction (Lysis Buffer) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Protein Transfer to Membrane (PVDF) sds->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-SMAD3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Western Blot Workflow for p-SMAD

disease_state Disease State (e.g., Fibrosis) tgf_beta Increased TGF-β Production disease_state->tgf_beta smad3_activation Increased SMAD3 Phosphorylation tgf_beta->smad3_activation smad7_inhibition Decreased Inhibitory SMAD7 Expression tgf_beta->smad7_inhibition pro_fibrotic_genes Upregulation of Pro-fibrotic Genes (e.g., Collagen) smad3_activation->pro_fibrotic_genes smad7_inhibition->smad3_activation (Normally inhibits) fibrosis Tissue Fibrosis pro_fibrotic_genes->fibrosis

Logical Model of SMAD in Fibrosis

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for Phosphorylated SMAD2/3

Objective: To quantify the levels of phosphorylated (activated) SMAD2 and SMAD3 in cell or tissue lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-SMAD2/3, anti-total SMAD2/3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation: Homogenize tissues or lyse cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p-SMAD2/3 to total SMAD2/3 or a loading control like GAPDH.

Immunohistochemistry (IHC) for SMAD4

Objective: To visualize the localization and expression of SMAD4 in paraffin-embedded tissue sections.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum

  • Primary antibody (anti-SMAD4)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

Protocol:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes, and finally in distilled water.

  • Antigen Retrieval: Heat the slides in antigen retrieval solution in a pressure cooker or water bath to unmask the antigen epitopes.

  • Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.

  • Blocking: Apply blocking serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the anti-SMAD4 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Amplification: Apply the ABC reagent and incubate for 30 minutes.

  • Chromogenic Detection: Add the DAB substrate and monitor for the development of a brown color.

  • Counterstaining: Stain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of SMAD4 staining.

Luciferase Reporter Assay for SMAD Transcriptional Activity

Objective: To measure the transcriptional activity of the SMAD pathway in response to stimuli.

Materials:

  • Cells cultured in a multi-well plate

  • SMAD-responsive luciferase reporter plasmid (e.g., containing SMAD Binding Elements)

  • Transfection reagent

  • TGF-β or other stimuli

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 24- or 96-well plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the SMAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Stimulation: After 24-48 hours of transfection, treat the cells with TGF-β or the desired stimulus for a specified time (e.g., 12-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly and Renilla luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity of stimulated cells to that of unstimulated controls.

A comparative study of msADP-induced signaling in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to msADP-Induced Signaling in Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling pathways initiated by 2-methylthioadenosine diphosphate (this compound), a stable analog of adenosine diphosphate (ADP). This compound is a potent agonist for P2Y purinergic receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological and pathological processes. Understanding the cell-type-specific signaling cascades activated by this compound is critical for the development of targeted therapeutics for conditions ranging from thrombosis to neuroinflammation.

This document outlines the distinct signaling responses to this compound in key cell types, presents available quantitative data for comparison, details common experimental protocols for studying these pathways, and provides visual diagrams of the signaling cascades and workflows.

Overview of this compound-Activated P2Y Receptors

This compound primarily activates three subtypes of P2Y receptors: P2Y1, P2Y12, and P2Y13. These receptors couple to different G protein families, leading to distinct downstream signaling events.[1][2]

  • P2Y1 Receptor: Primarily couples to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[3]

  • P2Y12 and P2Y13 Receptors: Couple to Gi/o proteins.[4][5] Their activation inhibits adenylyl cyclase (AC), resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[6][7] The βγ subunits of the Gi protein can also activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)–Akt pathway.[6]

The differential expression and coupling of these receptors across various cell types form the basis for the diverse cellular responses to this compound.

Comparative Signaling in Different Cell Types

2.1. Platelets

Platelets are a primary site of ADP-mediated signaling, which is crucial for hemostasis and thrombosis.[8] They co-express both P2Y1 and P2Y12 receptors, and the coordinated activation of both is essential for a full aggregation response.[3][8]

  • P2Y1 Activation: Initiates platelet shape change and aggregation.[9]

  • P2Y12 Activation: Amplifies and sustains the aggregation response.[6][9] It leads to the inhibition of adenylyl cyclase, decreasing cAMP levels.[10] This reduction in cAMP de-inhibits proteins like vasodilator-stimulated phosphoprotein (VASP), promoting platelet activation.[6] The Gi pathway also activates PI3K, leading to the activation of Akt and ultimately the conformational change of the GPIIb/IIIa integrin receptor, which is critical for fibrinogen binding and platelet aggregation.[6][11]

G cluster_platelet This compound Signaling in Platelets This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 P2Y12 P2Y12 Receptor This compound->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP ↓ AC->cAMP Akt Akt PI3K->Akt Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Aggregation_Sustained Sustained Aggregation (GPIIb/IIIa Activation) cAMP->Aggregation_Sustained Inhibits Akt->Aggregation_Sustained Shape_Change Shape Change Ca_Mobilization->Shape_Change Shape_Change->Aggregation_Sustained

Caption: this compound signaling pathways in platelets.

2.2. Immune Cells

The P2Y12 receptor is functionally expressed in various immune cells, including microglia, monocytes, dendritic cells, and T lymphocytes, implicating ADP signaling in neuroimmune and inflammatory responses.[7]

  • Microglia: P2Y12 is a key receptor in microglia, the resident immune cells of the brain.[4][7] Its activation is crucial for microglial chemotaxis toward sites of injury. The signaling cascade involves the canonical Gi pathway, leading to decreased cAMP and activation of PI3K/Akt pathways, which regulate cytoskeletal rearrangements necessary for cell migration.[7]

  • Monocytes and Macrophages: P2Y12 expression has been detected in monocytes and macrophages.[7] Its activation can modulate inflammatory responses, although the precise downstream effects are still under investigation.

  • Dendritic Cells (DCs) and T Lymphocytes: P2Y12 is also expressed on DCs and T cells, suggesting a role in adaptive immunity.[7] In these cells, this compound-induced signaling is thought to modulate cell migration and cytokine release.

G cluster_immune This compound Signaling in Immune & Neuronal Cells This compound This compound P2Y12 P2Y12 Receptor This compound->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K cAMP cAMP ↓ AC->cAMP Akt_MAPK Akt / MAPK Pathways PI3K->Akt_MAPK Cellular_Response Cellular Responses Akt_MAPK->Cellular_Response Chemotaxis Chemotaxis (e.g., Microglia) Cellular_Response->Chemotaxis Inflammation Modulation of Inflammation Cellular_Response->Inflammation

Caption: General this compound signaling in immune and neuronal cells.

2.3. Neuronal and Glial Cells

In the central nervous system (CNS), this compound signaling is predominantly associated with glial cells, particularly microglia, as mentioned above. P2Y12 receptors are also expressed in other CNS cell types, where they contribute to neuro-glial communication.

  • Astrocytes: While less characterized than in microglia, P2Y receptors in astrocytes are involved in calcium signaling and the release of gliotransmitters, which can modulate neuronal activity.

  • Neurons: Direct neuronal signaling by this compound is less prominent, but glial-derived ADP can indirectly influence neuronal function, including synaptic transmission and plasticity, through astrocyte and microglia activation.[12][13]

Quantitative Data Summary

The following table summarizes quantitative parameters of this compound-induced signaling where data is available. Direct comparative studies across multiple cell types are limited, and values can vary based on experimental conditions.

ParameterPlatelets (Human)Microglia (Rodent)Recombinant Cell Lines (e.g., CHO, HEK293)
Primary Receptor(s) P2Y1, P2Y12P2Y12P2Y1, P2Y12, P2Y13 (depending on expression)
G Protein Coupling Gq (P2Y1), Gi (P2Y12)GiGq or Gi (depending on receptor)
EC50 for Ca²⁺ Mobilization (P2Y1) ~1-10 nMNot applicable~1-20 nM
EC50 for cAMP Inhibition (P2Y12) ~10-100 nM~50-200 nM~5-50 nM
Primary Downstream Pathways PLC, Ca²⁺, PI3K/Akt, AC inhibitionPI3K/Akt, MAPK, AC inhibitionDependent on expressed receptor
Key Functional Outcome Aggregation, Shape ChangeChemotaxis, PhagocytosisReporter Gene Activation, Ca²⁺ flux

Note: EC50 values are approximate and can vary significantly between studies and assay conditions.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1.[14][15][16]

Methodology:

  • Cell Preparation: Plate cells (e.g., platelets, HEK293 cells expressing P2Y1) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with the buffer to remove extracellular dye.

  • Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation).

  • Measurement: Record a baseline fluorescence reading for several seconds. Inject varying concentrations of this compound and continue to record the fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm) in real-time for 1-3 minutes.[15]

  • Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F0) is calculated (ΔF/F0). Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Caption: Workflow for a calcium mobilization assay.
Protocol 2: Western Blot for MAPK/Akt Phosphorylation

This protocol detects the activation of downstream kinases like ERK (a MAPK) or Akt, which are often activated by Gi-coupled P2Y12 receptors.[17][18][19]

Methodology:

  • Cell Culture and Starvation: Grow cells to 80-90% confluency. To reduce basal kinase activity, serum-starve the cells for 4-12 hours.

  • Stimulation: Treat cells with various concentrations of this compound for a defined period (e.g., 5-15 minutes) at 37°C. Include an untreated control.

  • Lysis: Immediately place the culture dish on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) for 1 hour at room temperature.[20] Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK1/2).[18]

Caption: Western blot workflow for phospho-protein detection.
Protocol 3: CREB Reporter Gene Assay

This assay measures the activity of the cAMP/PKA signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE). It is ideal for monitoring the inhibitory effect of Gi-coupled receptors like P2Y12.[21][22][23]

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an expression vector for the P2Y12 receptor and a CRE-luciferase reporter vector.[23] A constitutively expressed Renilla luciferase vector is often included as a transfection control. Plate the transfected cells and allow them to recover for 24 hours.

  • Stimulation: Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

  • Adenylyl Cyclase Activation: Add an adenylyl cyclase activator (e.g., Forskolin) to all wells (except the negative control) to induce a cAMP response and subsequent CRE-mediated luciferase expression. Incubate for 4-6 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly luciferase activity (from the CRE reporter) in a luminometer. If a control vector was used, subsequently measure the Renilla luciferase activity.[23]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is seen as a dose-dependent decrease in the Forskolin-stimulated luciferase signal. Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.

Caption: Workflow for a CREB reporter gene assay.

References

Safety Operating Guide

Proper Disposal and Handling of msADP (2-Methylthioadenosine 5'-diphosphate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the proper disposal and handling of msADP.

This document provides direct, procedural guidance for the safe disposal and handling of this compound (2-methylthioadenosine 5'-diphosphate), a potent agonist of P2Y purinergic receptors, commonly used in research settings to study platelet aggregation and receptor signaling. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Disposal Plan

According to the Safety Data Sheet (SDS) for 2-Methylthioadenosine diphosphate (sodium salt), the compound is not classified as hazardous according to the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed.

Disposal of this compound:

  • Small Quantities: For minor amounts of this compound, disposal with regular household waste is permissible.[1]

  • Large Quantities & Uncleaned Packaging: For larger quantities or uncleaned packaging, disposal must be conducted in accordance with official regulations.[1] It is recommended to consult your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal.

  • Contaminated Materials: Any materials, such as pipette tips, tubes, or gloves, that have come into contact with this compound should be disposed of as chemical waste according to your institution's protocols.

Spill Management:

  • In case of a spill, sweep up the solid material and place it into a suitable container for disposal.

  • Avoid the formation of dust.

  • Ensure adequate ventilation.

  • Personal Protective Equipment (PPE) such as gloves, lab coat, and safety glasses should be worn during cleanup.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is crucial for experimental design and interpretation. 2-MeSADP is a common synonym for this compound.

ParameterValueReceptor/SystemReference
pEC₅₀ (Platelet Aggregation)8.02 ± 0.20Human Platelets[1]
EC₅₀ (P2Y12 Receptor)5 nMHuman P2Y12[2]
pEC₅₀ (P2Y1 Receptor)8.29Human P2Y1[2][3]
pEC₅₀ (P2Y12 Receptor)9.05Human P2Y12[3]
EC₅₀ (P2Y13 Receptor)19 nMHuman P2Y13[2][3]

P2Y12 Receptor Signaling Pathway

This compound acts as a potent agonist of the P2Y12 receptor, a key player in platelet activation and aggregation. The following diagram illustrates the signaling pathway initiated by the binding of an agonist like this compound to the P2Y12 receptor on platelets.

P2Y12_Signaling This compound This compound (Agonist) P2Y12 P2Y12 Receptor (Gi-coupled) This compound->P2Y12 Gi Gi Protein P2Y12->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP Aggregation Platelet Aggregation VASP_P->Aggregation Inhibits Akt Akt PI3K->Akt Activates Akt->Aggregation Promotes

Caption: P2Y12 receptor signaling cascade initiated by this compound.

Experimental Protocol: this compound-Induced Platelet Aggregation Assay

This protocol outlines the key steps for performing a platelet aggregation assay using this compound as the agonist. This is a standard method to assess platelet function.

1. Materials and Reagents:

  • This compound (2-methylthioadenosine 5'-diphosphate)

  • Whole blood from healthy donors

  • Anticoagulant (e.g., 3.8% trisodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

  • Pipettes and tips

  • Saline solution

2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).

  • Adjust the platelet count in the PRP to the desired concentration (typically 200-350 x 10³/µL) using PPP.

3. Platelet Aggregation Measurement:

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Set the baseline of the aggregometer to 0% aggregation using PRP and 100% aggregation using PPP.

  • Add a specific concentration of this compound to the PRP sample. The final concentration of this compound to induce aggregation can range from nanomolar to low micromolar concentrations. A concentration of 10 nM has been shown to induce platelet aggregation.

  • Record the change in light transmittance for a set period (e.g., 5-10 minutes) as the platelets aggregate.

  • The extent of aggregation is quantified as the maximum percentage change in light transmittance.

4. Data Analysis:

  • Analyze the aggregation curve to determine the maximum aggregation percentage.

  • If performing a dose-response experiment, plot the maximum aggregation against the log of the this compound concentration to determine the EC₅₀ value.

References

Personal protective equipment for handling msADP

Author: BenchChem Technical Support Team. Date: November 2025

Understanding "msADP": A Clarification

Initial research indicates that "this compound" is likely a typographical error for MSAFP , which stands for Maternal Serum Alpha-Fetoprotein . MSAFP is not a chemical substance handled in a laboratory in the traditional sense, but rather a protein produced by a developing fetus.[1][2] It is measured through a blood test administered to pregnant women to screen for certain developmental conditions in the fetus, such as neural tube defects.[3][4][5]

Therefore, the context of handling "this compound" shifts from chemical safety protocols to the procedures for safely handling human biological samples, specifically maternal serum, in a clinical laboratory setting. The following guidance addresses the personal protective equipment (PPE), operational plans, and disposal procedures for this purpose.

Personal Protective Equipment for Handling Maternal Serum

When handling maternal serum for MSAFP testing, it is crucial to follow standard precautions, treating all human blood and body fluids as potentially infectious.[6][7] This approach minimizes the risk of exposure to bloodborne pathogens.[7] The following table summarizes the essential PPE for laboratory professionals handling these samples.

PPE ComponentDescriptionPurpose
Gloves Disposable, powder-free gloves made of nitrile or latex.To prevent direct contact of skin with blood or serum.[3][8] Gloves should be changed between samples to avoid cross-contamination.[3]
Lab Coat/Gown Fluid-resistant, long-sleeved lab coat or gown.[3][6]To protect clothing and skin from splashes and spills of biological material.[3]
Eye Protection Safety glasses, goggles, or a face shield.[3][6]To protect the mucous membranes of the eyes from splashes or aerosols of blood or serum.[3]
Face Mask A surgical mask may be required in situations where there is a higher risk of aerosol generation.To protect the nose and mouth from inhaling infectious droplets.

Operational Plan for Safe Handling of Maternal Serum Samples

A systematic workflow is essential for ensuring the safety of laboratory personnel and the integrity of the MSAFP test results. This involves a series of steps from sample reception to disposal.

Experimental Workflow for Maternal Serum Handling

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Reception Sample Reception PPE Donning PPE Donning Sample Reception->PPE Donning 1. Receive Sample Sample Verification Sample Verification PPE Donning->Sample Verification 2. Put on PPE Sample Processing Sample Processing Sample Verification->Sample Processing 3. Verify Patient Info Centrifugation Centrifugation Sample Processing->Centrifugation 4. Prepare for Analysis Aliquoting Aliquoting Centrifugation->Aliquoting 5. Separate Serum Analysis Analysis Aliquoting->Analysis 6. Transfer Serum Waste Segregation Waste Segregation Analysis->Waste Segregation 7. Perform Assay Decontamination Decontamination Waste Segregation->Decontamination 8. Dispose of Waste PPE Doffing PPE Doffing Decontamination->PPE Doffing 9. Clean Work Area Hand Hygiene Hand Hygiene PPE Doffing->Hand Hygiene 10. Remove PPE End End Hand Hygiene->End 11. Wash Hands

Caption: Workflow for Safe Handling of Maternal Serum Samples.

Disposal Plan for Contaminated Materials

Proper disposal of biohazardous waste is critical to prevent the spread of infectious agents. All materials that come into contact with maternal serum are considered regulated medical waste.[9]

Waste Segregation and Disposal:

  • Sharps Waste: Needles, glass tubes, and any other items that can puncture the skin must be disposed of in a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[4][9]

  • Liquid Waste: Bulk serum and other liquid waste can be decontaminated with a suitable disinfectant (e.g., a fresh 1:10 dilution of household bleach) before being carefully poured down a sanitary sewer, minimizing splashing.[4]

  • Solid Waste: Contaminated items such as gloves, lab coats, and plastic consumables should be placed in a biohazard bag (typically red or orange) within a secondary leak-proof container.[4][9]

Final Disposal Methods:

  • Autoclaving: This method uses high-pressure steam to sterilize the waste, rendering it non-infectious before it is sent to a landfill.[10]

  • Incineration: This high-temperature burning process is also used to destroy pathogens and is often required for pathological waste.[10]

It is imperative to adhere to all local, state, and federal regulations governing the disposal of medical and biohazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.